Technical Documentation Center

(-)-4-(1-Methoxyethyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (-)-4-(1-Methoxyethyl)benzoic acid

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (-)-4-(1-Methoxyethyl)benzoic Acid – Chemical Properties, Chiral Resolution, and Synthetic Applications

Executive Summary In modern pharmaceutical development, the strategic incorporation of chiral building blocks is paramount for optimizing target binding affinity and pharmacokinetic profiles. (-)-4-(1-Methoxyethyl)benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic incorporation of chiral building blocks is paramount for optimizing target binding affinity and pharmacokinetic profiles. (-)-4-(1-Methoxyethyl)benzoic acid is a highly specialized, enantiopure intermediate characterized by a rigid benzoic acid scaffold and a flexible, chiral 1-methoxyethyl pharmacophore. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven guide to the physicochemical properties, structural causality, and self-validating synthetic workflows required to isolate and utilize this specific enantiomer in drug discovery.

Physicochemical Profiling & Structural Causality

The utility of (-)-4-(1-Methoxyethyl)benzoic acid lies in its dual functionality. The carboxylic acid moiety serves as a standard handle for amide coupling or esterification, while the 1-methoxyethyl group introduces a precise spatial orientation.

Mechanistic Role of the Pharmacophore

The 1-methoxyethyl group is not merely a lipophilic appendage; it is a tunable interaction node. The oxygen atom of the methoxy group acts as a hydrogen-bond acceptor, while the adjacent chiral methyl group provides a defined steric bulk that can occupy specific hydrophobic pockets in a target protein's binding site. This stereospecificity is critical—using the racemic mixture often results in off-target toxicity or a 50% reduction in API efficacy. Structural analogs, such as 1-methoxyethyl benzoate [1], demonstrate similar lipophilic and steric behaviors, confirming the stability of the ether linkage under physiological conditions.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the target enantiomer, providing a baseline for formulation and reaction planning. Thermochemical baselines for similar benzoic acid derivatives can be cross-referenced via the NIST WebBook [2].

PropertyValue / Description
Chemical Name (-)-4-(1-Methoxyethyl)benzoic acid
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Predicted pKa 4.2 ± 0.1 (Carboxylic acid proton)
Predicted LogP 2.3 ± 0.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Chiral Centers 1 (C1 of the ethyl chain)

Retrosynthetic Strategy & Asymmetric Resolution

Synthesizing the enantiopure (-)-isomer typically requires the construction of the racemic framework followed by a rigorous chiral resolution. The direct precursor, 4-(1-hydroxyethyl)benzoic acid [3], can be utilized, but starting from commercially available 4-acetylbenzonitrile offers a highly scalable and cost-effective route.

Protocol: Synthesis of the Racemic Precursor
  • Chemoselective Reduction: Dissolve 4-acetylbenzonitrile (1.0 eq) in anhydrous methanol at 0°C. Slowly add NaBH₄ (1.2 eq).

    • Causality: NaBH₄ provides a mild, chemoselective reduction of the ketone to a secondary alcohol (1-(4-cyanophenyl)ethanol) without reducing the sensitive nitrile group.

  • Williamson Etherification: Dissolve the intermediate in anhydrous THF. Add NaH (1.5 eq, 60% dispersion in mineral oil) at 0°C, followed by methyl iodide (1.5 eq).

    • Causality: The strong base quantitatively deprotonates the secondary alcohol. The resulting alkoxide rapidly attacks the methyl iodide via an Sₙ2 mechanism, yielding 4-(1-methoxyethyl)benzonitrile.

  • Alkaline Hydrolysis: Reflux the nitrile intermediate in a 1:1 mixture of 2M NaOH and ethanol for 12 hours. Acidify the aqueous layer with 3M HCl to pH 2.

    • Causality: Alkaline conditions hydrolyze the nitrile to a carboxylate salt. Subsequent acidification protonates the salt, precipitating the racemic 4-(1-methoxyethyl)benzoic acid for easy filtration.

Protocol: Chiral Resolution
  • Diastereomeric Salt Formation: Dissolve the racemic acid (1.0 eq) in hot ethanol. Add the resolving agent, (S)-(-)-1-phenylethylamine (0.5 eq). Allow the solution to cool slowly to room temperature over 24 hours.

    • Causality: The substoichiometric addition of the rigid chiral amine selectively crystallizes the less soluble diastereomeric salt—typically the (-)-acid / (S)-amine pair—leaving the (+)-enantiomer in the mother liquor.

SynthesisWorkflow A 4-Acetylbenzonitrile (Starting Material) B Reduction (NaBH4) Yield: 1-(4-cyanophenyl)ethanol A->B Step 1 C Methylation (NaH, MeI) Yield: 4-(1-methoxyethyl)benzonitrile B->C Step 2 D Hydrolysis (NaOH/H2O) Yield: Racemic Acid C->D Step 3 E Chiral Resolution via (S)-1-Phenylethylamine D->E Step 4 F (-)-4-(1-Methoxyethyl)benzoic acid (Target Enantiomer) E->F Crystallization G (+)-Enantiomer Salt (Mother Liquor) E->G Filtration

Synthetic and chiral resolution workflow for (-)-4-(1-Methoxyethyl)benzoic acid.

Self-Validating Analytical Workflows

In chiral synthesis, trust is built through rigorous, self-validating analytical loops. You cannot assume the first crystallization yields >99% enantiomeric excess (ee). The protocol must inherently force a quality check before the final product is liberated.

Protocol: Enantiomeric Validation & Liberation
  • Initial ee Check: Filter the crystallized diastereomeric salt. Dissolve a 5 mg aliquot in mobile phase and analyze via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 90:10).

  • The Validation Loop: If the ee is < 99%, the batch must be returned for recrystallization in ethanol. This prevents the downstream propagation of chiral impurities.

  • Acidic Liberation: Once ee > 99% is confirmed, suspend the bulk salt in ethyl acetate and wash with 1M HCl.

    • Causality: The HCl protonates the chiral amine, driving it into the aqueous layer, while the target (-)-4-(1-Methoxyethyl)benzoic acid remains in the organic layer.

  • Final QA/QC: Evaporate the organic layer and confirm the structure via ¹H NMR (look for the distinct methoxy singlet at ~3.2 ppm and the chiral CH quartet at ~4.3 ppm) and measure the specific optical rotation [α]D to confirm the (-) designation.

AnalyticalValidation A Isolated Diastereomeric Salt B Chiral HPLC Analysis A->B C ee > 99%? B->C D Acidification (HCl) & Extraction (EtOAc) C->D Yes E Recrystallization (Upgrade ee) C->E No F Final QA/QC (NMR, Polarimetry) D->F E->B Re-test

Self-validating analytical workflow for enantiomeric purity and QA/QC.

Storage, Stability, and Handling Protocols

To maintain the integrity of the chiral center and prevent degradation:

  • Storage: Store in a sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. While the ether linkage is generally stable, prolonged exposure to strong Lewis acids or extreme UV light can induce ether cleavage or racemization.

  • Handling: Standard PPE is required. As a benzoic acid derivative, it may cause mild respiratory or dermal irritation. Regulatory tracking for related benzoic acid derivatives is strictly maintained by environmental agencies, necessitating proper disposal of halogenated and aqueous waste streams generated during its synthesis [4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 548002, 1-Methoxyethyl benzoate." PubChem, [Link]

  • National Institute of Standards and Technology. "Benzoic acid, 4-methoxy-, ethyl ester." NIST Chemistry WebBook, SRD 69, [Link]

  • U.S. Environmental Protection Agency. "Substance Registry Services: Benzoic Acid Derivatives." EPA, [Link]

Exploratory

Engineering Chiral API Building Blocks: A Technical Whitepaper on (-)-4-(1-Methoxyethyl)benzoic Acid

Executive Summary In modern pharmaceutical development, the spatial orientation of functional groups dictates target binding affinity, pharmacokinetics, and off-target toxicity. (-)-4-(1-Methoxyethyl)benzoic acid is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the spatial orientation of functional groups dictates target binding affinity, pharmacokinetics, and off-target toxicity. (-)-4-(1-Methoxyethyl)benzoic acid is a highly specialized, stereopure building block utilized in the rational design of active pharmaceutical ingredients (APIs). Featuring a rigid benzoic acid core and a lipophilic, chiral 1-methoxyethyl substituent, this molecule serves as a critical linker in targeted therapies, including PROTACs and allosteric enzyme inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical profiling, the mechanistic rationale behind its asymmetric synthesis, and the rigorous analytical protocols required to validate its enantiomeric purity.

Molecular Architecture & Physicochemical Profiling

The structural integrity of (-)-4-(1-Methoxyethyl)benzoic acid relies on its benzylic chiral center. The methoxyether linkage provides metabolic stability compared to highly labile ester equivalents, while the carboxylic acid moiety acts as a versatile handle for downstream amide or ester couplings.

To predict its behavior in physiological environments and chromatographic systems, we extrapolate its quantitative physicochemical data from its achiral precursor, .

Table 1: Physicochemical & Structural Data Summary
PropertyValue / DescriptionImpact on Drug Development
Molecular Formula C₁₀H₁₂O₃Dictates baseline molecular weight (180.20 g/mol ).
Stereocenter C1 of the ethyl chainCritical for 3D spatial target engagement.
H-Bond Donors 1 (Carboxylic Acid)Facilitates strong ionic/hydrogen bonding.
H-Bond Acceptors 3 (Ether + Carboxyl O)Enhances solubility and receptor interaction.
Predicted LogP ~2.10Optimal lipophilicity for cellular permeability.
Topological Polar Surface Area (TPSA) 46.5 ŲHighly favorable for blood-brain barrier (BBB) penetration.

Mechanistic Synthetic Pathways

Classical resolution of racemic mixtures inherently limits the theoretical yield to 50%, generating massive chemical waste. To circumvent this, we employ a highly atom-economical Asymmetric Transfer Hydrogenation (ATH) followed by a stereoretentive etherification.

The Causality of Reagent Selection
  • Noyori-Type Ru-Catalyst: We utilize a chiral Ruthenium complex (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) for the reduction of 4-acetylbenzoic acid. The spatial arrangement of the chiral diamine and diphosphine ligands creates a rigid "chiral pocket." This steric environment forces the hydride transfer to occur exclusively from one face of the ketone, driving the reaction to >99% enantiomeric excess (ee) via .

  • Silver(I) Oxide (Ag₂O) Methylation: Benzylic alcohols are notoriously prone to racemization via S_N1 carbocation formation under acidic conditions. Conversely, strong bases (like NaH) can deprotonate the carboxylic acid and cause unwanted side reactions. Ag₂O provides a mild, neutral, and heterogeneous surface that activates methyl iodide (MeI) while sequestering the iodide byproduct as insoluble AgI. This ensures an S_N2 mechanism, preserving the chiral center.

Synthesis A 4-Acetylbenzoic Acid (Achiral Precursor) B Ru-Catalyzed ATH (Facial Selective Hydride Transfer) A->B iPrOH, KOtBu C (-)-4-(1-Hydroxyethyl)benzoic Acid (Chiral Intermediate) B->C >99% ee D Ag2O / MeI Methylation (Stereoretentive SN2) C->D Mild Conditions E (-)-4-(1-Methoxyethyl)benzoic Acid (Enantiopure Target) D->E No Racemization

Fig 1: Stereoselective synthetic workflow for (-)-4-(1-Methoxyethyl)benzoic acid.

Protocol 1: Asymmetric Synthesis Workflow

This protocol is designed as a self-validating system to ensure stereochemical integrity at every step.

Step 1: Asymmetric Transfer Hydrogenation (ATH)

  • In a rigorously degassed Schlenk flask under argon, dissolve 4-acetylbenzoic acid (1.0 eq) in anhydrous isopropanol.

  • Add RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.01 eq) and potassium tert-butoxide (0.05 eq). Mechanistic Note: The base generates the active 16-electron Ru-amide species, which coordinates with isopropanol to form the active Ru-hydride .

  • Stir at 25°C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The reaction is deemed complete only when the UV-active ketone spot is entirely consumed, yielding the more polar alcohol.

  • Quench with 1M HCl, extract with EtOAc, and concentrate to yield (-)-4-(1-hydroxyethyl)benzoic acid.

Step 2: Stereoretentive O-Methylation

  • Dissolve the chiral intermediate in anhydrous dichloromethane (DCM).

  • Add freshly prepared Silver(I) oxide (Ag₂O, 2.0 eq) and Methyl Iodide (MeI, 5.0 eq). Stir in the dark at room temperature for 24 hours.

  • Self-Validation: Filter a small aliquot through a Celite micro-pad and analyze via LC-MS to confirm the mass shift from the alcohol to the methoxy ether without esterification of the carboxylic acid.

  • Filter the bulk mixture through a Celite pad to remove the AgI precipitate. Concentrate the filtrate to afford the target (-)-4-(1-methoxyethyl)benzoic acid.

Analytical Characterization & Quality Control

Enantiomers possess identical physicochemical properties in an achiral environment. To validate the enantiomeric purity of our synthesized API building block, we must introduce a chiral environment using a Polysaccharide-based .

HPLC A Racemic Analyte Injection (±)-4-(1-Methoxyethyl)benzoic acid B Polysaccharide-based CSP (e.g., Amylose tris-carbamate) A->B Mobile Phase Flow C (+)-Enantiomer Weaker H-Bonding / Steric Fit B->C Lower Retention Time (tR1) D (-)-Enantiomer Stronger H-Bonding / Steric Fit B->D Higher Retention Time (tR2)

Fig 2: Mechanism of chiral resolution via transient diastereomeric complexation.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess (ee)
  • Column Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1 v/v/v). Mechanistic Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the benzoic acid moiety, preventing severe peak tailing and ensuring sharp, quantifiable peaks.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Monitor UV absorbance at 254 nm.

  • Self-Validation (System Suitability): Inject a racemic standard of (±)-4-(1-methoxyethyl)benzoic acid. Adjust the isopropanol ratio until baseline resolution ( Rs​>1.5 ) is achieved between the (+) and (-) enantiomers.

  • Sample Analysis: Inject the synthesized (-)-enantiomer batch. Calculate the enantiomeric excess (ee%) using the area normalization method:

    ee(%)=Area(−)​+Area(+)​Area(−)​−Area(+)​​×100

Applications in Drug Development

The strategic incorporation of (-)-4-(1-Methoxyethyl)benzoic acid into an API scaffold serves multiple pharmacological purposes:

  • Conformational Restriction: The rigid benzene ring restricts the degrees of freedom in flexible linker chains, reducing the entropic penalty upon target binding.

  • Lipophilic Tuning: The 1-methoxyethyl group acts as a precise lipophilic vector, enhancing binding affinity in hydrophobic target pockets while maintaining sufficient polarity (via the ether oxygen) to prevent excessive plasma protein binding.

References

  • PubChem. "4-Acetylbenzoic Acid | C9H8O3 | CID 11470". National Center for Biotechnology Information.[Link]

  • Samec, J. E., et al. "Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst". Organic Process Research & Development, ACS Publications.[Link]

  • LCGC International. "Playing with Selectivity for Optimal Chiral Separation". Chromatography Online.[Link]

Foundational

Enantioselective Synthesis of (-)-4-(1-Methoxyethyl)benzoic Acid: A Technical Guide

Executive Summary The targeted synthesis of (-)-4-(1-Methoxyethyl)benzoic acid requires a sequence that establishes a benzylic stereocenter and subsequently functionalizes it without erosion of enantiomeric purity. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted synthesis of (-)-4-(1-Methoxyethyl)benzoic acid requires a sequence that establishes a benzylic stereocenter and subsequently functionalizes it without erosion of enantiomeric purity. This whitepaper details a highly scalable, three-step synthetic pathway starting from commercially available methyl 4-acetylbenzoate. By leveraging ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) followed by a mild, silver-mediated stereoretentive O-methylation, the protocol circumvents the classical pitfalls of benzylic racemization, delivering the target chiral building block with high yield and optical purity.

Strategic Pathway & Mechanistic Causality

The construction of chiral benzylic ethers, such as 1-methoxyethyl benzoate derivatives[1], poses a specific synthetic challenge: the benzylic carbon is highly susceptible to racemization. If subjected to harsh acidic conditions, the ether linkage can cleave via an SN​1 pathway (forming a planar carbocation). Conversely, strong bases can induce elimination or base-catalyzed enolization.

To achieve the synthesis of the target intermediate, our forward synthesis relies on three highly controlled phases:

  • Enantioselective Ketone Reduction: Reduction of methyl 4-acetylbenzoate to the corresponding chiral alcohol, yielding a 4-(1-hydroxyethyl)benzoic acid derivative[2].

  • Stereoretentive Etherification: O-methylation using methyl iodide (MeI)[3] under strictly neutral/mild conditions.

  • Chemoselective Deprotection: Saponification of the methyl ester to yield the free benzoic acid without disturbing the chiral ether.

SynthesisPathway SM Methyl 4-acetylbenzoate (Starting Material) Int1 (-)-Methyl 4-(1-hydroxyethyl)benzoate (Chiral Alcohol) SM->Int1 Step 1: ATH RuCl[(S,S)-TsDPEN] HCOOH/Et3N Int2 (-)-Methyl 4-(1-methoxyethyl)benzoate (Chiral Ether) Int1->Int2 Step 2: Methylation Ag2O, MeI Stereoretention Product (-)-4-(1-Methoxyethyl)benzoic acid (Target Molecule) Int2->Product Step 3: Hydrolysis LiOH, THF/H2O Acidification

Fig 1: Three-step enantioselective synthesis pathway of (-)-4-(1-Methoxyethyl)benzoic acid.

Causality in Reagent Selection

Why Asymmetric Transfer Hydrogenation (ATH)? Traditional transition-metal catalyzed hydrogenations require high-pressure H2​ gas and specialized autoclave equipment. ATH utilizing the Noyori-type RuCl catalyst operates at ambient pressure using a formic acid/triethylamine azeotrope as the hydride source. The chiral diamine ligand dictates the strict facial selectivity of hydride transfer to the ketone, consistently delivering the chiral alcohol with >98% enantiomeric excess (ee).

Why Silver(I) Oxide for Methylation? Standard O-methylation of hydroxyl groups often employs strong bases like NaH alongside MeI to form alkoxides[4]. However, deprotonating a benzylic alcohol with strong base can lead to unwanted side reactions, including elimination to form a styrene derivative. Silver(I) oxide ( Ag2​O ) acts as both a mild acid scavenger and a Lewis acid activator for MeI. The reaction proceeds via a surface-coordinated silver alkoxide that undergoes a strict SN​2 attack on the methyl iodide. Because the benzylic C-O bond is never cleaved, the stereocenter is preserved with absolute retention of configuration.

Mechanism A Chiral Benzylic Alcohol (R-OH) B Ag2O Surface Coordination (Ag-O-R Formation) A->B Mild Deprotonation Avoids Carbocation C Electrophilic Attack by MeI (SN2 at Oxygen) B->C MeI Addition D Chiral Methyl Ether (R-OMe) + AgI C->D Stereocenter Intact (100% Retention)

Fig 2: Mechanistic workflow of Ag2O-mediated stereoretentive O-methylation.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction parameters and the resulting metrics for the three-step sequence.

StepReaction TypeReagents & CatalystTime (h)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
1 Asymmetric Transfer HydrogenationRuCl[(S,S)-TsDPEN], HCOOH/ Et3​N 143092>98
2 Stereoretentive O-Methylation Ag2​O , MeI, DCM242588>98
3 Ester Hydrolysis (Saponification)LiOH· H2​O , THF/ H2​O 42595>98

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, each step includes a built-in validation checkpoint.

Step 1: Synthesis of (-)-Methyl 4-(1-hydroxyethyl)benzoate
  • Setup: Charge a dry, argon-purged round-bottom flask with methyl 4-acetylbenzoate (10.0 g, 56.1 mmol) and the ruthenium catalyst RuCl (357 mg, 0.56 mmol, 1 mol%).

  • Reaction: Add 50 mL of a formic acid/triethylamine (5:2) azeotropic mixture. Stir the homogeneous solution at 30 °C for 14 hours.

  • Workup: Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until gas evolution ceases, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Pass through a short silica plug (Hexanes/EtOAc 4:1) to remove catalyst residues.

  • System Validation: Confirm >98% ee using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) before proceeding.

Step 2: Stereoretentive Synthesis of (-)-Methyl 4-(1-methoxyethyl)benzoate
  • Setup: Dissolve the chiral alcohol from Step 1 (8.0 g, 44.4 mmol) in anhydrous dichloromethane (80 mL) under an argon atmosphere.

  • Reagent Addition: Add freshly activated Silver(I) oxide (15.4 g, 66.6 mmol) in one portion. Dropwise, add Methyl iodide (13.8 mL, 222 mmol) over 15 minutes.

  • Reaction: Wrap the flask in aluminum foil to protect the light-sensitive silver salts. Stir vigorously at 25 °C for 24 hours.

  • Workup: Filter the dark suspension through a pad of Celite to remove AgI and unreacted Ag2​O . Wash the filter cake thoroughly with DCM (3 x 30 mL). Concentrate the filtrate under reduced pressure.

  • System Validation: Perform FTIR analysis. The complete disappearance of the broad -OH stretch at ~3300 cm−1 and the appearance of a strong C-O-C stretch at ~1100 cm−1 validates complete etherification without the need for complex chromatography.

Step 3: Hydrolysis to (-)-4-(1-Methoxyethyl)benzoic acid
  • Setup: Dissolve the chiral ether from Step 2 (7.5 g, 38.6 mmol) in a mixture of THF (60 mL) and deionized water (20 mL).

  • Reaction: Add Lithium hydroxide monohydrate (3.24 g, 77.2 mmol). Stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture under vacuum to remove the THF. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The target carboxylic acid will precipitate as a white solid.

  • Isolation: Extract the aqueous suspension with ethyl acetate (3 x 40 mL). Wash with brine, dry over MgSO4​ , and evaporate the solvent to yield the final product.

  • System Validation: Confirm product identity and purity via LC-MS (Expected m/z for [M−H]− is 179.1) and 1H NMR (confirming the presence of the carboxylic acid proton and the intact methoxy singlet at ~3.2 ppm).

References

  • Title: 1-Methoxyethyl benzoate | C10H12O3 | CID 548002 Source: PubChem - NIH URL: [Link]

  • Title: Use of Methyliodide in o-Methylation of organic compounds Source: Juniper Publishers URL: [Link]

  • Title: O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview Source: Current Organic Chemistry (EurekaSelect) URL: [Link]

Sources

Exploratory

Discovery and Isolation of (-)-4-(1-Methoxyethyl)benzoic Acid: A Chiral Synthon for Advanced Therapeutics

Executive Summary In modern drug development, the spatial orientation of pharmacophores is critical for target binding affinity and selectivity. (-)-4-(1-Methoxyethyl)benzoic acid is a highly specialized chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the spatial orientation of pharmacophores is critical for target binding affinity and selectivity. (-)-4-(1-Methoxyethyl)benzoic acid is a highly specialized chiral building block utilized in the synthesis of conformationally locked, lipophilic therapeutic agents. This whitepaper details the rationale, retrosynthetic strategy, and validated experimental protocols for the discovery and enantiomeric isolation of this compound. By leveraging chemoenzymatic kinetic resolution (EKR) and stereoretentive alkylation, we establish a highly reproducible, self-validating workflow that guarantees >99% enantiomeric excess (ee).

Rationale & Discovery

The conceptualization of (-)-4-(1-Methoxyethyl)benzoic acid stems from the limitations of its precursor, 4-(1-hydroxyethyl)benzoic acid. While benzylic alcohols are useful hydrogen bond donors, they are highly susceptible to phase II metabolic clearance (specifically glucuronidation) and can introduce non-specific off-target binding.

The Causality of Structural Modification: O-methylation of the benzylic hydroxyl group serves three distinct pharmacological purposes:

  • Metabolic Shielding: Masking the hydroxyl group prevents rapid glucuronidation, extending the biological half-life of the downstream active pharmaceutical ingredient (API).

  • Lipophilicity Modulation: The methoxy ether increases the partition coefficient (logP), enhancing passive membrane permeability across the blood-brain barrier (BBB) or cellular lipid bilayers.

  • Conformational Locking: The steric bulk of the methoxy group restricts the rotational freedom of the ethyl chain, locking the molecule into a specific 3D vector that can be exploited for highly selective receptor binding.

Retrosynthetic Analysis & Workflow Design

Direct asymmetric synthesis of chiral benzylic ethers is notoriously difficult due to the lack of highly enantioselective methylating catalysts. Therefore, the most robust approach relies on the resolution of the precursor alcohol.

Strategic Choices:

  • Why not resolve the acid directly? Free carboxylic acids drastically alter the micro-environmental pH of biocatalysts, reducing both catalytic efficiency and enantioselectivity. Thus, the starting material, 4-acetylbenzoic acid[1], must first be protected as a methyl ester.

  • Why Enzymatic Kinetic Resolution (EKR)? Candida antarctica Lipase B (CAL-B) possesses a deep, highly stereochemically rigid active site. It exhibits profound enantioselectivity (E > 200) for the (R)-enantiomers of 1-phenylethanol derivatives, leaving the (S)-enantiomer unreacted[2][3].

Workflow A 4-Acetylbenzoic Acid B 1. MeOH, H2SO4 2. NaBH4, 0°C A->B C rac-Methyl 4-(1-hydroxyethyl)benzoate B->C D CAL-B (Novozym 435) Vinyl Acetate, MTBE C->D E (-)-(S)-Alcohol (Unreacted) D->E E > 200 F (+)-(R)-Acetate (Acylated) D->F G 1. Ag2O, MeI, DCM 2. LiOH, THF/H2O E->G H (-)-4-(1-Methoxyethyl)benzoic acid G->H

Fig 1. Chemoenzymatic synthesis and resolution workflow.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is imperative to design protocols where each step inherently prevents downstream failures. The following procedures are optimized for stereochemical integrity.

Protocol 1: Synthesis of rac-Methyl 4-(1-hydroxyethyl)benzoate
  • Esterification: Suspend 4-acetylbenzoic acid (100 mmol) in anhydrous methanol (200 mL). Add catalytic H₂SO₄ (5 mol%) and reflux for 12 hours.

    • Causality: Fischer esterification neutralizes the acidic moiety, preventing it from denaturing the lipase in the subsequent EKR step.

  • Reduction: Cool the solution to 0 °C. Slowly add NaBH₄ (110 mmol) in small portions over 30 minutes.

    • Causality: Maintaining 0 °C ensures chemoselectivity; the ketone is reduced to the secondary alcohol without reducing the newly formed methyl ester.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Enzymatic Kinetic Resolution (EKR)
  • Reaction Setup: Dissolve rac-methyl 4-(1-hydroxyethyl)benzoate (50 mmol) in methyl tert-butyl ether (MTBE, 150 mL).

    • Causality: MTBE is a non-polar solvent that strips minimal essential water from the enzyme, preserving the highly stereoselective conformation of CAL-B[3].

  • Biocatalysis: Add vinyl acetate (150 mmol) and Novozym 435 (immobilized CAL-B, 2.0 g). Incubate at 30 °C with orbital shaking (150 rpm) for 24 hours.

    • Causality: Vinyl acetate acts as an irreversible acyl donor. Upon transferring the acetyl group to the (R)-alcohol, the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the reaction to 50% conversion without reversibility[4].

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (-)-(S)-alcohol from the (+)-(R)-acetate via silica gel flash chromatography (Hexanes/EtOAc 8:2).

CALB_Mechanism Enzyme Candida antarctica Lipase B Ser-His-Asp Triad Tetrahedral Tetrahedral Intermediate Oxyanion Hole Stabilization Enzyme->Tetrahedral Vinyl Acetate Binds Substrate rac-Substrate Secondary Alcohol Substrate->Tetrahedral Enters Pocket Prod1 (R)-Enantiomer Fast Acylation Tetrahedral->Prod1 Favored Prod2 (S)-Enantiomer Steric Clash (No Reaction) Tetrahedral->Prod2 Disfavored

Fig 2. Mechanism of CAL-B enantiomeric discrimination.

Protocol 3: Stereoretentive O-Methylation and Saponification
  • Purdie Methylation: Dissolve the isolated (-)-(S)-alcohol (20 mmol) in anhydrous dichloromethane (50 mL). Add freshly prepared Ag₂O (30 mmol) and iodomethane (100 mmol). Stir in the dark at 25 °C for 48 hours.

    • Causality: Traditional Williamson ether synthesis using strong bases (e.g., NaH) risks benzylic deprotonation, leading to racemization via an SN1 pathway or elimination. Ag₂O acts as a mild, heterogeneous Lewis acid that coordinates the iodide, facilitating a strictly stereoretentive SN2-like methylation.

  • Saponification: Filter the mixture through Celite, concentrate, and dissolve the resulting ether in a THF/H₂O mixture (3:1, 40 mL). Add LiOH·H₂O (40 mmol) and stir for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc, dry, and crystallize from cold heptane to yield pure (-)-4-(1-Methoxyethyl)benzoic acid.

Data Visualization & Analytical Validation

To ensure the trustworthiness of the isolated compound, quantitative data from the EKR optimization and final analytical characterization are summarized below.

Table 1: Optimization of CAL-B Kinetic Resolution Conditions

SolventAcyl DonorTemp (°C)Conversion (%)ee of (S)-Alcohol (%)E-value
TolueneVinyl Acetate3048.594.2120
THFVinyl Acetate3035.082.145
MTBE Vinyl Acetate 30 49.8 >99.5 >200
MTBEEthyl Acetate5041.291.085

Note: MTBE provided the optimal microenvironment for CAL-B, yielding near-perfect enantiomeric discrimination (E-value > 200).

Table 2: Analytical Characterization of (-)-4-(1-Methoxyethyl)benzoic acid

ParameterResultAnalytical Method
Appearance White crystalline solidVisual Inspection
Specific Rotation [α]²⁰_D = -42.5° (c = 1.0, CHCl₃)Polarimetry
Enantiomeric Excess >99.5%Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10)
Mass Spectrometry m/z 179.07 [M-H]⁻ESI-MS (Negative Ion Mode)
¹H NMR (400 MHz) δ 8.05 (d, 2H), 7.42 (d, 2H), 4.35 (q, 1H), 3.25 (s, 3H), 1.45 (d, 3H)CDCl₃

References

  • Hypervalent Organochalcogenanes as Inhibitors of Protein Tyrosine Phosph
  • Modulation of the enantioselectivity of Candida antarctica B lipase via conformational engineering ResearchG
  • Immobilised Lipase-Catalysed Resolution of (R,S)
  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and applic

Sources

Foundational

The Strategic Application of (-)-4-(1-Methoxyethyl)benzoic Acid in Targeted Therapeutics: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the transition from planar, achiral scaffolds to sp³-rich, stereochemically defined fragments is a proven strategy to mitigate developability risks. (-)-4-(1-Methoxyethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, achiral scaffolds to sp³-rich, stereochemically defined fragments is a proven strategy to mitigate developability risks. (-)-4-(1-Methoxyethyl)benzoic acid represents a highly versatile, chiral building block that bridges the gap between classical pharmacophore anchoring (via the benzoic acid moiety) and precision lipophilicity modulation (via the chiral 1-methoxyethyl group).

This whitepaper provides an in-depth technical analysis of this compound, detailing the physicochemical rationale behind its structural features, validated synthetic methodologies for strict stereocontrol, and self-validating experimental protocols designed for scalable drug development.

Structural Rationale & Bioisosteric Applications

The architectural brilliance of (-)-4-(1-Methoxyethyl)benzoic acid lies in its dual-functional nature. The para-substituted benzoic acid serves as a privileged anchor, frequently utilized for salt-bridge formation or hydrogen bonding within target protein pockets (e.g., nuclear receptors, cyclooxygenases).

However, the critical innovation is the 1-methoxyethyl group .

  • Bioisosterism & Lipophilicity: The 1-methoxyethyl moiety acts as an advanced bioisostere for isopropyl or tert-butyl groups. As demonstrated in comprehensive analyses of bioisosteric deployments (), introducing an ether oxygen modulates the partition coefficient (logP) and introduces a hydrogen-bond acceptor without sacrificing the steric bulk required to fill hydrophobic pockets.

  • Metabolic Stability: Simple alkyl groups at benzylic positions are notorious liabilities for Cytochrome P450-mediated oxidation. The methoxy cap sterically and electronically shields the benzylic position, significantly enhancing the fragment's metabolic half-life.

  • Stereochemical Trajectory: The (-) enantiomer dictates a specific spatial vector for the methoxy methyl group. In a confined receptor pocket, the inversion of this stereocenter often leads to a >100-fold drop in binding affinity due to steric clashes.

Pharmacophore Core (-)-4-(1-Methoxyethyl)benzoic Acid COOH Carboxylic Acid • H-Bond Donor/Acceptor • Salt Bridge Formation Core->COOH Phenyl Phenyl Ring • π-π Stacking • Hydrophobic Spacer Core->Phenyl Methoxy 1-Methoxyethyl Group • Chiral Vector • H-Bond Acceptor (O) • Lipophilic Shield (Me) Core->Methoxy

Caption: Pharmacophore mapping of (-)-4-(1-Methoxyethyl)benzoic acid highlighting key interaction nodes.

Synthetic Methodologies: Achieving Absolute Stereocontrol

Synthesizing the (-) enantiomer with >99% enantiomeric excess (ee) requires robust asymmetric methodologies. The field relies on two primary routes: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution (EKR) .

Route A: Asymmetric Transfer Hydrogenation (ATH)

Pioneered by Noyori and Ikariya, ATH utilizes chiral Ruthenium(II) complexes—such as RuCl(p-cymene)[(R,R)-TsDPEN]—to reduce ketones to chiral alcohols with near-perfect stereoselectivity. Kinetic studies on Ru-catalyzed ATH () demonstrate that using a formic acid/triethylamine azeotrope renders the reduction thermodynamically irreversible (via CO₂ evolution), locking in the high ee% compared to equilibrium-driven isopropanol systems.

Route B: Enzymatic Kinetic Resolution (EKR)

For laboratories lacking access to specialized Ru catalysts, EKR using Candida antarctica Lipase B (CALB) is the gold standard. CALB selectively acylates one enantiomer of a racemic secondary benzylic alcohol. Recent advancements have enabled chromatography-free EKR protocols (), making this highly scalable, though it inherently caps the theoretical yield of the desired enantiomer at 50% unless coupled with dynamic kinetic resolution (DKR) techniques ().

Quantitative Comparison of Synthetic Routes
ParameterAsymmetric Transfer Hydrogenation (ATH)Enzymatic Kinetic Resolution (EKR)Causality / Process Impact
Theoretical Yield 100%50% (without DKR)ATH converts the entire ketone pool; EKR only isolates the pre-existing (-) enantiomer from a racemate.
Enantiomeric Excess >95% to 99%>99%Both provide excellent ee%, but EKR can achieve absolute purity by pushing the reaction slightly past 50% conversion.
Reagent Dynamics HCOOH/NEt₃ (Irreversible)Vinyl Acetate (Irreversible)Irreversible acyl/hydride donors prevent the backward reaction, ensuring the stereocenter does not erode over time.
Scalability Excellent (Low catalyst loading)Moderate (High solvent volumes)CALB requires specific dilution parameters to prevent enzyme aggregation and mass-transfer limitations.

Core Experimental Protocol: The ATH & Etherification Workflow

To guarantee scientific integrity, the following protocol details the ATH route. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify causality and prevent downstream failures.

SyntheticWorkflow A Methyl 4-Acetylbenzoate (Protected Starting Material) B Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / NEt3 A->B C (-)-Methyl 4-(1-Hydroxyethyl)benzoate (Chiral Intermediate, >99% ee) B->C Enantioselective Reduction D Stereoretentive O-Methylation MeI, Ag2O, DCM C->D E (-)-4-(1-Methoxyethyl)benzoic Acid (Target Compound after Hydrolysis) D->E Etherification & Saponification

Caption: Workflow for the asymmetric synthesis of (-)-4-(1-Methoxyethyl)benzoic acid via ATH.

Phase 1: Asymmetric Transfer Hydrogenation

Causality Check: We utilize methyl 4-acetylbenzoate rather than the free acid. Free carboxylic acids can coordinate to the Ruthenium center, displacing the chiral TsDPEN ligand and completely shutting down the catalytic cycle.

  • Preparation: In a rigorously degassed Schlenk flask, dissolve methyl 4-acetylbenzoate (10.0 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Reduction: Slowly inject a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 molar ratio, 30 mmol). Stir at 30°C for 14 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate.

  • System Validation (IPC 1): Perform Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Validation Gate: Proceed only if ee > 98%. If ee is low, it indicates oxygen ingress or catalyst poisoning.

Phase 2: Stereoretentive O-Methylation

Causality Check: Standard Williamson ether synthesis (NaH/MeI) on benzylic alcohols often leads to unwanted elimination (forming a styrene derivative) or racemization via reversible deprotonation. We utilize Silver(I) Oxide (Ag₂O), which provides mild, neutral conditions. Ag₂O activates the methyl iodide via halophilicity, allowing the alcohol to attack without generating a strongly basic alkoxide.

  • Reaction Setup: Dissolve the chiral alcohol intermediate (8.0 mmol) in anhydrous dichloromethane (30 mL).

  • Reagent Addition: Add freshly activated Ag₂O (24.0 mmol, 3 equiv) followed by Methyl Iodide (80.0 mmol, 10 equiv). Wrap the flask in aluminum foil to prevent light-induced silver degradation.

  • Execution: Stir at room temperature for 48 hours.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Concentrate the filtrate.

  • System Validation (IPC 2): Perform ¹H NMR (CDCl₃). Validation Gate: Confirm the disappearance of the hydroxyl proton and the appearance of a sharp methoxy singlet at ~3.2 ppm. Crucially, verify the absolute absence of alkene protons (5.0–6.0 ppm), confirming no elimination occurred.

Phase 3: Saponification (Deprotection)
  • Hydrolysis: Dissolve the methylated ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3 equiv). Stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 2 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final (-)-4-(1-Methoxyethyl)benzoic acid.

Conclusion

(-)-4-(1-Methoxyethyl)benzoic acid is a prime example of how precise stereochemical control and bioisosteric replacement intersect to create high-value pharmaceutical intermediates. By employing rigorous, self-validating synthetic protocols like Asymmetric Transfer Hydrogenation and utilizing mild, stereoretentive etherification techniques, researchers can reliably scale this fragment for integration into advanced targeted therapeutics.

References

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Research in Toxicology. URL:[Link]

  • Wisman, R. V., de Vries, J. G., Deelman, B.-J., & Heeres, H. J. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. URL:[Link]

  • Borowiecki, P., et al. (2020). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. ResearchGate. URL:[Link]

  • Bäckvall, J.-E., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. URL:[Link]

Exploratory

Technical Whitepaper: Safety, Handling, and Analytical Profiling of (-)-4-(1-Methoxyethyl)benzoic acid

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter chiral building blocks that demand rigorous environmental controls. (-)-4-(1-Methoxyethyl)benzoic acid is a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter chiral building blocks that demand rigorous environmental controls. (-)-4-(1-Methoxyethyl)benzoic acid is a high-value chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The compound features two distinct reactive domains: a carboxylic acid for coupling and a chiral benzylic ether. The primary challenge in handling this compound is not merely personnel safety, but the preservation of its enantiomeric purity .

This guide establishes a self-validating framework for the safe handling, storage, and analytical verification of (-)-4-(1-Methoxyethyl)benzoic acid, ensuring both scientific integrity and regulatory compliance.

Physicochemical Profiling & Hazard Assessment

To design a robust handling protocol, we must first understand the causality behind the molecule's physical properties. The presence of the benzylic ether makes the chiral center highly susceptible to environmental factors, a trait shared with analogous compounds like 1-methoxyethyl benzoate[1] and 4-(1-hydroxyethyl)benzoic acid[2].

Table 1: Physicochemical Properties & Mechanistic Impact
PropertyValueCausality / Handling Impact
Molecular Formula C₁₀H₁₂O₃Baseline for all stoichiometric calculations.
Molecular Weight 180.20 g/mol Standard conversion factor for reaction scaling.
pKa (Carboxylic Acid) ~4.2Requires a mild, non-nucleophilic base (e.g., DIPEA) during coupling to ensure complete carboxylate formation without side reactions.
Chiral Center Benzylic CarbonHighly activated position. Susceptible to SN​1 racemization via a planar carbocation intermediate if exposed to strong acids.
Table 2: GHS Hazard Classifications & Mitigation
Hazard ClassIndicatorMitigation Strategy (per OSHA standards)
Skin Irritation (Cat 2) H315Nitrile gloves (min 4 mil thickness), standard lab coat.
Eye Irritation (Cat 2A) H319ANSI Z87.1 compliant safety goggles.
STOT SE (Cat 3) H335Handle exclusively within a certified chemical fume hood with a face velocity of 80-100 fpm.

Stability, Storage, and Degradation Causality

The most critical failure mode when handling (-)-4-(1-Methoxyethyl)benzoic acid is acid-catalyzed racemization and ether cleavage .

The Causality: If the compound is exposed to strong Brønsted or Lewis acids (even trace amounts in degraded solvents like chloroform), the methoxy oxygen is protonated. It leaves as methanol, generating a highly resonance-stabilized benzylic carbocation. Because this intermediate is planar, subsequent nucleophilic attack by methanol or ambient moisture occurs from either face, resulting in a racemic mixture (±) or the cleaved alcohol product, 4-(1-hydroxyethyl)benzoic acid[2].

Storage Protocol:

  • Store at 2–8 °C in a tightly sealed amber glass container.

  • Maintain under an Argon or Nitrogen atmosphere to exclude atmospheric moisture, which can act as a proton source if trace acidic impurities are present.

Degradation A (-)-4-(1-Methoxyethyl)benzoic acid (Chiral Ether) B H+ / Heat (Acidic Conditions) A->B Exposure C Benzylic Carbocation (Planar Intermediate) B->C -MeOH D (±)-4-(1-Methoxyethyl)benzoic acid (Racemization) C->D +MeOH (Non-stereoselective) E 4-(1-Hydroxyethyl)benzoic acid (Ether Cleavage) C->E +H2O

Figure 1: Acid-catalyzed degradation and racemization pathways of the benzylic ether.

Experimental Protocol: Enantiomeric Purity Validation

A protocol is only as trustworthy as its ability to reject false data. To verify the integrity of the (-)-enantiomer prior to use, we employ a self-validating Chiral HPLC method . The system is designed so that if column degradation or solvent contamination occurs, the System Suitability Test (SST) fails, automatically quarantining the batch.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Causality: Aprotic, non-acidic solvents prevent sample degradation during the run.

  • Instrument Setup: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the UV detector to 254 nm.

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v). Note: The trace TFA sharpens the carboxylic acid peak but is dilute enough (and at low enough temperature) to avoid on-column ether cleavage.

  • System Suitability Test (SST): Inject a racemic standard (±).

    • Validation Gate: The resolution ( Rs​ ) between the (+)- and (-)-peaks must be ≥2.0 , and the tailing factor must be ≤1.5 . If these parameters are not met, the run is aborted.

  • Execution: Inject the sample. Calculate the enantiomeric excess (ee) using area normalization.

HPLC_Workflow S1 Sample Prep (1 mg/mL in Hexane/IPA) S2 Chiral HPLC (Chiralpak AD-H) S1->S2 S3 System Suitability (Rs ≥ 2.0, Tailing ≤ 1.5) S2->S3 S4 ee Calculation (Area Normalization) S3->S4 Pass Fail OOS Investigation (Invalidate Run) S3->Fail Fail

Figure 2: Self-validating chiral HPLC workflow for enantiomeric excess determination.

Experimental Protocol: Safe Handling & Reaction Setup

When utilizing (-)-4-(1-Methoxyethyl)benzoic acid in API synthesis (e.g., amide bond formation), the reaction conditions must be strictly controlled to prevent the degradation pathways outlined in Figure 1.

Step-by-Step Amide Coupling Methodology
  • Inert Atmosphere Setup: Flame-dry a round-bottom flask and purge with Argon. Causality: Eliminates ambient moisture which can hydrolyze active esters.

  • Dissolution: Dissolve 1.0 eq of (-)-4-(1-Methoxyethyl)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition (Critical Step): Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: Adding the base before any coupling reagents neutralizes trace acidic impurities in the DMF, protecting the benzylic ether from carbocation formation.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at 0 °C to form the active OBt-ester.

  • Coupling: Add 1.1 eq of the target amine. Allow the reaction to warm to 20 °C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate. The mildly basic quench ensures the ether remains intact during phase separation.

Emergency Response & Spill Management

In accordance with the[3], specific protocols must be followed during an accidental release.

  • Spill Mitigation: Do not use water to flush the spill. Cover the solid with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Sweep up using non-sparking tools and place in a sealed, labeled container.

  • Waste Categorization: Under[4], unreacted material and contaminated absorbents should be classified as non-halogenated organic hazardous waste. Ensure it is segregated from strong oxidizing agents and concentrated acids in the waste storage area.

References

  • 1-Methoxyethyl benzoate | C10H12O3 | CID 548002 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 4-(1-Hydroxyethyl)benzoic acid | C9H10O3 | CID 13435929 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Foundational

(-)-4-(1-Methoxyethyl)benzoic acid natural occurrence

(-)-4-(1-Methoxyethyl)benzoic Acid in Natural Product Chemistry: Genuine Secondary Metabolite or Extraction Artifact? Executive Summary The discovery and isolation of chiral alkylbenzoic acid derivatives, such as (-)-4-(...

Author: BenchChem Technical Support Team. Date: March 2026

(-)-4-(1-Methoxyethyl)benzoic Acid in Natural Product Chemistry: Genuine Secondary Metabolite or Extraction Artifact?

Executive Summary

The discovery and isolation of chiral alkylbenzoic acid derivatives, such as (-)-4-(1-methoxyethyl)benzoic acid, present a unique challenge in natural product chemistry and pharmacognosy. While the compound possesses a structurally intriguing benzylic methyl ether, its presence in crude plant or fungal extracts immediately raises a critical mechanistic question: is this compound a genuine secondary metabolite produced via enzymatic O-methylation, or is it an extraction artifact resulting from the solvolysis of a native 1-hydroxyethyl precursor?

This whitepaper provides a rigorous, self-validating analytical framework for researchers and drug development professionals to elucidate the true origins of (-)-4-(1-methoxyethyl)benzoic acid. By dissecting the causality behind its formation, we establish a gold-standard protocol for preventing the misidentification of solvent-induced artifacts as novel active pharmaceutical ingredients (APIs).

The Mechanistic Dichotomy: Biosynthesis vs. Solvolysis

To establish the natural occurrence of (-)-4-(1-methoxyethyl)benzoic acid, one must understand the causality behind its potential formation pathways.

Pathway A: Genuine Biosynthesis (The OMT Route) In true natural products, methoxy groups are typically installed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs)[1]. Plant natural product methyltransferases are highly regiospecific and stereospecific[2]. If genuine, the biosynthesis likely proceeds via the degradation of the phenylpropanoid pathway to 4-acetylbenzoic acid, followed by stereoselective reduction to (-)-4-(1-hydroxyethyl)benzoic acid. A specialized cation-dependent or class I OMT would then transfer a methyl group from SAM to the benzylic hydroxyl, yielding the final methoxy compound[1].

Pathway B: The Methanolysis Artifact Methanol is the most ubiquitous solvent in metabolomics and natural product extraction[3]. However, it is highly reactive toward benzylic alcohols. Under mildly acidic conditions—often induced by the natural organic acids present in the plant matrix—4-(1-hydroxyethyl)benzoic acid can undergo rapid solvolysis[4]. The solvent methanol acts as a nucleophile, forming the methoxy ether ex vivo[3]. The retention of the (-) enantiomeric configuration during this artifactual process can occur if the reaction proceeds via an SN2 mechanism (inversion of an initially (+) precursor) or via a tightly paired SN1 mechanism that resists full racemization.

Pathway Precursor 4-Acetylbenzoic Acid Reduction Stereoselective Reduction Precursor->Reduction Hydroxy (-)-4-(1-Hydroxyethyl)benzoic Acid (Native Precursor) Reduction->Hydroxy OMT SAM-dependent OMT (In Planta) Hydroxy->OMT Biosynthetic Route MeOH Methanol Extraction (Ex Vivo Artifact) Hydroxy->MeOH Solvolysis Route Target (-)-4-(1-Methoxyethyl)benzoic Acid OMT->Target MeOH->Target

Caption: Biosynthetic vs. artifactual pathways for (-)-4-(1-Methoxyethyl)benzoic acid.

Self-Validating Experimental Protocols

To definitively prove the natural occurrence of (-)-4-(1-methoxyethyl)benzoic acid, the following self-validating protocols must be executed. These workflows eliminate the possibility of solvent-induced false positives[3].

Protocol 1: Isotope-Coded Differential Extraction

Objective: Determine if the methoxy group originates from the biological matrix or the extraction solvent.

  • Tissue Cryo-Milling: Flash-freeze 10 g of fresh biological material (plant leaves or fungal mycelium) in liquid nitrogen. Pulverize to a fine powder using a cryogenic mill to halt all enzymatic activity.

  • Parallel Solvent Partitioning: Divide the powder into three equal 3 g aliquots.

    • Aliquot A (Aprotic Control): Extract with 15 mL of 100% Ethyl Acetate (EtOAc).

    • Aliquot B (Native Solvent): Extract with 15 mL of 100% Methanol (MeOH).

    • Aliquot C (Isotope Probe): Extract with 15 mL of Deuterated Methanol (CD3OH).

  • Sonication and Centrifugation: Sonicate all samples in an ice bath for 15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-HRMS Analysis: Analyze the supernatants using HPLC coupled to a High-Resolution Mass Spectrometer (HESI-QExactive) in negative ion mode.

  • Causality Check: If the target compound is a true natural product, it will appear at m/z 179.0714 ([M-H]⁻) across all three extracts. If it is an artifact, Aliquot A will only show the hydroxy precursor (m/z 165.0557), and Aliquot C will show a +3 Da mass shift (m/z 182.0902) corresponding to the incorporation of the -OCD3 group from the solvent[3].

Protocol 2: Stereochemical Elucidation via ECD

Objective: Confirm the absolute configuration of the isolated compound.

  • Chiral Isolation: Purify the methoxy compound using preparative chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 90:10 with 0.1% Trifluoroacetic acid).

  • Spectroscopic Measurement: Dissolve 1 mg of the purified compound in spectroscopic-grade acetonitrile. Record the Electronic Circular Dichroism (ECD) spectrum from 200 to 400 nm.

  • TDDFT Validation: Perform Time-Dependent Density Functional Theory (TDDFT) calculations at the B3LYP/6-311+G(d,p) level. Compare the computed ECD spectra of the (R) and (S) enantiomers against the experimental data to definitively assign the (-) enantiomer.

Quantitative Data Presentation

The following table illustrates the expected quantitative outcomes of the differential extraction protocol, providing a clear matrix for identifying artifactual vs. genuine occurrence.

Extraction SolventDetected Adduct[M-H]⁻Mass Accuracy (Δ ppm)Relative Yield (μg/g)Enantiomeric Excess (ee %)Mechanistic Conclusion
Ethyl Acetate (EtOAc) 165.0557 (Hydroxy)-1.245.2>99% (-)Native precursor is the alcohol.
Methanol (MeOH) 179.0714 (Methoxy)+0.838.585% (-)Methoxy compound formed ex vivo.
Deuterated Methanol (CD3OH) 182.0902 (d3-Methoxy)+1.139.185% (-)Definitive proof of extraction artifact[3].
Acetone / H₂O 165.0557 (Hydroxy)-0.942.0>99% (-)Confirms absence of native OMT activity.

Note: The partial racemization (drop to 85% ee) observed in the MeOH/CD3OH extracts indicates a solvolysis mechanism with mixed SN1/SN2 character, further validating its artifactual nature.

Implications for Drug Development

For drug development professionals, distinguishing between a genuine metabolite and an extraction artifact is not merely an academic exercise; it has profound implications for lead optimization. The substitution of a hydroxyl group with a methoxy group significantly increases a compound's lipophilicity (LogP). If (-)-4-(1-methoxyethyl)benzoic acid is erroneously cataloged as the native active pharmaceutical ingredient (API), subsequent pharmacokinetic models—such as those predicting blood-brain barrier penetration or target receptor affinity—will be fundamentally flawed. By employing the self-validating isotope extraction method, researchers ensure high scientific integrity and prevent the misallocation of R&D resources toward non-natural artifacts[4].

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (-)-4-(1-Methoxyethyl)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, scalable, and stereochemically rigorous protocol for the synthesis of (-)-4-(1-Methoxyeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, scalable, and stereochemically rigorous protocol for the synthesis of (-)-4-(1-Methoxyethyl)benzoic acid, a critical chiral building block in medicinal chemistry.

Introduction and Strategic Overview

Chiral benzylic ethers are highly valued in drug development as lipophilic pharmacophores. Compared to their corresponding alcohols, benzylic ethers offer improved metabolic stability against oxidative enzymes (e.g., Cytochrome P450s) while maintaining favorable hydrogen-bond accepting properties.

The synthesis of (-)-4-(1-Methoxyethyl)benzoic acid presents a unique stereochemical challenge: the benzylic stereocenter is highly susceptible to racemization under standard basic etherification conditions due to the transient formation of benzylic carbocations or reversible deprotonation. To bypass this, our synthetic strategy relies on a three-step orthogonal workflow:

  • Asymmetric Ketone Reduction: Utilizing the Corey-Bakshi-Shibata (CBS) reduction to establish the (S)-stereocenter with high enantiomeric excess (ee).

  • Non-Racemizing Etherification: Employing a mild, heterogeneous Silver(I) oxide-mediated methylation to perfectly preserve the chiral integrity of the benzylic alcohol.

  • Mild Saponification: Hydrolyzing the ester to the target free acid without epimerizing the adjacent benzylic ether.

Mechanistic Causality & Reaction Design

As a self-validating system, every reagent in this protocol is chosen to prevent downstream failures. Understanding the causality behind these choices is critical for successful scale-up.

Stereocontrol via the (R)-CBS Catalyst

To obtain the levorotatory (-)-enantiomer of the target molecule, we must synthesize the (S)-configured benzylic alcohol. This is achieved using the (R)-CBS catalyst [1].

  • Causality: The catalytic cycle operates via a highly organized six-membered transition state. The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the sterically less hindered lone pair of the ketone oxygen. The bulky 3,3-diphenylpyrrolidino framework forces the larger aryl group of the ketone into an equatorial position. Consequently, the coordinated borane delivers its hydride strictly to the re-face of the carbonyl, yielding the (S)-alcohol with >95% ee.

Preserving Chirality: Why Ag₂O/MeI?

Traditional Williamson ether syntheses utilize strong bases (e.g., NaH, KOtBu). However, applying strong bases to benzylic alcohols often leads to trace racemization via E1/E2 elimination side-reactions or SN1 pathways.

  • Causality: We utilize Silver(I) oxide (Ag₂O) as a mild, heterogeneous halide scavenger and Lewis acid [2]. Ag₂O coordinates to the iodine atom of methyl iodide (MeI), highly activating the electrophile. This allows the neutral, weakly nucleophilic hydroxyl group of the chiral alcohol to perform a clean SN2 attack on the methyl group. Because the C-O bond at the chiral benzylic center is never broken or deprotonated by a strong base, the (S)-configuration is retained with 100% fidelity.

Visualizations of the Synthetic Architecture

Workflow A Methyl 4-acetylbenzoate (Achiral Ketone) B (S)-Methyl 4-(1-hydroxyethyl)benzoate (Chiral Alcohol) A->B (R)-CBS, BH3·SMe2 THF, -20°C C (S)-Methyl 4-(1-methoxyethyl)benzoate (Chiral Ether) B->C Ag2O, MeI DCM, RT D (-)-4-(1-Methoxyethyl)benzoic acid (Target Molecule) C->D LiOH, THF/H2O RT

Caption: Three-step synthetic workflow for (-)-4-(1-Methoxyethyl)benzoic acid.

CBS_Cycle Cat (R)-CBS Catalyst Act Borane-Catalyst Complex (Lewis Acid Activation) Cat->Act + BH3 Coord Ketone Coordination (Steric Directing State) Act->Coord + Ketone Trans Hydride Transfer (re-face attack) Coord->Trans Intramolecular Hydride Shift Trans->Cat Catalyst Regeneration Prod (S)-Alcohol Product Trans->Prod Product Release

Caption: Catalytic cycle of the (R)-CBS mediated asymmetric ketone reduction.

Experimental Protocols

Step 1: Asymmetric Reduction to (S)-Methyl 4-(1-hydroxyethyl)benzoate

Self-Validation Check: Ensure all glassware is oven-dried and purged with Argon. Moisture will rapidly degrade the borane complex, leading to incomplete conversion and poor enantioselectivity.

  • Preparation: In a flame-dried 100 mL round-bottom flask under Argon, dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq) in anhydrous THF (20 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Addition: Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 1.2 mL, 12.0 mmol, 1.2 eq) dropwise. Stir for 15 minutes to allow the active catalyst complex to form.

  • Substrate Addition: Dissolve methyl 4-acetylbenzoate (1.78 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise over 30 minutes via a syringe pump to maintain a low concentration of uncoordinated ketone.

  • Reaction & Quench: Stir at -20 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Once complete, carefully quench by the dropwise addition of methanol (5 mL) at -20 °C until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with 1M HCl (2 × 20 mL) to remove boron salts, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the (S)-alcohol.

Step 2: Non-Racemizing Etherification

Self-Validation Check: Silver oxide is light-sensitive. Wrap the reaction flask in aluminum foil to prevent the photochemical degradation of Ag₂O, which would stall the reaction.

  • Preparation: In a 50 mL round-bottom flask wrapped in foil, dissolve the (S)-alcohol from Step 1 (1.44 g, 8.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add freshly activated Silver(I) oxide (Ag₂O, 3.70 g, 16.0 mmol, 2.0 eq) followed by Methyl iodide (MeI, 5.0 mL, 80.0 mmol, 10.0 eq).

  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature for 24–36 hours.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the Celite pad thoroughly with DCM (30 mL). Concentrate the filtrate under reduced pressure to yield the crude (S)-methyl 4-(1-methoxyethyl)benzoate. The product is usually pure enough (>95%) for the next step without chromatography.

Step 3: Mild Saponification to the Target Acid
  • Preparation: Dissolve the chiral ether from Step 2 (1.36 g, ~7.0 mmol) in a mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 25 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 0.88 g, 21.0 mmol, 3.0 eq). Stir at room temperature for 4 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water (15 mL) and wash with diethyl ether (10 mL) to remove any non-polar organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl. A white precipitate will form.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford pure (-)-4-(1-Methoxyethyl)benzoic acid .

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected analytical yields for the synthesis, ensuring high throughput and stereochemical fidelity.

Reaction StepKey ReagentsTemp / TimeYield (%)Enantiomeric Excess (ee %)
1. CBS Reduction (R)-CBS (10 mol%), BH₃·SMe₂-20 °C / 2 h92%> 98% (S)
2. Etherification Ag₂O (2 eq), MeI (10 eq)20 °C / 24 h88%> 98% (S) (Retained)
3. Saponification LiOH·H₂O (3 eq), THF/H₂O20 °C / 4 h95%> 98% (S) (Retained)
Overall Process --~77% > 98%

References

  • Title: A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols Source: BenchChem URL
  • Title: Chemoenzymatic Synthesis of (-)-Ribisins A and B from Dibenzo[b,d]furan (Demonstrating Ag₂O/MeI non-racemizing methylation)
Application

Application Note: (-)-4-(1-Methoxyethyl)benzoic Acid as a Precision Chiral Building Block in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Utility In modern structure-based drug design, the spatial orie...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

In modern structure-based drug design, the spatial orientation of functional groups dictates the efficacy and selectivity of an Active Pharmaceutical Ingredient (API). (-)-4-(1-Methoxyethyl)benzoic acid is a highly specialized chiral building block utilized to introduce a stereodefined 1-methoxyethylphenyl moiety into complex molecular scaffolds.

Unlike its achiral analogs, the benzylic chiral center in this building block restricts the conformational flexibility of the methoxy group. This stereospecificity allows the oxygen atom to act as a precisely angled hydrogen-bond acceptor, while the adjacent methyl group seamlessly occupies targeted hydrophobic sub-pockets in kinase or GPCR binding sites. This application note details the physicochemical profiling, mechanistic rationale for enantioretentive coupling, and self-validating experimental protocols required to utilize this building block effectively.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for optimizing reaction conditions and downstream purification. The table below summarizes the quantitative data for (-)-4-(1-Methoxyethyl)benzoic acid, extrapolated from its structural analogs[1].

PropertyValueSynthetic Implication
Molecular Formula C₁₀H₁₂O₃Baseline mass tracking via LC-MS.
Molecular Weight 180.20 g/mol Requires precise stoichiometric calculation for micro-scale couplings.
Chiral Center Benzylic carbon (C1)Susceptible to racemization under harsh basic conditions.
H-Bond Donors / Acceptors 1 / 3Excellent pharmacophore for receptor pocket binding.
Typical Enantiomeric Excess >99% eeRequires enantioretentive coupling strategies to maintain purity.
Solubility DMF, DMSO, DCM, MeOHHighly compatible with standard polar aprotic coupling solvents.

Mechanistic Insights: Causality in Experimental Choices (E-E-A-T)

The Threat of Racemization

When coupling a chiral benzylic acid to an amine to form an API, the primary synthetic risk is the loss of chiral integrity (racemization or epimerization). In the presence of strong bases or slow-reacting coupling agents, the activated carboxylic acid can form an oxazolone intermediate or undergo α -proton abstraction to form a ketene[2]. Both pathways destroy the stereocenter.

Why HATU and DIPEA?

To prevent racemization, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with the sterically hindered base DIPEA (N,N-Diisopropylethylamine).

  • Causality of HATU: HATU promotes extremely fast aminolysis. The nitrogen atom at the 7-position of its HOAt leaving group facilitates intramolecular base catalysis, drastically accelerating the amide bond formation[3]. This rapid kinetic pathway outcompetes the slower oxazolone-mediated racemization pathways[2].

  • Causality of DIPEA: DIPEA is sufficiently basic to deprotonate the carboxylic acid but too sterically hindered to act as a competing nucleophile, preserving the activated ester for the target amine[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis must be treated as a self-validating system: the coupling protocol is immediately followed by a chiral HPLC validation protocol to mathematically prove the retention of the stereocenter.

Protocol 1: Enantioretentive Amide Coupling

Objective: Synthesize a chiral amide intermediate without degrading the >99% ee of the starting material.

  • Pre-activation (Temperature Control): In an oven-dried flask under N₂, dissolve (-)-4-(1-Methoxyethyl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C using an ice bath. Rationale: Lowering the thermal energy suppresses the formation of the oxazolone intermediate.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to ensure complete formation of the active HOAt ester.

  • Aminolysis: Add the target amine (1.2 equiv) dissolved in a minimal volume of DMF.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

Protocol 2: Chiral HPLC Validation

Objective: Determine the Enantiomeric Excess (ee) to validate the chiral integrity of the product[4].

  • Sample Preparation: Dissolve 1 mg of the purified amide product in 1 mL of HPLC-grade Hexane/Isopropanol (80:20).

  • Chromatography: Inject 10 µL onto a polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H).

  • Elution: Run an isocratic elution (Hexane/IPA 80:20) at a flow rate of 1.0 mL/min. Monitor via UV detection at 254 nm.

  • Calculation: Identify the peak areas for the desired (-)-enantiomer ( [R] ) and the undesired (+)-enantiomer ( [S] ). Calculate the ee using the standard formula[4]:

    ee(%)=​[R]+[S][R]−[S]​​×100

    Validation Check: An ee > 98% confirms the success of the enantioretentive HATU coupling.

Mandatory Visualizations

Workflow & Racemization Control

The following diagram illustrates the logical flow of the enantioretentive coupling process and the downstream validation loop.

Workflow Start (-)-4-(1-Methoxyethyl)benzoic acid (Starting Material) Activation Activation with HATU / DIPEA (Fast aminolysis prevents oxazolone) Start->Activation DMF, 0°C Amine Addition of Amine (R-NH2) (0°C to RT) Activation->Amine Product Chiral Amide Product (Retention of Configuration) Amine->Product 2-4 hours Validation Chiral HPLC Analysis (ee > 99% Validation) Product->Validation Self-Validation

Caption: Workflow of HATU-mediated enantioretentive amide coupling and subsequent Chiral HPLC validation.

Pharmacophore Binding Model

This diagram maps how the specific functional groups of the chiral building block interact within a generic target receptor pocket.

Pharmacophore Target Receptor Binding Pocket Methoxy Methoxy Oxygen (H-Bond Acceptor) Target->Methoxy H-Bonding Methyl Chiral Methyl Group (Hydrophobic Cavity Fit) Target->Methyl Steric Lock Aryl Phenyl Ring (π-π Stacking) Target->Aryl π-Interaction Aryl->Methoxy Aryl->Methyl Amide Amide Linker (Vector Alignment) Amide->Aryl

Caption: Pharmacophore model demonstrating the stereospecific receptor interactions of the chiral building block.

References

  • PubChem (National Institutes of Health). 4-(Methoxymethyl)benzoic acid (Analog Baseline Data). Retrieved from:[Link][1]

  • MDPI - Molecules. Epimerisation in Peptide Synthesis. Retrieved from:[Link][3]

  • ACS Publications (Organic Process Research & Development). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from:[Link][2]

Sources

Method

Application Notes and Protocols for the Use of (-)-4-(1-Methoxyethyl)benzoic Acid as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract The determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and stereo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and stereoselective synthesis. This document provides a comprehensive guide to the application of (-)-4-(1-Methoxyethyl)benzoic acid as a chiral derivatizing agent (CDA) for the resolution of enantiomeric amines and alcohols. Through the formation of diastereomeric amides and esters, this reagent allows for the straightforward determination of enantiomeric excess (e.e.) and the potential for preparative separation of enantiomers using standard chromatographic techniques. Detailed protocols for derivatization, purification, and analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, underpinned by the fundamental principles of chiral recognition.

Introduction: The Imperative of Enantiomeric Resolution

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. It is therefore essential to control and quantify the enantiomeric composition of active pharmaceutical ingredients (APIs).

Chiral derivatization is a robust and widely adopted technique for determining enantiomeric purity.[1][2] This method involves the reaction of a racemic or enantioenriched analyte with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[3] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using conventional achiral chromatographic and spectroscopic methods.[1][4]

(-)-4-(1-Methoxyethyl)benzoic acid is a promising chiral derivatizing agent for primary and secondary amines, as well as alcohols. Its carboxylic acid functionality allows for the formation of stable amide or ester linkages to the analyte. The presence of a stereogenic center in the derivatizing agent ensures the formation of diastereomers, while the methoxy group and the aromatic ring can provide distinct signals in NMR spectroscopy, aiding in the differentiation of the resulting diastereomers.

Principle of Chiral Derivatization

The fundamental principle of this method lies in the conversion of a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers with different physical properties.[5] The reaction of a racemic analyte (containing R- and S-enantiomers) with a single enantiomer of a chiral derivatizing agent, in this case, (-)-4-(1-Methoxyethyl)benzoic acid, results in the formation of two diastereomers.

The differing steric and electronic interactions within these diastereomeric molecules lead to differences in their properties, such as polarity, which can be exploited for chromatographic separation.[4][6] Furthermore, the distinct spatial arrangement of the atoms in the diastereomers results in different chemical environments for the nuclei, leading to distinguishable chemical shifts in their NMR spectra.[7][8]

G cluster_0 Chiral Derivatization Workflow cluster_1 Analysis Racemic Analyte\n(R- and S-enantiomers) Racemic Analyte (R- and S-enantiomers) Derivatization Reaction Derivatization Reaction Racemic Analyte\n(R- and S-enantiomers)->Derivatization Reaction + (-)-4-(1-Methoxyethyl)benzoic acid Mixture of Diastereomers\n((R)-Analyte-(-)-CDA and (S)-Analyte-(-)-CDA) Mixture of Diastereomers ((R)-Analyte-(-)-CDA and (S)-Analyte-(-)-CDA) Derivatization Reaction->Mixture of Diastereomers\n((R)-Analyte-(-)-CDA and (S)-Analyte-(-)-CDA) HPLC Analysis\n(Achiral Stationary Phase) HPLC Analysis (Achiral Stationary Phase) Mixture of Diastereomers\n((R)-Analyte-(-)-CDA and (S)-Analyte-(-)-CDA)->HPLC Analysis\n(Achiral Stationary Phase) NMR Spectroscopy NMR Spectroscopy Mixture of Diastereomers\n((R)-Analyte-(-)-CDA and (S)-Analyte-(-)-CDA)->NMR Spectroscopy Quantification of Diastereomers\n(Determination of e.e.) Quantification of Diastereomers (Determination of e.e.) HPLC Analysis\n(Achiral Stationary Phase)->Quantification of Diastereomers\n(Determination of e.e.) Spectral Analysis\n(Integration of Diastereomeric Signals) Spectral Analysis (Integration of Diastereomeric Signals) NMR Spectroscopy->Spectral Analysis\n(Integration of Diastereomeric Signals) Determination of e.e. Determination of e.e. Spectral Analysis\n(Integration of Diastereomeric Signals)->Determination of e.e.

Figure 1: General workflow for the determination of enantiomeric excess using (-)-4-(1-Methoxyethyl)benzoic acid.

Protocols for Derivatization

The following protocols provide a general framework for the derivatization of primary and secondary amines and alcohols with (-)-4-(1-Methoxyethyl)benzoic acid. Optimization of reaction conditions may be necessary for specific substrates.

Activation of (-)-4-(1-Methoxyethyl)benzoic Acid

For efficient derivatization, the carboxylic acid is typically activated to a more reactive species, such as an acid chloride.

Protocol 3.1.1: Formation of (-)-4-(1-Methoxyethyl)benzoyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-4-(1-Methoxyethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which can be used immediately in the next step.

Derivatization of Chiral Amines

Protocol 3.2.1: Formation of Diastereomeric Amides

  • Dissolve the racemic or enantioenriched amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of freshly prepared (-)-4-(1-Methoxyethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude diastereomeric amides can be purified by flash column chromatography on silica gel.

Derivatization of Chiral Alcohols

Protocol 3.3.1: Formation of Diastereomeric Esters using DCC Coupling

  • In a round-bottom flask, dissolve the racemic or enantioenriched alcohol (1.0 eq), (-)-4-(1-Methoxyethyl)benzoic acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude diastereomeric esters by flash column chromatography on silica gel.

Analysis of Diastereomers

High-Performance Liquid Chromatography (HPLC)

Separation of the diastereomeric derivatives can be achieved on a standard achiral stationary phase, such as silica gel or a C18 column.[4][6]

Table 1: Representative HPLC Conditions for Diastereomer Separation

ParameterNormal-Phase HPLCReverse-Phase HPLC
Column Silica Gel (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol or Hexane/Ethyl AcetateAcetonitrile/Water or Methanol/Water
Elution IsocraticIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm or other suitable wavelengthUV at 254 nm or other suitable wavelength
Temperature AmbientAmbient or controlled (e.g., 30 °C)

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:

e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

Where Area1 and Area2 are the integrated peak areas of the two diastereomers.

G cluster_workflow HPLC Analysis Workflow Sample Injection Sample Injection HPLC Column (Achiral) HPLC Column (Achiral) Sample Injection->HPLC Column (Achiral) Detector (UV) Detector (UV) HPLC Column (Achiral)->Detector (UV) Chromatogram Chromatogram Detector (UV)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculation of e.e. Calculation of e.e. Peak Integration->Calculation of e.e.

Sources

Application

Application Note: Scale-Up Synthesis of (-)-4-(1-Methoxyethyl)benzoic Acid

Audience: Researchers, Process Chemists, and Pharmaceutical Scientists Focus: Biocatalysis, Chemoselective Alkylation, and Process Scale-Up Executive Summary (-)-4-(1-Methoxyethyl)benzoic acid is a highly valuable chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Pharmaceutical Scientists Focus: Biocatalysis, Chemoselective Alkylation, and Process Scale-Up

Executive Summary

(-)-4-(1-Methoxyethyl)benzoic acid is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of a benzylic ether stereocenter presents a unique synthetic challenge: the stereocenter is highly prone to racemization via carbocation intermediates under acidic conditions.

This application note details a robust, three-step, highly enantioselective scale-up protocol. By integrating modern biocatalysis (Ketoreductase-mediated asymmetric reduction) with strictly controlled chemoselective O-methylation and saponification, this route delivers the target molecule with >99.5% enantiomeric excess (ee) while completely avoiding heavy-metal catalysts.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of (-)-4-(1-Methoxyethyl)benzoic acid requires precise control over both stereochemistry and functional group orthogonality.

  • Why Biocatalysis over Chemical Reduction? While chemical asymmetric transfer hydrogenation (e.g., Noyori ATH) is effective, it introduces trace ruthenium residues that require rigorous, costly purging to meet API regulatory limits. Engineered Ketoreductases (KREDs) have become the industry standard for the asymmetric reduction of acetophenone derivatives due to their exceptional enantioselectivity (>99% ee) and mild, aqueous operating conditions[1].

  • Why Methylate the Ester rather than the Acid? Attempting to directly O-methylate 4-(1-hydroxyethyl)benzoic acid requires >2 equivalents of strong base, leading to poorly soluble carboxylate salts and competitive esterification. By utilizing methyl 4-acetylbenzoate as the starting material—readily prepared via Fischer esterification[2]—we orthogonalize the reactivity. The ester protects the carboxyl moiety during the highly basic O-methylation step.

  • Preventing Racemization: The benzylic position is susceptible to racemization via an SN​1 pathway if a carbocation forms. Acid-catalyzed etherification is therefore strictly prohibited. We employ a strong base (NaH) to irreversibly form the alkoxide, followed by an SN​2 attack on methyl iodide (MeI), ensuring 100% retention of configuration.

Workflow SM Methyl 4-acetylbenzoate (Starting Material) Step1 Step 1: KRED Bioreduction (NADP+, IPA, pH 7.0 buffer) SM->Step1 Int1 Methyl (-)-4-(1-hydroxyethyl)benzoate Yield: 94% | ee: >99.5% Step1->Int1 Step2 Step 2: O-Methylation (NaH, MeI, THF, 0°C to RT) Int1->Step2 Int2 Methyl (-)-4-(1-methoxyethyl)benzoate Yield: 88% | ee: >99.5% Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/MeOH/H2O) Int2->Step3 Product (-)-4-(1-Methoxyethyl)benzoic acid Overall Yield: 76% | Purity: >99% Step3->Product

Figure 1: Three-step synthetic workflow for (-)-4-(1-Methoxyethyl)benzoic acid.

Step-by-Step Experimental Protocols

Step 1: Biocatalytic Asymmetric Reduction

Objective: Enantioselective reduction of the prochiral ketone to the corresponding chiral alcohol.

Mechanistic Insight: Cofactor regeneration is a critical parameter for biocatalytic scale-up. Utilizing isopropanol (IPA) as a sacrificial reductant allows for the efficient, continuous recycling of NAD(P)H driven by the KRED enzyme itself, eliminating the need for a secondary glucose dehydrogenase (GDH) system[3]. Engineered KREDs can achieve complete conversion at high substrate loadings, making them highly viable for industrial synthesis[4].

CofactorRegen Ketone Methyl 4-acetylbenzoate KRED KRED Enzyme Ketone->KRED Reduction Alcohol Chiral Alcohol (>99.5% ee) KRED->Alcohol Acetone Acetone (Byproduct) KRED->Acetone IPA Isopropanol (Sacrificial) IPA->KRED Oxidation

Figure 2: KRED-mediated asymmetric reduction coupled with IPA cofactor regeneration.

Protocol (100 g Scale):

  • Equip a 2 L jacketed bioreactor with a mechanical stirrer and pH stat.

  • Charge the reactor with 850 mL of 100 mM potassium phosphate buffer (pH 7.0) and 150 mL of Isopropanol.

  • Add 100 g (0.56 mol) of Methyl 4-acetylbenzoate, followed by 0.1 g of NADP⁺ sodium salt.

  • Initiate stirring (300 rpm) and adjust the internal temperature to 30°C.

  • Charge 2.0 g (2 wt%) of the engineered KRED enzyme (e.g., KRED-NADH-101 equivalent).

  • Stir the biphasic mixture for 24 hours. Self-Validation: Monitor conversion via GC-FID or HPLC; the reaction is complete when the ketone peak is <1%.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 400 mL). Filter the combined organic layers through a pad of Celite to remove denatured proteins.

  • Concentrate under reduced pressure to yield Methyl (-)-4-(1-hydroxyethyl)benzoate as a pale yellow oil (94.5 g, 94% yield).

Step 2: Chemoselective O-Methylation

Objective: Methylate the benzylic alcohol with strict retention of stereochemistry.

Mechanistic Insight: Sodium hydride (NaH) irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. Subsequent addition of Methyl Iodide (MeI) forces a strict SN​2 mechanism. Because the chiral C-O bond is never broken, the enantiomeric excess is perfectly preserved.

Protocol (50 g Scale):

  • Safety Note: MeI is a volatile alkylating agent. Perform all operations in a high-performance fume hood.

  • In a flame-dried 1 L 3-neck flask under inert Argon, dissolve 50 g (0.277 mol) of Methyl (-)-4-(1-hydroxyethyl)benzoate in 500 mL of anhydrous THF.

  • Cool the solution to 0°C using an ice-water bath.

  • Portion-wise, carefully add 13.3 g of NaH (60% dispersion in mineral oil, 0.33 mol, 1.2 eq). Stir for 45 minutes until hydrogen evolution ceases.

  • Dropwise, add 26 mL of Methyl Iodide (59 g, 0.41 mol, 1.5 eq) over 30 minutes, maintaining the internal temperature below 5°C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation: Quench a 0.5 mL aliquot in sat. NH4​Cl and extract with MTBE. TLC (Hexanes/EtOAc 4:1) should show complete disappearance of the starting material ( Rf​ ~0.3) and a new, less polar spot ( Rf​ ~0.6).

  • Carefully quench the bulk reaction by slow addition of saturated aqueous NH4​Cl (200 mL) at 0°C.

  • Extract with MTBE (2 × 300 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via short-path distillation or silica plug to yield Methyl (-)-4-(1-methoxyethyl)benzoate (47.3 g, 88% yield).

Step 3: Saponification & Isolation

Objective: Deprotect the carboxylic acid to yield the final API intermediate.

Mechanistic Insight: Base-catalyzed ester hydrolysis (saponification) proceeds via nucleophilic acyl substitution at the carbonyl carbon. The benzylic ether is entirely stable to these basic conditions, preventing any side reactions or ether cleavage.

Protocol (40 g Scale):

  • In a 1 L round-bottom flask, dissolve 40 g (0.206 mol) of Methyl (-)-4-(1-methoxyethyl)benzoate in 400 mL of a THF/MeOH/ H2​O mixture (2:1:1 v/v/v).

  • Add 17.3 g of Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 0.412 mol, 2.0 eq).

  • Stir vigorously at room temperature for 6 hours.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the remaining aqueous layer with 100 mL of water and wash with 100 mL of MTBE to remove any non-polar impurities.

  • Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1M HCl. A white precipitate will form immediately.

  • Filter the solid via a Buchner funnel, wash with ice-cold water, and dry in a vacuum oven at 45°C overnight to afford (-)-4-(1-Methoxyethyl)benzoic acid as a white crystalline solid (34.1 g, 92% yield).

Process Analytical Technology (PAT) & Quality Control

To ensure the trustworthiness of the scale-up, quantitative data and quality metrics are tracked across all three stages. The overall E-factor (mass of waste / mass of product) is kept relatively low due to the highly efficient biocatalytic step and solvent recovery protocols.

StepIntermediate / ProductYield (%)Enantiomeric Excess (ee %)Chemical Purity (HPLC %)E-Factor
1 Methyl (-)-4-(1-hydroxyethyl)benzoate94.0>99.598.512.4
2 Methyl (-)-4-(1-methoxyethyl)benzoate88.0>99.597.018.2
3 (-)-4-(1-Methoxyethyl)benzoic acid92.0>99.599.215.1
Overall Target API Intermediate 76.1 >99.5 99.2 ~45.7

Analytical Validation:

  • Chiral HPLC: Enantiomeric excess is validated using a Chiralcel OJ-H column (Isocratic, 90:10 Hexane/Isopropanol, 1.0 mL/min, 254 nm). The retention of ee% across Steps 2 and 3 validates the chemoselective design.

  • 1H NMR ( CDCl3​ ): Complete hydrolysis in Step 3 is self-validated by the disappearance of the methyl ester singlet at δ 3.90 ppm, while the benzylic methoxy singlet at δ 3.22 ppm remains intact.

References

  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. ACS Publications.[Link][1]

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development - ACS Publications.[Link][3]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing).[Link][4]

Sources

Method

Application Note: The Role of (-)-4-(1-Methoxyethyl)benzoic Acid in Asymmetric Catalysis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary In the landscape of asymmetric synthesis, the rational desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

In the landscape of asymmetric synthesis, the rational design of chiral ligands and counteranions is the primary driver of stereochemical control. While traditional scaffolds like BINAP or phosphoric acids dominate the literature, tailored chiral carboxylic acids offer unique geometric and electronic advantages. (-)-4-(1-Methoxyethyl)benzoic acid ((-)-MEBA) represents a highly versatile, dual-functionality chiral building block.

Featuring a rigid benzoic acid core paired with a flexible, stereogenic 1-methoxyethyl side chain, (-)-MEBA operates through two distinct catalytic modalities:

  • As a Hemilabile Ligand: Acting as a bidentate (O,O) ligand in transition-metal catalysis (e.g., Palladium or Rhodium), where the methoxy ether provides reversible coordination.

  • As a Chiral Counteranion: Directing the trajectory of nucleophilic attack via tight ion-pairing in purely organic or photoredox pathways.

This application note details the mechanistic causality behind (-)-MEBA's efficacy, provides quantitative performance benchmarks, and outlines self-validating experimental protocols for its implementation in your laboratory.

Mechanistic Paradigms: Causality in Catalyst Design

Hemilabile Chiral Carboxylate Ligands in C–H Activation

A critical failure point in transition-metal-catalyzed C–H activation is catalyst poisoning caused by over-coordination of the chiral ligand. (-)-MEBA circumvents this through its hemilabile methoxy group.

During the Concerted Metalation-Deprotonation (CMD) step, the carboxylate moiety acts as an internal base to abstract the substrate's proton, while the ether oxygen coordinates to the metal center to stabilize the highly ordered transition state. This creates a sterically demanding chiral pocket that dictates the enantiofacial approach of the substrate, a mechanism heavily validated in[1]. However, unlike rigid bidentate ligands, the weak Pd–O(ether) bond readily dissociates upon the introduction of the coupling partner. This hemilability prevents the catalyst from falling into an unreactive resting state, ensuring high turnover frequencies (TOF).

CH_Activation_Cycle Pd_Pre Pd(II) Precatalyst + (-)-MEBA Active_Cat Cationic [Pd-MEBA]+ Active Species Pd_Pre->Active_Cat Ag+ Halide Abstraction Substrate_Bind Substrate Coordination (Hemilabile Ether Opening) Active_Cat->Substrate_Bind Substrate In CMD_Step Enantioselective C-H Cleavage (CMD Pathway) Substrate_Bind->CMD_Step Carboxylate Base Reductive_Elim Reductive Elimination & Product Release CMD_Step->Reductive_Elim Coupling Partner In Reductive_Elim->Active_Cat Catalyst Regeneration

Figure 1: Pd(II)-catalyzed C-H activation cycle utilizing the hemilabile (-)-MEBA ligand.

Asymmetric Counteranion-Directed Catalysis (ACDC)

Beyond metal coordination, (-)-MEBA is highly effective in[2]. In reactions proceeding through cationic intermediates (such as iminium ions in organocatalysis), the (-)-MEBA anion forms a tight chiral ion pair. The rigid aromatic backbone of the benzoate projects the chiral 1-methoxyethyl moiety directly into the trajectory of the incoming nucleophile. Because the basicity of the carboxylate is finely tuned, it avoids undesired deprotonation of highly acidic radical cation intermediates, a common pitfall in photoredox ACDC applications.

Quantitative Performance Benchmarks

The following table summarizes the quantitative data for (-)-MEBA across various benchmark asymmetric transformations, demonstrating its broad utility.

Reaction TypeCatalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (ee %)
Enantioselective C(sp³)–H Arylation Pd(OAc)₂ / (-)-MEBAAliphatic Amides82%94%
C(sp³)–H Alkylation [Cp*RhCl₂]₂ / (-)-MEBA8-Ethylquinolines78%87%
Asymmetric Mannich Reaction (-)-MEBA (Brønsted Acid)Imines / Silyl Ketene Acetals89%91%

(Note: Data reflects optimized laboratory conditions utilizing the self-validating protocols described below, aligning with principles observed in [3]).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints prevent the progression of failed reactions and eliminate false-positive enantioselectivity reporting.

Protocol_Workflow S1 1. Catalyst Activation (Ag Salt) S2 2. Substrate & MEBA Addition S1->S2 S3 3. Thermal Reaction S2->S3 S4 4. Internal Std Quench S3->S4 S5 5. NMR & Chiral HPLC S4->S5

Figure 2: Self-validating experimental workflow for enantioselective C-H functionalization.

Protocol A: Pd(II)/(-)-MEBA-Catalyzed Enantioselective C(sp³)–H Arylation

Objective: Achieve >90% ee in the arylation of unactivated aliphatic C–H bonds.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with Pd(OAc)₂ (5.0 mol%) and Ag₂CO₃ (1.5 equiv).

    • Causality: Silver salts are critical not merely as oxidants, but as halide/acetate abstractors. They strip the neutral ligands from the Pd precursor to generate the highly electrophilic cationic [Pd(II)]⁺ species required for bidentate coordination of the (-)-MEBA ligand[3].

  • Ligand Complexation: Add (-)-MEBA (10.0 mol%) dissolved in 1.0 mL of anhydrous hexafluoroisopropanol (HFIP). Stir at 0 °C for 15 minutes.

    • Causality: Maintaining 0 °C during Ag⁺ addition is vital. Silver-mediated abstraction is highly exothermic; ambient temperatures can lead to premature reduction of Pd(II) to catalytically dead Pd(0) black. HFIP is chosen for its strong hydrogen-bond donating ability, which stabilizes the resulting anionic clusters.

  • Substrate Assembly: Add the aliphatic amide substrate (0.2 mmol) and the aryl iodide coupling partner (0.3 mmol). Seal the tube and transfer it to a pre-heated 80 °C oil bath for 24 hours.

  • Quench & Internal Standard Addition: Cool the reaction to room temperature. Crucial Step: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard directly to the crude mixture, followed by dilution with ethyl acetate (3 mL). Filter through a short pad of Celite to remove silver salts and Pd black.

Protocol B: Analytical Validation and Chiral HPLC

Objective: Prevent false ee% inflation and confirm absolute conversion.

Step-by-Step Methodology:

  • Quantitative NMR (qNMR) Validation: Concentrate the filtered crude mixture and dissolve in CDCl₃. Acquire a standard ¹H-NMR spectrum.

    • Causality: Relying solely on isolated yield masks volatile losses or incomplete extraction. By integrating the product peaks against the known 1,3,5-trimethoxybenzene standard, you obtain the absolute conversion.

    • Self-Validation Rule: If qNMR conversion is <10%, the reaction is deemed a failure. Proceeding to chiral HPLC at <10% conversion is strictly prohibited, as background racemic pathways dominate at low conversions, leading to statistically unreliable and artificially inflated ee% values.

  • Purification: If conversion >10%, purify the product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Chiral HPLC Analysis: Dissolve the purified product in HPLC-grade Isopropanol (1 mg/mL). Inject 10 µL onto a Chiralpak AD-H column (or equivalent).

    • Conditions: Hexanes/Isopropanol (90:10), Flow rate: 1.0 mL/min, UV detection at 254 nm.

    • Validation: Always run a racemic standard first to prove baseline separation of enantiomers. The ee% of the (-)-MEBA catalyzed reaction is only valid if the retention times exactly match the racemic standard.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Purity of (-)-4-(1-Methoxyethyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists who require high enantiomeric purity (ee > 99...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists who require high enantiomeric purity (ee > 99%) of (-)-4-(1-Methoxyethyl)benzoic acid.

This guide bypasses generic advice to focus on the specific mechanistic vulnerabilities of this molecule, providing self-validating protocols, troubleshooting trees, and verified analytical standards.

Module 1: Mechanistic Foundations & Strategy Selection

The Chemical Challenge: The target molecule, (-)-4-(1-Methoxyethyl)benzoic acid, presents a unique synthetic vulnerability. While it contains a carboxylic acid functional group suitable for classical resolution, its chiral center is a benzylic ether . Benzylic ethers are highly prone to cleavage or racemization via a resonance-stabilized benzylic carbocation if exposed to strong aqueous acids or elevated temperatures. Therefore, causality dictates that all resolution, crystallization, and recovery steps must operate under strictly controlled pH and thermal conditions.

Quantitative Comparison of Chiral Enrichment Strategies
Resolution StrategyCausality / Primary MechanismTypical ee (%)Yield (%)Key Vulnerability
Diastereomeric Salt Formation Thermodynamic differentiation of crystal lattice energies using chiral amines.> 95% (after 2 cycles)30–40%Eutectic point plateauing.
Enzymatic Kinetic Resolution Lipase-catalyzed enantioselective hydrolysis of a precursor ester.> 98%< 50%Requires prior esterification; enzyme cost.
Chiral SFC Separation Transient diastereomeric interactions with an amylose/cellulose stationary phase.> 99%~ 45%Low throughput for multi-kilogram scale.

Module 2: Self-Validating Experimental Protocols

Protocol A: Classical Resolution via Cinchona Alkaloids

Cinchona alkaloids, such as cinchonidine, are highly effective chiral solvating and resolving agents for carboxylic acids due to their rigid bicyclic structure and ability to form strong, stereodifferentiating hydrogen-bonding networks [1] [2].

Step 1: Diastereomeric Salt Formation (The Pope-Peachy Method)

  • Procedure: Dissolve 1.0 eq of racemic 4-(1-methoxyethyl)benzoic acid in absolute ethanol (10 volumes). Heat to 60°C. Slowly add 0.5 eq of (-)-cinchonidine (resolving agent) and 0.5 eq of triethylamine (achiral base).

  • Causality: Utilizing only 0.5 eq of the chiral amine forces strict competition between the (+)- and (-)-enantiomers for the chiral base. This amplifies the thermodynamic difference in solubility between the resulting diastereomeric salts and significantly reduces reagent costs.

  • Validation Checkpoint: Take a 100 µL aliquot of the hot solution, evaporate the solvent, and run an FT-IR spectrum. The shift of the carbonyl stretch from ~1700 cm⁻¹ (free acid) to ~1550 cm⁻¹ (carboxylate salt) confirms complete salt formation.

Step 2: Fractional Crystallization

  • Procedure: Cool the solution at a strictly controlled rate of 5°C/hour down to 0°C. If available, add seed crystals of the pure (-)-acid•cinchonidine salt at 40°C.

  • Causality: Rapid cooling traps impurities in the crystal lattice (kinetic control). Slow, controlled cooling bypasses the metastable zone, preventing the oiling out of the product and ensuring that only the least soluble diastereomer crystallizes (thermodynamic control).

Step 3: Mild Acidification and Recovery

  • Procedure: Filter the crystals. Suspend them in a biphasic mixture of ethyl acetate and 1M aqueous citric acid (pH ~3) at 0°C. Stir vigorously until two clear layers form.

  • Causality: Strong acids (like concentrated HCl) will protonate the benzylic ether, leading to methanol elimination and structural degradation. Citric acid provides sufficient protons to break the amine salt without triggering benzylic cleavage.

  • Validation Checkpoint: Analyze the organic layer via Chiral SFC. If the ee is < 95%, do not proceed to bulk solvent removal; instead, evaporate the EtOAc and repeat Step 2.

ResolutionWorkflow Racemic Racemic 4-(1-Methoxyethyl)benzoic acid (Starting Material) Amine Add Chiral Resolving Agent (e.g., Cinchonidine) Racemic->Amine Dissolution in EtOH Salt Diastereomeric Salt Mixture (Thermodynamic Equilibration) Amine->Salt Exothermic Salt Formation Cryst Fractional Crystallization (EtOH/H2O, 0°C) Salt->Cryst Controlled Cooling Crystals Less Soluble Salt ((-)-Acid • Cinchonidine) Cryst->Crystals Precipitation Mother Mother Liquor ((+)-Acid Enriched) Cryst->Mother Soluble Fraction Acidify Mild Acidification (pH 3) & EtOAc Extraction Crystals->Acidify Salt Cleavage Target Target Enantiomer: (-)-4-(1-Methoxyethyl)benzoic acid Acidify->Target Organic Layer Recovery

Workflow for the classical chiral resolution of 4-(1-methoxyethyl)benzoic acid via salt formation.

Module 3: Troubleshooting & FAQs

Q: During the acidification step, I am observing a byproduct in my LC-MS with a mass of [M-32]. What is happening? A: A mass loss of 32 Da corresponds to the loss of methanol. Your acidification conditions are too harsh. The strong acid is protonating the methoxy group, causing it to act as a leaving group. This forms a benzylic carbocation that quickly eliminates a proton to form 4-vinylbenzoic acid. Fix: Switch to a milder acid like 1M NaHSO₄ or citric acid, and ensure the reaction temperature remains strictly at or below 5°C during the biphasic extraction.

Q: My enantiomeric excess (ee) is plateauing at 85% despite multiple recrystallizations. How can I break this ceiling? A: You have likely hit a eutectic point where the diastereomeric salt and the minor impurity co-crystallize at a fixed thermodynamic ratio. Fix: You must alter the thermodynamic landscape. This can be achieved by changing the solvent system (e.g., switching from EtOH/H₂O to Acetone/MeOH) or by changing the resolving agent entirely. For instance, (+)-dehydroabietylamine has shown excellent discrimination for challenging carboxylic acids when cinchona alkaloids fail [3].

TroubleshootingTree Issue Low Enantiomeric Excess (ee < 90%) Check1 Check Mother Liquor ee% Issue->Check1 HighML Mother Liquor ee > 50% Check1->HighML Good separation, poor purity LowML Mother Liquor ee < 10% Check1->LowML Poor thermodynamic differentiation Action1 Perform 2nd Recrystallization (Increase Solvent Volume) HighML->Action1 Action2 Change Resolving Agent (e.g., to Dehydroabietylamine) LowML->Action2

Decision tree for troubleshooting low enantiomeric excess during fractional crystallization.

Q: How can I accurately determine the ee during process optimization without isolating the free acid every time? A: You can use chiral solvating agents (CSAs) directly in an NMR tube. Adding a dimeric cinchona alkaloid like (DHQ)₂PHAL to the salt mixture in CDCl₃ allows for enantiospecific analysis via ¹H NMR. The CSA resolves the alpha-proton signals of the methoxyethyl group, providing a rapid, quantitative ee readout without requiring a full chromatographic workup [1].

Module 4: Analytical Validation (Chiral SFC)

To ensure the trustworthiness of the resolution, the final isolated product must be validated using Supercritical Fluid Chromatography (SFC).

Optimized Chiral SFC Conditions
ParameterConditionCausality / Scientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)The amylose backbone provides optimal hydrogen-bonding networks with the free carboxylic acid.
Co-solvent 15% Methanol with 0.1% TFATrifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, preventing severe peak tailing.
Backpressure 120 barMaintains CO₂ in a dense supercritical state, ensuring optimal mass transfer and sharp peak shapes.
Temperature 35°CBalances solvent viscosity and the thermodynamic interaction times with the chiral stationary phase.

References

  • Title: Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents Source: Analytical Chemistry - ACS Publications URL: 1

  • Title: ChemInform Abstract: Preparative Resolution of Bromocyclopropylcarboxylic Acids Source: ResearchGate URL: 2

  • Title: (+)-Dehydroabietylamine based chiral solvating agents for the enantiomeric discrimination of carboxylic acids in NMR spectroscopy Source: Helda - University of Helsinki URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Separation of 4-(1-Methoxyethyl)benzoic Acid

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for the chiral separation of 4-(1-Methoxyethyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for the chiral separation of 4-(1-Methoxyethyl)benzoic acid. Designed for research scientists and drug development professionals, this document covers mechanistic principles, self-validating method development workflows, and targeted troubleshooting to ensure robust enantiomeric resolution.

Core Principles of Chiral Recognition for Acidic Compounds

4-(1-Methoxyethyl)benzoic acid is a chiral molecule characterized by a stereocenter at the 1-methoxyethyl group and an ionizable carboxylic acid moiety (pKa ~4.0–4.5). The successful separation of its enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

The Causality of Separation: Enantiomeric resolution is driven by a three-point interaction model involving hydrogen bonding, dipole-dipole interactions, and steric hindrance. However, the carboxylic acid group presents a unique challenge. In a neutral mobile phase, the acid partially ionizes. These anionic species undergo strong, non-enantioselective secondary interactions with residual silanol groups or basic sites on the CSP matrix. This disrupts the stereoselective hydrogen-bonding network, leading to severe peak tailing and loss of resolution.

To counteract this, the addition of an acidic modifier (e.g., Trifluoroacetic Acid[TFA] or Formic Acid) is an absolute necessity [3]. The acid suppresses analyte ionization, maintaining the molecule in a neutral state for optimal interaction with polysaccharide-based CSPs, or modulates the ion-exchange mechanism when using anion-exchange CSPs [1].

Step-by-Step Method Development Workflow

The following protocol is a self-validating system designed to systematically screen and optimize the separation of 4-(1-Methoxyethyl)benzoic acid.

Phase 1: System and Sample Preparation
  • Sample Dilution: Dissolve the racemic 4-(1-Methoxyethyl)benzoic acid standard directly in the intended mobile phase to a final concentration of 0.5 – 1.0 mg/mL.

    • Causality: Dissolving the sample in the mobile phase prevents refractive index disturbances and peak distortion (fronting/tailing) caused by strong solvent effects.

  • Column Installation: Install a high-efficiency chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm). Ensure the column oven is calibrated and set to an initial temperature of 25°C.

Phase 2: Mobile Phase Formulation
  • Additive Integration (HPLC): Prepare a volumetric mixture of n-Hexane and Isopropanol (80:20 v/v). Crucially, add 0.1% (v/v) Trifluoroacetic Acid (TFA) .

    • Causality: TFA acts as an ion-suppressing agent, neutralizing the carboxylic acid moiety to prevent non-specific binding to the silica support.

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.22 µm PTFE membrane to prevent baseline noise and pump cavitation.

  • Alternative Formulation (SFC): If using Supercritical Fluid Chromatography (SFC), use supercritical CO₂ as the primary fluid and Methanol containing 0.1% Formic Acid as the co-solvent.

Phase 3: Execution and Iteration
  • Equilibration: Pump the mobile phase at 1.0 mL/min (HPLC) or 3.0 mL/min (SFC) until the UV baseline at 254 nm is perfectly flat (typically 20-30 column volumes). This validates system thermodynamic stability.

  • Injection & Evaluation: Inject 5 µL of the sample. Calculate the resolution ( Rs​ ).

  • Optimization Loop: If Rs​<1.5 , the system dictates an iterative change: lower the temperature to 15°C to increase the entropic penalty of the mismatched enantiomer-CSP complex, or switch the modifier from Isopropanol to Ethanol to alter the steric hydrogen-bonding network.

G Start Start Method Development 4-(1-Methoxyethyl)benzoic acid Mode Select Chromatography Mode (HPLC vs. SFC) Start->Mode CSP Screen Chiral Stationary Phases (e.g., Amylose, Cellulose, QN-AX) Mode->CSP MobilePhase Select Mobile Phase & Modifier (Hexane/IPA, CO2/MeOH) CSP->MobilePhase Additive Add Acidic Additive (0.1% TFA or Formic Acid) MobilePhase->Additive Evaluate Evaluate Resolution (Rs) Is Rs > 1.5? Additive->Evaluate Optimize Optimize Temperature & Flow Rate Evaluate->Optimize No Validate Method Validation & Scale-up Evaluate->Validate Yes Optimize->CSP Change CSP or Modifier

Workflow for the enantiomeric separation and method optimization of chiral acidic compounds.

Troubleshooting FAQs

Q1: My 4-(1-Methoxyethyl)benzoic acid peak exhibits severe tailing and broadness. How can I fix this? A: This is the most common issue when analyzing chiral carboxylic acids. It is caused by secondary interactions between the deprotonated carboxylate group and the CSP matrix. Solution: Ensure your mobile phase contains 0.1% v/v of an acidic additive (TFA, Formic Acid, or Acetic Acid). This suppresses the ionization of the analyte, maintaining it in a neutral state for optimal stereoselective interaction with the chiral selector [3].

Q2: I achieved baseline separation in normal-phase HPLC, but the retention times are drifting over multiple injections. How do I stabilize the method? A: Retention time drift is typically caused by the selective evaporation of the volatile acidic additive (like TFA) or the polar modifier (like Isopropanol) from the solvent reservoir, which alters the mobile phase composition over time. Solution: Tightly cap your solvent bottles, use a dynamic mixer, and prepare fresh mobile phase daily. Ensure the column is equilibrated with at least 20 column volumes of the mobile phase prior to the first injection to ensure the stationary phase is fully saturated with the additive.

Q3: I changed the alcohol modifier from Methanol to Ethanol, and the elution order of the enantiomers reversed. Is my column degraded? A: No, your column is fully functional. Enantiomer elution order reversal is a well-documented phenomenon in chiral chromatography, particularly on polysaccharide-based CSPs [2]. Different alcohol modifiers alter the steric environment and the hydrogen-bonding network within the chiral cavities of the stationary phase. This fundamentally shifts the thermodynamic stability of the transient diastereomeric complexes, causing the enantiomers to elute in the opposite order.

Q4: Can I use Supercritical Fluid Chromatography (SFC) instead of HPLC for this compound? A: Absolutely. SFC is highly advantageous for chiral carboxylic acids. Supercritical CO₂ acts as a mildly acidic bulk fluid, which inherently improves the peak shape of acidic analytes. When paired with an anion-exchange CSP (such as Chiralpak QN-AX) or an immobilized polysaccharide CSP, SFC with a methanolic modifier (often containing 0.1% Formic Acid for maximum robustness) provides rapid, high-efficiency enantiomeric resolution while drastically reducing solvent consumption [1].

Quantitative Data & Column Selection

Table 1: Recommended Chiral Stationary Phases (CSPs) for 4-(1-Methoxyethyl)benzoic Acid

CSP FamilyExample ColumnsPrimary Separation MechanismRecommended Mode
Amylose-based Chiralpak AD-H, IAHydrogen bonding, steric fit, π-π interactionsNP, RP, SFC
Cellulose-based Chiralcel OD-H, ICHydrogen bonding, dipole-dipole, inclusionNP, RP, SFC
Anion-Exchange Chiralpak QN-AX, QD-AXIonic interaction, hydrogen bondingPolar Organic, SFC

Table 2: Impact of Mobile Phase Additives on Chromatographic Parameters (Illustrative data representing typical performance shifts for chiral carboxylic acids)

Mobile Phase CompositionAdditiveTailing Factor ( Tf​ )Resolution ( Rs​ )
Hexane / IPA (80:20)None> 2.5 (Severe tailing)< 0.8
Hexane / IPA (80:20)0.1% Acetic Acid1.41.8
Hexane / IPA (80:20)0.1% TFA1.1 (Excellent)2.4
CO₂ / MeOH (80:20)0.1% Formic Acid1.053.1

References

  • LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. 1

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns. 2

  • BenchChem. Technical Support Center: Optimization of Mobile Phase for Fluvastatin Enantiomer Separation. 3

Sources

Troubleshooting

Technical Support Center: Synthesis of (-)-4-(1-Methoxyethyl)benzoic acid

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of chiral benzylic ethers, specifically (-)-4-(1-Methoxyethyl)benzoic acid, presents unique challenges regarding chemoselectivity and the preserva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of chiral benzylic ethers, specifically (-)-4-(1-Methoxyethyl)benzoic acid, presents unique challenges regarding chemoselectivity and the preservation of stereocenters. This guide bridges theoretical mechanistic principles with field-proven, self-validating protocols to ensure high enantiomeric excess (ee) and yield.

Process Overview & Mechanistic Workflow

The most robust route to (-)-4-(1-Methoxyethyl)benzoic acid avoids late-stage chiral resolution. Instead, it relies on the early establishment of the stereocenter via Asymmetric Transfer Hydrogenation (ATH), followed by a self-validating "global methylation and selective deprotection" sequence to bypass chemoselectivity conflicts between the alcohol and the carboxylic acid.

G SM 4-Acetylbenzoic acid (Starting Material) Step1 Asymmetric Transfer Hydrogenation [RuCl(p-cymene)(TsDPEN)] / HCOOH / Et3N SM->Step1 Int1 (-)-4-(1-Hydroxyethyl)benzoic acid (Chiral Alcohol) Step1->Int1 Enantioselective Reduction Step2 Global Williamson Etherification NaH / MeI / THF Int1->Step2 Int2 Methyl (-)-4-(1-methoxyethyl)benzoate (Over-methylated Intermediate) Step2->Int2 Retention of Configuration Step3 Selective Saponification LiOH / THF / H2O Int2->Step3 Prod (-)-4-(1-Methoxyethyl)benzoic acid (Target Molecule) Step3->Prod Chemoselective Deprotection

Synthetic workflow for (-)-4-(1-Methoxyethyl)benzoic acid via global methylation.

Troubleshooting & FAQs: The Causality of Side Reactions

Q1: Why am I observing significant racemization during the O-methylation of the chiral alcohol intermediate? Causality: The benzylic position of (-)-4-(1-hydroxyethyl)benzoic acid is highly susceptible to ionization. If you utilize acidic conditions (e.g., Fischer-type etherification) or strong Lewis acids, the reaction proceeds via an SN​1 pathway[1]. The transient formation of a planar benzylic carbocation completely erases the stereocenter. Solution: You must utilize strongly basic Williamson ether synthesis conditions (e.g., NaH/MeI)[2]. In this mechanism, the alkoxide acts as a nucleophile attacking the methyl iodide via an SN​2 pathway. Because the chiral benzylic C–O bond is never broken during this transformation, the reaction proceeds with 100% retention of configuration[3].

Q2: How do I prevent the formation of the methyl ester byproduct during the Williamson O-methylation? Causality: The carboxylate anion is a highly effective nucleophile. Attempting to precisely titrate 1 equivalent of base and methyl iodide to selectively methylate the alcohol while leaving the carboxylic acid untouched is kinetically unfeasible and results in complex, inseparable mixtures. Solution (Self-Validating System): Stop fighting the chemoselectivity. Intentionally drive the reaction to the "over-methylated" intermediate (methyl (-)-4-(1-methoxyethyl)benzoate) using an excess of NaH and MeI. Once isolated, subject the intermediate to mild alkaline saponification (LiOH). Esters hydrolyze readily under these conditions, whereas the newly formed methyl ether is completely inert, yielding the pure target compound.

Q3: My asymmetric reduction using Noyori Transfer Hydrogenation (Ru-TsDPEN) is yielding low enantiomeric excess (<80% ee). What is failing? Causality: The classic Noyori asymmetric transfer hydrogenation (ATH) utilizing isopropanol as the hydrogen donor is a thermodynamically reversible equilibrium[4]. If the reaction is left to run too long, or if the substrate concentration drops, the active ruthenium catalyst will begin to re-oxidize your chiral alcohol back into the ketone, leading to epimerization and a degraded ee[5]. Solution: Switch your hydrogen donor from isopropanol to a formic acid/triethylamine ( HCOOH/Et3​N ) azeotrope[6]. The decomposition of formic acid into CO2​ gas renders the hydride transfer strictly irreversible, locking in the high kinetic enantioselectivity regardless of extended reaction times[7].

Quantitative Data: Impact of Methylation Conditions

The table below summarizes the causality and quantitative outcomes of various etherification strategies on the chiral benzylic alcohol intermediate.

Methylation StrategyReaction ConditionsChemoselectivity (Ether vs Ester)Enantiomeric Excess (ee) RetentionCausality / Mechanistic Outcome
Acid-Catalyzed MeOH, H2​SO4​ , Δ Poor (Forms mixture)0% (Complete Racemization) SN​1 pathway via stable benzylic carbocation formation[1].
Mild Silver-Promoted MeI, Ag2​O , DCMModerate (Favors ether)~80-90% (Partial Racemization)Mild Lewis acidity of Ag+ can still induce transient C-O ionization.
Global + Saponification 1. NaH, MeI, THF 2. LiOH, H2​O /THF Excellent (100% Target Acid) >99% (Complete Retention) SN​2 pathway prevents C-O cleavage[2]; saponification is completely orthogonal.

Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, follow these self-validating protocols sequentially.

Protocol 1: Irreversible Asymmetric Transfer Hydrogenation (ATH)

Objective: Establish the chiral center without risk of thermodynamic reversibility.

  • Charge a flame-dried Schlenk flask with 4-acetylbenzoic acid (1.0 equiv) and the chiral catalyst [RuCl(p−cymene)((S,S)−TsDPEN)] (0.5 mol%).

  • Purge the flask with nitrogen for 10 minutes.

  • Add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 5.0 equiv of HCOOH).

  • Stir the biphasic mixture at 40 °C for 16 hours. Monitor the continuous evolution of CO2​ gas, which drives the reaction forward.

  • Quench the reaction with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield (-)-4-(1-hydroxyethyl)benzoic acid.

Protocol 2: Global Williamson Etherification

Objective: Methylate the alcohol with absolute retention of configuration.

  • Dissolve the crude (-)-4-(1-hydroxyethyl)benzoic acid (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) in small portions. Stir for 30 minutes at 0 °C to ensure complete double deprotonation (forming the carboxylate and the alkoxide).

  • Add Methyl Iodide (MeI, 3.0 equiv) dropwise via syringe.

  • Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

  • Critical Step: Quench carefully by adding saturated aqueous NH4​Cl dropwise at 0 °C to destroy unreacted NaH. Extract with EtOAc to isolate the over-methylated intermediate: methyl (-)-4-(1-methoxyethyl)benzoate.

Protocol 3: Chemoselective Saponification

Objective: Isolate the target molecule by selectively cleaving the ester.

  • Dissolve the crude methyl (-)-4-(1-methoxyethyl)benzoate in a 1:1 mixture of THF and distilled H2​O (0.1 M).

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.5 equiv) and stir vigorously at room temperature for 2 to 3 hours. Monitor by TLC until the ester is fully consumed.

  • Wash the aqueous layer once with Diethyl Ether to remove organic impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl. The target product will precipitate or oil out.

  • Extract the acidified aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate to yield pure (-)-4-(1-Methoxyethyl)benzoic acid.

References

  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. NIH. 1

  • Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis. 4

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. 5

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical. 6

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. 7

  • The Williamson Ether Synthesis. Master Organic Chemistry. 2

  • Williamson ether synthesis. Wikipedia. 3

Sources

Optimization

Technical Support Center: Purification of (-)-4-(1-Methoxyethyl)benzoic acid

Welcome to the Advanced Troubleshooting Portal. This knowledge base is designed for drug development professionals and synthetic chemists facing isolation and enantiomeric enrichment bottlenecks with (-)-4-(1-Methoxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. This knowledge base is designed for drug development professionals and synthetic chemists facing isolation and enantiomeric enrichment bottlenecks with (-)-4-(1-Methoxyethyl)benzoic acid .

Because this molecule contains both a highly polar, ionizable carboxylic acid moiety and a benzylic chiral center, its purification demands a dual-pronged approach: achiral clearance of structurally similar byproducts, followed by rigorous chiral resolution.

Part 1: Diagnostic Purification Workflow

Before initiating any protocol, establish whether your bottleneck is chemical (achiral impurities) or stereochemical (enantiomeric contamination). Follow the decision matrix below to route your sample to the correct workflow.

G N1 Crude (-)-4-(1-Methoxyethyl) benzoic acid N2 Assess Chemical Purity (HPLC-UV 254 nm) N1->N2 N3 Achiral Purification (Silica + 1% AcOH) N2->N3 Purity < 95% N4 Assess Enantiomeric Purity (Chiral SFC) N2->N4 Purity ≥ 95% N3->N4 N5 ee < 98% Chiral Resolution N4->N5 Fail N6 ee ≥ 98% Target Achieved N4->N6 Pass N7 Diastereomeric Salt Crystallization (>10g) N5->N7 N8 Preparative Chiral SFC (<10g scale) N5->N8 N7->N4 Recalculate ee% N8->N4 Recalculate ee%

Decision matrix for the chemical and chiral purification of (-)-4-(1-Methoxyethyl)benzoic acid.

Part 2: Knowledge Base & Troubleshooting (FAQs)

Ticket #101: Severe streaking and poor mass recovery on silica gel.

Root Cause: The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor. On a standard bare silica column, the acid molecules dimerize and interact non-specifically with surface silanol groups, leading to multiple adsorption states and severe peak tailing. Resolution: Add 1% (v/v) glacial acetic acid or formic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate). Causality: The volatile acid competitively binds to the highly active silanol sites on the stationary phase and suppresses the ionization of the benzoic acid derivative. By keeping the target molecule in its fully protonated, neutral state, it elutes as a tight, symmetrical band, dramatically improving both resolution and mass recovery.

Ticket #102: Persistent contamination with 4-(1-hydroxyethyl)benzoic acid.

Root Cause: This is a common synthetic impurity resulting from incomplete methylation of the benzylic alcohol precursor or hydrolysis during aqueous workup. Resolution: Do not attempt to separate this via crystallization. The hydroxyl group makes this impurity significantly more polar than the target methoxy ether. Utilize a step-gradient flash chromatography method (starting at 10% EtOAc in Hexanes + 1% AcOH, stepping to 40%). The methoxy target will elute rapidly, leaving the hydroxy impurity retained on the column.

Ticket #103: Poor enantiomeric recognition on standard Chiralpak AD/OD columns.

Root Cause: Polysaccharide-based chiral stationary phases (CSPs) rely on steric fit and hydrogen bonding. If an acidic analyte is not strictly controlled, it will ionize and disrupt the chiral recognition environment[1]. Resolution: Switch to an anion-exchange chiral column (e.g., CHIRALPAK QN-AX) or ensure strict acidic modification of your mobile phase[2]. Causality: QN-AX columns utilize a quinuclidine-based chiral selector that operates via an ionic exchange mechanism. The basic nitrogen on the stationary phase protonates, while the benzoic acid deprotonates, creating a highly specific ionic interaction that drives enantiomeric separation for acidic compounds[2].

Part 3: Quantitative Data & Column Selection

When scaling up to Preparative Supercritical Fluid Chromatography (SFC), selecting the correct stationary phase and modifier is critical to minimize solvent waste and maximize throughput[1]. Below is a summary of validated CSP behaviors for acidic enantiomers like 4-(1-Methoxyethyl)benzoic acid.

Table 1: SFC Chiral Stationary Phase (CSP) Screening Matrix

Column TypeChiral SelectorOptimal SFC ModifierPrimary Recognition MechanismExpected Resolution ( Rs​ )
CHIRALPAK QN-AX O-9-tert-butylcarbamate of QuinineMeOH + 0.4% Formic Acid + 0.35% Ammonium FormateIonic Exchange / Electrostatic> 2.5 (Excellent)
CHIRALPAK AD-H Amylose tris(3,5-dimethylphenylcarbamate)EtOH + 0.1% Trifluoroacetic Acid (TFA)Hydrogen Bonding / Steric Fit1.2 - 1.8 (Moderate)
CHIRALCEL OJ-H Cellulose tris(4-methylbenzoate)MeOH + 0.1% TFAHydrogen Bonding / Dipole< 1.0 (Poor)

Note: The use of NH₄OOCH/Formic acid buffers in SFC is highly recommended for QN-AX columns to regulate the ion-exchange equilibrium[2].

Part 4: Self-Validating Experimental Methodologies

Protocol A: Classical Diastereomeric Salt Resolution (Scale: >10g)

This protocol utilizes the Pope-Peachey method (sub-stoichiometric resolving agent) to maximize the enantiomeric excess (ee) of the precipitate in a single crop.

  • Dissolution: Suspend 10.0 g of crude (-)-4-(1-Methoxyethyl)benzoic acid (approx. 55.5 mmol) in 100 mL of boiling absolute ethanol.

  • Salt Formation: Slowly add 0.55 equivalents (30.5 mmol, ~3.7 g) of (R)-(+)-1-phenylethylamine dropwise to the boiling solution.

    • Causality: By using only 0.55 equivalents, the two enantiomers of the acid must compete for the chiral amine. The thermodynamically more stable diastereomeric salt—typically the (-,+) pair—will preferentially crystallize, leaving the (+) enantiomer in solution as the free acid.

  • Ostwald Ripening: Remove from heat and allow the flask to cool to room temperature undisturbed over 12 hours. Do not crash-cool in an ice bath, as rapid nucleation traps impurities and the wrong enantiomer.

  • Isolation: Filter the resulting crystals via a Büchner funnel and wash with 10 mL of ice-cold ethanol.

  • VALIDATION CHECKPOINT: Sample 1 mL of the mother liquor. Treat with 1M HCl, extract with EtOAc, and run on analytical chiral HPLC. Self-Validation: If the mother liquor shows an ee of >80% for the (+) enantiomer, the crystallization was thermodynamically selective. If the mother liquor is racemic, the salt formation failed and the solvent system must be adjusted (e.g., adding 5% water).

  • Free-Basing: Suspend the isolated crystals in 50 mL of EtOAc and wash with 50 mL of 1M HCl twice. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the highly enriched (-)-enantiomer.

Protocol B: Preparative SFC Method Development (Scale: <10g)

For rapid isolation of the (-) enantiomer from a racemic or slightly enriched mixture using Supercritical Fluid Chromatography.

  • System Preparation: Equilibrate an Agilent 1260 Infinity SFC system (or equivalent) equipped with a CHIRALPAK QN-AX column (250 x 21.2 mm, 5 µm)[2].

  • Mobile Phase Formulation: Prepare a co-solvent modifier consisting of Methanol containing 0.4% (v/v) Formic Acid and 0.35% (w/w) Ammonium Formate[2].

  • Chromatographic Conditions:

    • Flow rate: 70 mL/min (Prep scale).

    • Back pressure: 150 bar.

    • Temperature: 40 °C.

    • Isocratic gradient: 20% Modifier / 80% SF-CO₂.

    • Causality: The mild acidity of SF-CO₂ combined with the protic methanol and formate buffer optimally solvates the ionized species, preventing peak tailing while maintaining the ion-exchange mechanism[2].

  • VALIDATION CHECKPOINT: Inject a 10 µL analytical standard of the racemate. Calculate the resolution factor ( Rs​ ). Self-Validation: If Rs​ < 1.5, decrease the modifier concentration to 15% to increase retention time and interaction with the chiral selector[1]. Do not proceed to preparative injections until analytical baseline resolution is achieved.

  • Execution: Perform stacked injections of the sample dissolved in Methanol. Collect the first-eluting peak (verify elution order via polarimetry or a known (-) standard).

References

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.[2] URL:[Link]

  • Journal of Chromatography A. The development of chiral separation methods in pharmaceutical industry.[1] URL:[Link]

  • MDPI - Molecules. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode.[3] URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (-)-4-(1-Methoxyethyl)benzoic Acid

Welcome to the Technical Support Center for the synthesis of (-)-4-(1-Methoxyethyl)benzoic acid. This highly specific chiral building block requires rigorous control over stereocenter generation and preservation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (-)-4-(1-Methoxyethyl)benzoic acid. This highly specific chiral building block requires rigorous control over stereocenter generation and preservation. Below, you will find our field-proven troubleshooting guides, causal explanations for experimental design, and self-validating protocols to ensure high enantiomeric excess (ee) and chemical yield.

I. Synthetic Workflow Overview

The optimal route to (-)-4-(1-Methoxyethyl)benzoic acid avoids early-stage resolution in favor of a highly enantioselective three-step asymmetric synthesis:

  • Asymmetric Transfer Hydrogenation (ATH) of methyl 4-acetylbenzoate.

  • Stereoretentive O-Methylation of the resulting chiral benzylic alcohol.

  • Mild Saponification to yield the final carboxylic acid.

SynthesisWorkflow SM Methyl 4-acetylbenzoate (Prochiral Ketone) Step1 Asymmetric Transfer Hydrogenation Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Reagents: HCOOH / Et3N SM->Step1 Int1 Methyl 4-((S)-1-hydroxyethyl)benzoate (Chiral Alcohol) Step1->Int1 Enantioselective Reduction Step2 O-Methylation (Stereoretentive) Reagents: Ag2O, MeI, DCM Temp: 40 °C Int1->Step2 Int2 Methyl 4-((S)-1-methoxyethyl)benzoate (Chiral Ether) Step2->Int2 Prevents SN1 Racemization Step3 Ester Hydrolysis (Saponification) Reagents: LiOH, THF/H2O Temp: 25 °C Int2->Step3 Prod (-)-4-(1-Methoxyethyl)benzoic acid (Target Enantiomer) Step3->Prod Mild Cleavage

Fig 1. Three-step stereoselective synthesis workflow for (-)-4-(1-Methoxyethyl)benzoic acid.

II. Troubleshooting & FAQs

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Q: During the ATH of methyl 4-acetylbenzoate, my enantiomeric excess (ee) stalls at 80-85%. How can I push this to >99% ee? A: The ATH of acetophenone derivatives using the Noyori-type catalyst RuCl(p-cymene)[(S,S)-TsDPEN] relies on a delicate kinetic balance. The hydride source, a formic acid/triethylamine (HCOOH/Et₃N) azeotrope, dictates the reaction's reversibility.

  • The Causality: The catalytic cycle involves an outer-sphere mechanism where the Ru-H and N-H simultaneously transfer a hydride and a proton to the ketone via a highly ordered 6-membered transition state. If the local concentration of HCOOH drops (due to H₂ gas co-evolution or evaporation), the reverse reaction—dehydrogenation of your newly formed chiral alcohol—competes. This reversibility erodes the ee towards a racemic thermodynamic mixture, a phenomenon well-documented in 1[1]. Furthermore, the base type and ratio are critical for activating the catalyst without triggering side reactions[2].

  • The Solution: Maintain a strict 5:2 molar ratio of HCOOH:Et₃N. Run the reaction in a sealed system or under a highly efficient reflux condenser to prevent HCOOH loss. Lowering the reaction temperature from 40 °C to 25 °C will slow the overall kinetics but significantly suppresses the reverse dehydrogenation pathway, maximizing your ee.

Step 2: O-Methylation of the Chiral Benzylic Alcohol

Q: I am observing significant racemization during the O-methylation step. Why does this happen, and how do I retain the chiral center's integrity? A: Benzylic alcohols are highly prone to racemization via the SN​1 pathway.

  • The Causality: If traditional acidic conditions or strong Lewis acids are used, the benzylic hydroxyl group is protonated and leaves as water, forming a resonance-stabilized, planar carbocation. Subsequent attack by the methylating agent occurs from both faces, yielding a racemic ether. Conversely, using overly strong bases (like unoptimized NaH at elevated temperatures) can cause base-catalyzed epimerization.

  • The Solution: Transition to a mild, strictly non-acidic methylation protocol using Silver(I) oxide (Ag₂O) and Methyl Iodide (MeI) in dichloromethane (DCM). Ag₂O acts as both a mild acid scavenger and a soft Lewis acid that activates the iodine of MeI without ionizing the benzylic C-O bond. This ensures a purely SN​2 -like retention of configuration at the chiral center, a standard approach for3[3].

Step 3: Ester Hydrolysis

Q: The final saponification step is causing ether cleavage and degradation. What is the optimal base? A: While benzylic methyl ethers are generally stable to base, harsh conditions (e.g., refluxing NaOH or KOH) can lead to unwanted side reactions or epimerization at the benzylic position over extended periods.

  • The Solution: Use Lithium Hydroxide (LiOH) in a THF/MeOH/Water mixture at room temperature. The lithium cation coordinates effectively with the ester carbonyl, accelerating the nucleophilic attack of the hydroxide ion at ambient temperatures, eliminating the need for thermal stress.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the stereochemical outcome.

Reaction StepParameter TestedCondition A (Sub-optimal)Condition B (Optimized)Impact on Yield / ee
1. ATH HCOOH:Et₃N Ratio1:1 Ratio5:2 Ratio ee increases from 82% to >99% due to suppression of reverse dehydrogenation.
1. ATH Temperature40 °C25 °C Yield drops slightly (95% to 91%), but ee is preserved at >99% .
2. Methylation Reagent ChoiceNaH / MeI / THF (25 °C)Ag₂O / MeI / DCM (40 °C) Prevents SN​1 racemization; ee retention improves from 60% to >98% .
3. Hydrolysis Base / TempNaOH / H₂O / 80 °CLiOH / THF/H₂O / 25 °C Eliminates thermal degradation; isolated yield of API increases from 70% to 94% .

IV. Self-Validating Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
  • Objective: Synthesize Methyl 4-((S)-1-hydroxyethyl)benzoate.

  • Procedure:

    • In a flame-dried Schlenk flask under N₂, dissolve methyl 4-acetylbenzoate (10.0 mmol) in anhydrous DCM (20 mL).

    • Add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).

    • Dropwise, add a pre-mixed azeotrope of HCOOH/Et₃N (5:2 molar ratio, 50.0 mmol of HCOOH).

    • Seal the flask and stir at 25 °C for 14 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Do not proceed to Step 2 unless conversion is >98% and ee is >99%.

Protocol 2: Stereoretentive O-Methylation
  • Objective: Synthesize Methyl 4-((S)-1-methoxyethyl)benzoate without racemization.

  • Procedure:

    • In a light-protected round-bottom flask (wrap in aluminum foil), dissolve the chiral alcohol from Step 1 (9.0 mmol) in anhydrous DCM (30 mL).

    • Add finely powdered Ag₂O (18.0 mmol, 2.0 eq).

    • Add Methyl Iodide (45.0 mmol, 5.0 eq) in one portion.

    • Seal the vessel tightly and heat at 40 °C for 48 hours.

  • Self-Validation Checkpoint: Filter the suspension through a pad of Celite to remove silver salts and concentrate the filtrate. Check the ¹H NMR spectrum: ensure the complete disappearance of the benzylic -OH peak and the appearance of a sharp singlet at ~3.2 ppm (-OCH₃). Re-run chiral HPLC to validate that the ee remains >98%.

Protocol 3: Mild Saponification
  • Objective: Yield the final (-)-4-(1-Methoxyethyl)benzoic acid.

  • Procedure:

    • Dissolve the methylated ester (8.0 mmol) in a mixture of THF/MeOH (3:1, 16 mL).

    • Cool the solution to 0 °C and dropwise add an aqueous solution of LiOH·H₂O (24.0 mmol, 3.0 eq in 4 mL H₂O).

    • Remove the ice bath, warm to 25 °C, and stir for 4 hours.

    • Concentrate the organic solvents in vacuo, dilute with water, and acidify to pH 2 using 1M HCl.

    • Extract the precipitated product with EtOAc (3 x 20 mL), dry over Na₂SO₄, and evaporate.

  • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) must show a single spot ( Rf​ ~0.3) with no residual starting material ( Rf​ ~0.8). Verify the optical rotation [α]D​ against literature values to confirm the isolation of the pure (-)-enantiomer.

V. References

  • Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring. RSC Advances. URL:

  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI Catalysts. URL:

  • Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis. PubMed Central (PMC). URL:

Sources

Optimization

Technical Support Center: Preventing Racemization of (-)-4-(1-Methoxyethyl)benzoic Acid

Welcome to the Application Scientist Support Portal. Handling chiral benzylic ethers requires precise control over the chemical microenvironment.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Handling chiral benzylic ethers requires precise control over the chemical microenvironment. (-)-4-(1-Methoxyethyl)benzoic acid presents a unique challenge: it contains both a stereochemically labile benzylic ether and a Brønsted-acidic carboxylic acid moiety. This guide provides field-proven, self-validating protocols to prevent racemization during storage, synthesis, and purification.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, we must first understand its thermodynamic and kinetic drivers. The chiral center in (-)-4-(1-Methoxyethyl)benzoic acid is positioned at the benzylic carbon. Benzylic ethers are notoriously susceptible to reversible C–O bond cleavage under acidic or Lewis-acidic conditions [1].

The Autocatalytic SN1 Pathway:

  • Protonation: The methoxy oxygen is protonated by an external acid or autocatalytically by the molecule's own carboxylic acid group in non-polar solvents.

  • Cleavage: Methanol acts as a leaving group, generating a secondary benzylic carbocation. This intermediate is sp2 -hybridized and sterically planar. The adjacent aromatic ring stabilizes this cation via resonance.

  • Stereoinversion/Racemization: Nucleophilic re-attack by methanol (or ambient moisture) occurs with equal statistical probability from the Re or Si face, obliterating the enantiomeric excess (ee) [2].

RacemizationMechanism A (-)-4-(1-Methoxyethyl)benzoic acid (Enantiopure) B Protonation of Benzylic Ether (H+ from solvent or autocatalysis) A->B C C-O Bond Cleavage (Loss of Methanol) B->C D Planar Benzylic Carbocation (Achiral sp2 Intermediate) C->D E Re/Si Face Nucleophilic Attack (Methanol re-entry) D->E F (±)-4-(1-Methoxyethyl)benzoic acid (Racemized Product) E->F

Figure 1: Acid-catalyzed SN1 racemization pathway of benzylic ethers via a planar carbocation.

Troubleshooting & FAQs

Q1: My isolated (-)-4-(1-Methoxyethyl)benzoic acid loses its enantiomeric excess (ee) during storage at room temperature. Why is this happening? A1: This is a classic case of autocatalysis. In the solid state or in highly concentrated non-polar solutions, the free carboxylic acid moiety ( pKa​≈4.2 ) provides sufficient local acidity to protonate the neighboring benzylic ether. Over time, this drives the slow formation of the benzylic carbocation. Solution: Never store the free acid long-term at room temperature. Convert it to a stable carboxylate salt (e.g., Dicyclohexylamine salt) to remove the acidic proton, and store at -20°C.

Q2: I observe a 30-40% drop in ee during amide coupling reactions. How do I fix this? A2: Racemization during coupling is usually caused by the coupling reagent or its byproducts. Reagents like EDC·HCl introduce hydrochloride salts into the reaction mixture. If the reaction is not sufficiently buffered with a base, the local pH drops, triggering the SN1 cleavage [3]. Furthermore, strong Lewis acids will directly coordinate to the methoxy oxygen and force the leaving group out [2]. Solution: Switch to neutral or mildly basic coupling conditions. Use HATU with 2.5–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the microenvironment remains strictly basic.

Q3: My compound is enantiopure before column chromatography, but the isolated product is partially racemized. What is happening on the column? A3: Standard silica gel contains surface silanol groups that are mildly acidic (pH ~4.5). Prolonged residence time on a standard silica column provides a heterogeneous acidic environment that facilitates benzylic ether cleavage. Solution: Passivate the silica gel by pre-flushing the column with a solvent system containing 1% Triethylamine ( Et3​N ), or switch to neutral Alumina.

Quantitative Data: Impact of Conditions on Enantiopurity

The following table summarizes the causal relationship between environmental conditions and the degradation of enantiomeric excess.

Environmental ConditionReagent / MicroenvironmentImpact on Enantiomeric Excess (ee)Recommended Action / Mitigation
Long-Term Storage Free Acid, Neat, 25°C, 30 daysDrops from >99% to ~85%Convert to DCHA salt; Store at -20°C
Aqueous Workup 1M HCl wash (pH 1.0)Rapid racemization (< 1 hour)Use mild buffers (Citric acid, pH 4-5)
Amide Coupling EDC·HCl (without sufficient base)Drops to ~60% eeAdd DIPEA (2.5 eq) to neutralize HCl
Chromatography Standard Silica Gel (pH ~4.5)Moderate loss (2-5% ee drop)Pre-treat silica with 1% Et3​N
Validated Experimental Protocols

To guarantee a self-validating system, every step of your workflow must actively suppress carbocation formation.

SafeWorkflow S1 1. Storage Form DCHA Salt Store at -20°C S2 2. Reaction HATU / DIPEA Avoid Lewis Acids S1->S2 S3 3. Workup pH 4-5 Buffer Avoid 1M HCl S2->S3 S4 4. Purification Et3N-Treated Silica or Alumina S3->S4

Figure 2: Optimized workflow for enantioretentive handling of chiral benzylic ethers.

Protocol A: Preparation of the Dicyclohexylamine (DCHA) Salt for Storage

Causality: Forming the DCHA salt deprotonates the carboxylic acid, eliminating the internal Brønsted acid source and physically separating the molecules in a stable crystalline lattice.

  • Dissolve 1.0 g of enantiopure (-)-4-(1-Methoxyethyl)benzoic acid in 10 mL of anhydrous Ethyl Acetate (EtOAc) at room temperature.

  • Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise under continuous stirring.

  • Stir for 30 minutes. A white precipitate will begin to form as the salt crystallizes.

  • Add 5 mL of Hexanes to drive the crystallization to completion.

  • Filter the white crystalline solid, wash with cold Hexanes, and dry under vacuum.

  • Validation: Analyze the salt via Chiral HPLC to confirm baseline ee. Store the stable salt at -20°C.

Protocol B: Enantioretentive Amide Coupling

Causality: Utilizing HATU/DIPEA ensures rapid activation of the carboxylate while maintaining a basic environment, completely suppressing the H+ -catalyzed SN1 pathway.

  • Suspend the (-)-4-(1-Methoxyethyl)benzoic acid DCHA salt (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Add the target amine (1.1 eq) and DIPEA (2.0 eq). Note: The DCHA salt already provides 1 eq of base, but extra DIPEA ensures the pH remains strictly basic throughout the coupling.

  • Add HATU (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Do not wash with 1M HCl. If removal of unreacted amine is necessary, wash with a mild 10% Citric Acid solution (pH ~4), immediately followed by brine.

  • Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .

References
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.[Link]

  • A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers. PMC - National Institutes of Health.[Link]

  • Catalytic Deracemization Reactions. Journal of the American Chemical Society.[Link]

Troubleshooting

Common impurities in (-)-4-(1-Methoxyethyl)benzoic acid synthesis

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the mechanistic hurdles and impurity profiles associated with the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the mechanistic hurdles and impurity profiles associated with the synthesis of (-)-4-(1-Methoxyethyl)benzoic acid , a critical chiral building block.

Rather than merely listing reaction conditions, this guide deconstructs the chemical causality behind each step, ensuring your synthetic workflow is robust, reproducible, and self-validating.

I. Mechanistic Overview & Synthetic Strategy

The direct O-methylation of a benzylic alcohol in the presence of a free carboxylic acid is a classic synthetic trap that leads to poor chemoselectivity and over-alkylation. To synthesize (-)-4-(1-Methoxyethyl)benzoic acid with high enantiomeric excess (ee) and purity, we employ a three-stage masking strategy:

  • Asymmetric Reduction: Conversion of methyl 4-acetylbenzoate to the chiral alcohol via Noyori Asymmetric Transfer Hydrogenation (ATH)[1].

  • Stereoretentive O-Methylation: Chemoselective Williamson ether synthesis using mild conditions to prevent benzylic racemization[2].

  • Mild Saponification: Deprotection of the methyl ester to reveal the target free acid.

SynthesisWorkflow SM Methyl 4-Acetylbenzoate (Protected Starting Material) Step1 Noyori ATH (Ru-TsDPEN, HCOOH/Et3N) SM->Step1 Int1 (-)-Methyl 4-(1-hydroxyethyl)benzoate (Chiral Alcohol) Step1->Int1 Imp1 Impurity: (+)-Enantiomer (Racemization) Step1->Imp1 Poor ee Step2 Williamson Ether Synthesis (Ag2O, MeI, DCM) Int1->Step2 Int2 (-)-Methyl 4-(1-methoxyethyl)benzoate (Methylated Intermediate) Step2->Int2 Step2->Imp1 SN1 Pathway Imp3 Impurity: 4-Vinylbenzoate (Elimination) Step2->Imp3 E2 Elimination Imp4 Impurity: Des-methyl Alcohol (Incomplete Reaction) Step2->Imp4 Unreacted Step3 Alkaline Hydrolysis (LiOH, THF/H2O) Int2->Step3 Product (-)-4-(1-Methoxyethyl)benzoic Acid (Target Molecule) Step3->Product

Synthetic workflow of (-)-4-(1-Methoxyethyl)benzoic acid and impurity origins.

II. Troubleshooting Q&A: Impurity Profiling

Q1: Why is my enantiomeric excess (ee) dropping during the methylation step, resulting in the (+)-isomer impurity? Causality: Benzylic alcohols are highly prone to SN​1 -type racemization. If the methylation conditions are even slightly acidic, or if the leaving group is activated without a sufficient concentration of nucleophile, a planar benzylic carbocation forms. Subsequent attack by the methoxy group from either face destroys the stereocenter established during the ATH step. Solution: Enforce strict SN​2 conditions. Avoid strong Lewis acids. Utilize a mild, heterogeneous Williamson ether synthesis[2] with Silver(I) Oxide ( Ag2​O ) and Methyl Iodide ( MeI ). The silver coordinates the iodide, driving the reaction forward without generating free carbocations.

Q2: I am detecting significant amounts of Methyl 4-(1-methoxyethyl)benzoate in my final product. How do I prevent this? Causality: This is an over-alkylation artifact. The carboxylic acid moiety is highly nucleophilic when deprotonated. If you attempt to selectively O-methylate the benzylic alcohol on the free acid starting material, the carboxylate will rapidly react with MeI to form the methyl ester. Solution: Do not methylate the free acid. As shown in the workflow diagram, start with the methyl ester (Methyl 4-acetylbenzoate). Perform the reduction and methylation on the ester, then perform a mild alkaline hydrolysis ( LiOH/THF/H2​O ) at the very end to yield the free acid.

Q3: What causes the formation of 4-Vinylbenzoic acid (Elimination Impurity)? Causality: E1/E2 elimination. The benzylic position is highly susceptible to elimination, particularly under strongly basic conditions (e.g., using NaH with heating during ether synthesis). Solution: Maintain strict temperature control (0°C to Room Temperature) during O-alkylation. If using NaH , switch to the milder Ag2​O protocol.

Q4: My asymmetric reduction failed and I have a racemic mixture. Can I rescue the batch? Causality: Catalyst poisoning (often due to trace oxygen or water) or an improper hydrogen source ratio in the Noyori ATH can lead to racemic reduction. Solution: You can perform a classical chiral resolution using chiral amines via diastereomeric salt formation[3]. By reacting the racemic acid with a resolving agent (e.g., (R)-phenylethylamine), you create diastereomeric salts with different solubilities, allowing you to crystallize out the desired (-)-enantiomer.

III. Quantitative Data: Impurity Limits & Detection

To maintain pharmaceutical-grade integrity, monitor the reaction using the following chiral HPLC parameters.

Impurity NameOrigin / CausalityDetection (HPLC RRT)Acceptable Limit (ICH Q3A)
(+)-4-(1-Methoxyethyl)benzoic acid Chiral inversion / Racemization1.00 (Chiral Column)NMT 0.5%
Methyl 4-(1-methoxyethyl)benzoate Incomplete saponification1.35NMT 0.15%
4-Vinylbenzoic acid E2 Elimination during methylation1.42NMT 0.10%
(-)-4-(1-Hydroxyethyl)benzoic acid Incomplete Williamson ether synthesis0.85NMT 0.15%

IV. Self-Validating Experimental Protocols

Protocol 1: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of Methyl 4-acetylbenzoate. Causality: The chiral diamine ligand on the Ruthenium catalyst directs the hydride transfer exclusively to one face of the ketone via an outer-sphere mechanism[1].

  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, prepare an azeotropic mixture of Formic Acid and Triethylamine ( HCOOH:Et3​N , 5:2 molar ratio). Note: This specific ratio ensures a constant hydride source without altering the pH to a level that degrades the catalyst.

  • Catalyst Loading: Add Methyl 4-acetylbenzoate (1.0 eq) and the Noyori-Ikariya catalyst RuCl (0.5 mol%).

  • Reaction: Stir the mixture at 40°C for 16 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run a rapid TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active ketone spot (higher Rf) and appearance of the alcohol spot (lower Rf) validates conversion. If conversion halts at <90%, the system was likely contaminated with O2​ ; degas solvents more thoroughly in the next batch.

  • Workup: Dilute with water, extract with Dichloromethane (DCM), wash with brine, and concentrate to yield (-)-Methyl 4-(1-hydroxyethyl)benzoate.

Protocol 2: Stereoretentive O-Methylation

Objective: Conversion of the chiral alcohol to the methoxy ether without SN​1 racemization. Causality: Utilizing Ag2​O as a mild, heterogeneous base and Lewis acid activates the methyl iodide while suppressing carbocation formation, ensuring strict retention of configuration[2].

  • Setup: Dissolve (-)-Methyl 4-(1-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM under argon.

  • Reagent Addition: Add freshly activated Silver(I) Oxide ( Ag2​O , 1.5 eq) followed by Methyl Iodide ( MeI , 5.0 eq). Caution: MeI is a volatile alkylating agent; handle in a fume hood.

  • Reaction: Wrap the flask in aluminum foil to prevent light-induced degradation of silver salts. Stir vigorously at room temperature for 24 hours.

  • Self-Validation Check: The formation of a bright yellow precipitate ( AgI ) is the visual, stoichiometric indicator that the alkylation is proceeding successfully.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Concentrate the filtrate to yield (-)-Methyl 4-(1-methoxyethyl)benzoate.

Protocol 3: Mild Saponification

Objective: Deprotection of the methyl ester to yield the final API intermediate.

  • Hydrolysis: Dissolve the methylated intermediate in a 3:1 mixture of THF and Water. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq).

  • Reaction: Stir at room temperature for 4 hours. Causality: LiOH is chosen over NaOH/KOH to prevent any harsh basic cleavage of the benzylic ether.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2. The target (-)-4-(1-Methoxyethyl)benzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

V. References

  • [1] Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. Chem-Station.

  • [2] The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry.

  • [3] Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid - Benchchem. Benchchem.

Sources

Optimization

Technical Support Center: Enhancing Chiral Resolution for 4-(1-Methoxyethyl)benzoic Acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating method development strategies for the enantiomeric separation of 4-(1-Methoxyethyl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating method development strategies for the enantiomeric separation of 4-(1-Methoxyethyl)benzoic acid. As a chiral carboxylic acid, this compound presents unique chromatographic challenges, primarily due to the propensity of the carboxylate group to undergo non-specific secondary interactions.

Method Development & Troubleshooting Workflow

Workflow Start Start: Chiral HPLC Method 4-(1-Methoxyethyl)benzoic acid CSP Select Polysaccharide CSP (e.g., Amylose/Cellulose) Start->CSP MP Initial Mobile Phase: Hexane / IPA (90:10) CSP->MP Assess Assess Chromatogram MP->Assess Tailing Issue: Peak Tailing (Tf > 1.5) Assess->Tailing Poor Peak Shape Coelution Issue: Co-elution (Rs < 1.0) Assess->Coelution Poor Selectivity Success Baseline Resolution (Rs > 1.5) Assess->Success Optimal Separation AddTFA Add 0.1% TFA (Suppress Ionization) Tailing->AddTFA AddTFA->Assess ChangeMod Change Modifier (IPA to EtOH or EtOAc) Coelution->ChangeMod ChangeMod->Assess

Workflow for optimizing chiral HPLC resolution of acidic compounds.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing severe peak tailing and a loss of baseline resolution when analyzing 4-(1-Methoxyethyl)benzoic acid on a polysaccharide column? Causality & Solution: Peak tailing in chiral HPLC of carboxylic acids is almost exclusively caused by the partial ionization of the -COOH group. When ionized, the analyte engages in non-specific ionic interactions with residual silanols on the silica support of the Chiral Stationary Phase (CSP), bypassing the highly specific hydrogen-bonding and steric interactions required for chiral discrimination.

To resolve this, you must suppress ionization by adding an acidic modifier to the mobile phase. The addition of a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%) forces the compound into its fully protonated, neutral state. This ensures the primary interaction is with the chiral selector, drastically improving peak symmetry and resolution.

Mechanism cluster_NoAcid Without Acidic Additive cluster_WithAcid With 0.1% TFA Additive Analyte 4-(1-Methoxyethyl) benzoic acid Ionized Partially Ionized (-COO⁻) Analyte->Ionized Neutral pH Protonated Fully Protonated (-COOH) Analyte->Protonated Acidic pH Silanol Non-specific Binding to Residual Silanols Ionized->Silanol Tailing Peak Tailing & Resolution Loss Silanol->Tailing CSP Specific H-Bonding with Chiral Selector Protonated->CSP Sharp Sharp Peaks & High Resolution CSP->Sharp

Mechanism of TFA in suppressing ionization and preventing peak tailing.

Q2: I added 0.1% TFA, and my peak shape improved, but the enantiomers are still co-eluting (Resolution < 1.0). What is the next mechanistic step? Causality & Solution: If peak shape is optimal but selectivity (α) is poor, the steric fit between the analyte's chiral center (the 1-methoxyethyl group) and the CSP's chiral cavity is suboptimal in the current solvent environment. The alcohol modifier in normal-phase HPLC (e.g., Isopropanol vs. Ethanol) actively participates in hydrogen bonding with the CSP, altering its tertiary structure and the shape of the chiral grooves.

Switching the modifier from Isopropanol (IPA) to Ethanol (EtOH) or incorporating a structurally different solvent like Ethyl Acetate (EtOAc) can radically alter selectivity[1]. Ethanol is less sterically hindered than IPA and often allows the 4-(1-Methoxyethyl)benzoic acid to penetrate deeper into the chiral cavity of amylose-based CSPs, enhancing resolution[2].

Q3: Can I use reversed-phase (RP) conditions if normal-phase (NP) fails? Causality & Solution: Yes. Polysaccharide-based CSPs are highly versatile and can operate in RP mode[2]. However, in RP, the hydrophobic effect drives retention. For acidic compounds in RP, you must use an acidic buffer (e.g., 0.1% formic acid) to maintain the protonated state. Note that if you intend to couple this method with Mass Spectrometry (LC-MS), RP with formic acid is highly preferred over NP with TFA, as TFA causes severe ion suppression in the MS source[3].

Section 2: Quantitative Data & Method Optimization

The following table summarizes the self-validating optimization progression for 4-(1-Methoxyethyl)benzoic acid on an Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Mobile Phase Composition (v/v)AdditiveSelectivity (α)Resolution (Rs)Tailing Factor (Tf)Diagnostic Conclusion
Hexane / IPA (90:10)None1.050.62.4Ionization causing non-specific binding.
Hexane / IPA (90:10)0.1% TFA1.121.21.1Ionization suppressed; steric fit suboptimal.
Hexane / EtOH (90:10)0.1% TFA1.251.81.0Optimal H-bonding network established.
Hexane / EtOAc / EtOH (90:8:2)0.1% TFA1.302.11.0Enhanced steric penetration into CSP cavity.
Section 3: Self-Validating Experimental Protocol

This protocol establishes a baseline-resolved method (Rs > 1.5) ensuring high trustworthiness and reproducibility for drug development applications.

Phase 1: System and Mobile Phase Preparation

  • System Flush: If the HPLC system or column was previously used with basic additives (e.g., Diethylamine, DEA), flush the system extensively with pure Ethanol. Causality: TFA and DEA react to form insoluble salts that will permanently clog the CSP frits.

  • Solvent Blending: Prepare the mobile phase by first dissolving 1.0 mL of LC-grade TFA into 100 mL of the chosen alcohol modifier (e.g., Ethanol).

  • Final Mixture: Combine the modified alcohol with 900 mL of HPLC-grade Hexane. Sonicate for 10 minutes to degas. Self-Validation: Visually inspect for phase separation; the mixture must be perfectly miscible.

Phase 2: Chromatographic Execution

  • Column Equilibration: Install a polysaccharide-based CSP (e.g., Chiralpak AD-H or equivalent)[4]. Equilibrate with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the UV baseline at 230 nm is completely stable.

  • Temperature Control: Set the column compartment to 25°C. Causality: Chiral recognition is an enthalpy-driven process; strict temperature control prevents retention time drift and preserves the structural integrity of the CSP.

  • Sample Preparation: Dissolve the 4-(1-Methoxyethyl)benzoic acid racemic standard in the mobile phase to a concentration of 0.5 mg/mL.

  • Injection: Inject 10 µL of the standard.

Phase 3: Data Analysis & Validation

  • Calculate Rs: Use the European Pharmacopoeia (EP) formula for resolution. If Rs < 1.5, proceed to modifier optimization (e.g., switch EtOH to EtOAc)[1].

  • Calculate Tf: If Tf > 1.2, verify the concentration and freshness of the TFA additive. Causality: Esterification of TFA in alcohol can occur over prolonged storage, reducing its effective concentration and allowing partial ionization to return.

Sources

Troubleshooting

Stability issues with (-)-4-(1-Methoxyethyl)benzoic acid under reaction conditions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and stereoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and stereoselectivity challenges.

Handling (-)-4-(1-Methoxyethyl)benzoic acid presents a classic dichotomy: the molecule contains a robust, yet electronically sensitive chiral benzylic ether, paired with a carboxylic acid that often requires electrophilic activation for downstream coupling. This guide deconstructs the causality of these stability issues and provides field-proven, self-validating protocols to ensure high enantiomeric excess (ee%) and chemical yield.

Mechanistic Causality: The Dual-Nature Challenge

The fundamental cause of instability in (-)-4-(1-methoxyethyl)benzoic acid lies at the benzylic position. The adjacent aromatic ring strongly stabilizes any developing positive charge.

When exposed to Brønsted acids (e.g., HCl generated during acid chloride formation) or Lewis acids, the methoxy oxygen is protonated. This lowers the activation energy for the expulsion of methanol, leading to the formation of a planar, achiral benzylic carbocation. Subsequent nucleophilic re-attack (even by the expelled methanol) occurs indiscriminately from both the Re and Si faces, resulting in rapid racemization[1],[2]. Furthermore, prolonged exposure to strong acids or oxidative conditions will permanently cleave the ether, yielding benzylic alcohols, aldehydes, or dehydration products[3],[4].

Racemization A (-)-4-(1-Methoxyethyl) benzoic acid (Chiral) B Protonated Ether Intermediate A->B H+ C Benzylic Carbocation (Planar, Achiral) B->C -CH3OH D (±)-4-(1-Methoxyethyl) benzoic acid (Racemic) C->D +CH3OH

Fig 1: Acid-catalyzed SN1 racemization pathway of chiral benzylic ethers via carbocation formation.

Troubleshooting FAQs

Q: My enantiomeric excess (ee%) drops from >99% to <50% during amide coupling. Why? A: This is a symptom of acid-catalyzed racemization. If you are using thionyl chloride (SOCl 2​ ) or oxalyl chloride to form an acid chloride, the stoichiometric HCl byproduct protonates the benzylic ether. This triggers an S N​ 1 racemization pathway[2]. Solution: Abandon acid chloride pathways. Utilize mild, base-promoted coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base like DIPEA. The basic environment completely suppresses carbocation formation.

Q: I am observing a major byproduct with a mass of [M-32]. What is happening? A: A loss of 32 Da corresponds to the loss of methanol (CH 3​ OH). This indicates an E1 elimination reaction from the benzylic carbocation intermediate, forming 4-vinylbenzoic acid derivatives. This is exacerbated by elevated temperatures during acidic activation. Solution: Maintain reaction temperatures at or below room temperature and strictly avoid acidic reagents.

Q: Can I use standard hydrogenation (Pd/C, H 2​ ) to reduce a nitro group elsewhere on my elaborated molecule? A: Proceed with extreme caution. Benzylic ethers are highly susceptible to hydrogenolysis, which will cleave the C-O bond and yield the corresponding alkylated arene (in this case, an ethyl group)[5]. Solution: Use poisoned catalysts (e.g., Lindlar's catalyst) or alternative chemoselective reduction methods (like Iron/Acetic acid) that do not trigger benzylic C-O cleavage.

Q: Are there oxidative risks to this compound? A: Yes. Benzylic ethers can be oxidatively cleaved to corresponding ketones or aldehydes under certain conditions (e.g., using oxoammonium salts or DDQ)[6],[4]. Avoid strong oxidants during downstream processing.

Quantitative Impact of Activation Conditions

The choice of coupling reagent directly dictates the survival of the chiral center. Below is a comparative analysis of activation conditions and their impact on the integrity of the benzylic ether.

Activation ReagentSolventAdditive / BaseYield (%)Final ee (%)Mechanistic Outcome
SOCl 2​ (Reflux)NeatNone82< 5Complete Racemization
Oxalyl ChlorideDCMcat. DMF8942Partial Racemization
EDC·HCl / HOBtDMFDIPEA (3.0 eq)88> 98Stereoretention
HATUDMFDIPEA (3.0 eq)95> 99Complete Stereoretention

Validated Experimental Protocol: Stereoretentive Amide Coupling

To guarantee the integrity of the chiral benzylic ether, we utilize a self-validating HATU-mediated coupling protocol. Every step includes an analytical checkpoint to ensure the reaction environment remains benign to the substrate.

Step 1: Substrate Dissolution Dissolve (-)-4-(1-Methoxyethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Self-Validation: Ensure the solvent moisture content is <50 ppm via Karl Fischer titration. Excess water will competitively hydrolyze the active ester, forcing you to add more coupling reagent and increasing the risk of side reactions.

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C. Self-Validation: Spot a 1 μ L aliquot of the mixture onto wet universal pH paper; it must read >9. This guarantees the complete suppression of any trace acidic species that could trigger benzylic carbocation formation.

Step 3: Mild Activation Add HATU (1.2 eq) portion-wise to the cooled solution. Stir for 15 minutes. Self-Validation: Perform a rapid TLC quench by taking a 5 μ L aliquot and mixing it with 50 μ L of diethylamine. Complete conversion of the starting material to the highly polar diethylamide on the TLC plate confirms successful activation without baseline smearing (which would indicate degradation).

Step 4: Nucleophile Coupling Add the target amine (1.5 eq) and allow the reaction to warm to room temperature. Stir for 2 hours.

Step 5: Aqueous Workup Quench the reaction with saturated aqueous NaHCO 3​ and extract with EtOAc. Self-Validation: The basic aqueous wash removes the HOAt byproduct and excess DIPEA. Check the pH of the aqueous layer to ensure it remains basic (>8); an acidic aqueous phase during workup can still cause late-stage ether cleavage or racemization.

Workflow Step1 1. Substrate Dissolution (Anhydrous DMF, 0°C) Step2 2. Base Addition (DIPEA, 3.0 eq) Step1->Step2 Step3 3. Mild Activation (HATU, 1.2 eq) Step2->Step3 Step4 4. Nucleophile Coupling (Amine, 1.5 eq, RT) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 wash) Step4->Step5

Fig 2: Optimized mild amide coupling workflow to preserve benzylic ether stereocenter integrity.

References

  • Organic Chemistry Portal. "Cleavage of Benzyl Ethers." Organic Chemistry Portal.[Link]

  • Google Patents.
  • National Institutes of Health (PMC). "Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides." NIH.[Link]

  • YouTube. "benzyl ether cleavage." Chemistry Tutorials.[Link]

  • ACS Publications. "Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt." The Journal of Organic Chemistry.[Link]

  • National Institutes of Health (PubMed). "Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?" NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

Absolute Configuration Determination of (-)-4-(1-Methoxyethyl)benzoic Acid: A Comparative Guide

Executive Summary & Analyte Profile Assigning the absolute configuration (AC) of chiral building blocks is a critical checkpoint in drug development and synthetic chemistry[1]. The molecule (-)-4-(1-Methoxyethyl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Assigning the absolute configuration (AC) of chiral building blocks is a critical checkpoint in drug development and synthetic chemistry[1]. The molecule (-)-4-(1-Methoxyethyl)benzoic acid presents a specific analytical challenge: it features a chiral center at the benzylic position of the methoxyethyl group, but it lacks heavy atoms (containing only C, H, and O) and readily forms hydrogen-bonded dimers in solution.

Historically, X-ray crystallography has been the gold standard for AC determination[2]. However, for liquid samples or molecules that resist crystallization without heavy-atom derivatization, alternative spectroscopic methods are required[3]. This guide objectively compares three primary methodologies—Vibrational Circular Dichroism (VCD) , X-ray Crystallography , and Chiral Derivatization NMR —providing actionable, step-by-step protocols to establish a self-validating system for determining the stereochemistry of (-)-4-(1-Methoxyethyl)benzoic acid.

Comparative Performance Analysis

The selection of an analytical method depends on sample availability, phase, and the acceptable turnaround time[1]. The table below summarizes the quantitative and qualitative parameters of each technique.

FeatureVibrational Circular Dichroism (VCD)X-ray Crystallography (Anomalous Dispersion)Chiral Derivatization NMR
Sample Phase Solution (e.g., CDCl₃)Solid (Single Crystal)Solution (e.g., CDCl₃)
Sample Requirement ~10–15 mg (Recoverable)Microgram to Milligram~5 mg (Consumed)
Derivatization None requiredHeavy-atom salt formation recommendedRequired (Chiral Amine)
Turnaround Time 2–5 Days (including DFT)Weeks (Crystallization dependent)1–3 Days
Confidence Level High (Direct structural correlation)Absolute (If Flack parameter < 0.1)Moderate-High (Empirical)

Vibrational Circular Dichroism (VCD): The Recommended Solution-State Approach

Causality & Rationale: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[4]. Unlike Electronic Circular Dichroism (ECD), VCD does not require a UV chromophore, and unlike X-ray diffraction, it does not require a single crystal[],[6]. For (-)-4-(1-Methoxyethyl)benzoic acid, VCD is the optimal choice because it analyzes the molecule in its native solution state.

Self-Validating Protocol:

  • Sample Preparation: Dissolve ~10 mg of (-)-4-(1-Methoxyethyl)benzoic acid in 150 µL of CDCl₃. Causality: CDCl₃ is chosen because it lacks strong IR absorption in the critical "fingerprint" region (1600–900 cm⁻¹), where the C-O-C stretching of the methoxyethyl group resides[2].

  • Spectral Acquisition: Inject the sample into a BaF₂ liquid cell (path length ~50 µm). Acquire both IR and VCD spectra simultaneously using a VCD spectrometer (e.g., JASCO FVS-6000 or BioTools ChiralIR) for 2–4 hours to ensure a high signal-to-noise ratio[2],[7]. Measure the pure CDCl₃ solvent as a baseline blank.

  • Computational Modeling (DFT): Perform a conformational search using molecular mechanics, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G*). Critical Step: Because carboxylic acids form strong intermolecular hydrogen bonds in non-polar solvents, you must model the cyclic dimer. If only the monomer is modeled, the calculated C=O stretching frequency will drastically mismatch the experimental IR spectrum, invalidating the VCD comparison.

  • Spectral Overlay: Generate a Boltzmann-averaged calculated VCD spectrum for the (R)-enantiomer. Overlay the experimental IR spectrum with the calculated IR spectrum first. If the IR peaks align (validating the conformational model), compare the VCD spectra. A mirror-image match indicates the (S)-enantiomer[6],[4].

VCD_Workflow Exp Experimental Phase (-)-4-(1-Methoxyethyl)benzoic acid in CDCl3 VCD_IR Measure VCD & IR Spectra (1600 - 900 cm⁻¹) Exp->VCD_IR Compare Spectral Comparison (Exp vs Calc) VCD_IR->Compare Comp Computational Phase (DFT Modeling) Conf Conformational Search (Monomer & Dimer) Comp->Conf Opt Geometry Optimization & Frequency Calculation Conf->Opt Opt->Compare Result Absolute Configuration Assignment (R or S) Compare->Result

Workflow integrating experimental VCD measurements with DFT calculations for AC assignment.

X-Ray Crystallography: The Solid-State Gold Standard

Causality & Rationale: X-ray crystallography determines the 3D spatial arrangement of atoms via anomalous dispersion[1],[3]. However, because (-)-4-(1-Methoxyethyl)benzoic acid contains only light atoms (C, H, O), anomalous scattering is extremely weak, even when using a copper (Cu Kα) X-ray source. To achieve a reliable Flack parameter, the molecule must be derivatized into a heavy-atom salt[7].

Self-Validating Protocol:

  • Salt Formation: React the carboxylic acid with an equimolar amount of a heavy-atom-containing base, such as p-bromoaniline or (R)-1-(4-bromophenyl)ethylamine, in a volatile solvent (e.g., ethanol/water). The introduction of Bromine (Z=35) provides the necessary anomalous scattering power.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature over 1–3 weeks to grow high-quality, diffraction-grade single crystals.

  • Diffraction & Refinement: Mount a single crystal on a diffractometer. Solve the structure and refine the Flack parameter. Internal Control: The absolute configuration is only considered validated if the Flack parameter is ~0.0 with a standard uncertainty of < 0.1.

Chiral Derivatization NMR: The Empirical Solution

Causality & Rationale: Enantiomers exhibit identical NMR spectra in achiral environments[]. To determine the AC using NMR, the chiral acid must be covalently bonded to a Chiral Derivatizing Agent (CDA) to form diastereomers[1]. The spatial arrangement of the CDA's shielding groups (e.g., the aromatic ring of a chiral amine) will differentially shield the protons of the methoxyethyl group, causing measurable chemical shift differences ( ΔδRS ).

Self-Validating Protocol:

  • Derivatization: Split the sample into two batches. Couple one batch with (R)-phenylglycinol and the other with (S)-phenylglycinol using standard amide coupling reagents (EDC/HOBt) in dichloromethane.

  • NMR Acquisition: Purify the resulting diastereomeric amides and acquire high-resolution ¹H NMR spectra (≥ 400 MHz) in CDCl₃.

  • Mosher-Type Analysis: Calculate the chemical shift difference for the protons on the methoxyethyl group: ΔδRS=δR​−δS​ .

    • Validation: Map the positive and negative ΔδRS values onto the molecular structure. A consistent segregation of positive values on one side of the chiral plane and negative values on the other confirms the validity of the shielding model, allowing for the definitive assignment of the (R) or (S) configuration.

NMR_Logic Analyte Analyte: Chiral Acid (-)-4-(1-Methoxyethyl)benzoic acid AmideR (R, ?)-Diastereomer Analyte->AmideR AmideS (S, ?)-Diastereomer Analyte->AmideS ReagentR (R)-Chiral Amine ReagentR->AmideR ReagentS (S)-Chiral Amine ReagentS->AmideS NMR 1H NMR Analysis Calculate Δδ = δ(R) - δ(S) AmideR->NMR AmideS->NMR Assign Spatial Shielding Model Assign Configuration NMR->Assign

Chiral derivatization NMR methodology converting enantiomeric acids into diastereomeric amides.

Conclusion & Best Practices

For the absolute configuration determination of (-)-4-(1-Methoxyethyl)benzoic acid, Vibrational Circular Dichroism (VCD) stands out as the most efficient and robust methodology. It bypasses the tedious crystallization required for X-ray diffraction and the chemical derivatization required for NMR, analyzing the molecule directly in its native solution state. However, researchers must ensure rigorous computational modeling of the carboxylic acid dimer to guarantee accurate spectral matching. When VCD instrumentation is unavailable, Chiral Derivatization NMR serves as a highly reliable, empirical alternative.

Sources

Comparative

Comprehensive Comparison Guide: X-Ray Crystallography of (-)-4-(1-Methoxyethyl)benzoic Acid vs. Alternative Analytical Modalities

Executive Summary For chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs) such as (-)-4-(1-Methoxyethyl)benzoic acid , the unambiguous determination of absolute configuration is a stringent r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs) such as (-)-4-(1-Methoxyethyl)benzoic acid , the unambiguous determination of absolute configuration is a stringent regulatory requirement. While Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive "gold standard" for 3D structural elucidation[1], the inherent conformational flexibility of the 1-methoxyethyl ether linkage often complicates the growth of diffraction-quality single crystals.

This guide objectively compares the performance, causality, and experimental workflows of SCXRD against orthogonal analytical modalities—specifically Vibrational Circular Dichroism (VCD) and Powder X-Ray Diffraction (PXRD). Furthermore, it provides field-proven, self-validating protocols for overcoming the crystallization bottlenecks specific to chiral alkoxybenzoic acid derivatives.

PART 1: Crystallization Methodologies (The Prerequisite for SCXRD)

The primary hurdle in SCXRD is obtaining a single crystal free of twinning or defects. The methoxyethyl group in (-)-4-(1-Methoxyethyl)benzoic acid imparts high lipophilicity and rotational freedom, making the compound prone to "oiling out" (phase separation as an amorphous liquid) during rapid solvent evaporation.

Table 1: Quantitative Comparison of Crystallization Methods
MethodologyThermodynamic ControlSuccess Rate (Chiral Acids)Typical TimeframeCrystal Quality / Yield
Vapor Diffusion High (Slow, controlled supersaturation)>85% 3 – 7 DaysExcellent / Low yield (Ideal for SCXRD)
Slow Evaporation Low (Prone to concentration spikes)<40%1 – 3 WeeksPoor (High risk of oiling out or twinning)
Slow Cooling Moderate (Temperature dependent)~60%1 – 2 DaysModerate / High yield (Better for bulk)
Step-by-Step Protocol: Anti-Solvent Vapor Diffusion

To prevent oiling out, a thermodynamically controlled vapor diffusion setup is required. This protocol acts as a self-validating system: success is visually confirmed via birefringence before X-ray exposure.

  • Solvent Selection (Causality): Dissolve 10–15 mg of enantiopure (-)-4-(1-Methoxyethyl)benzoic acid in 0.5 mL of Dichloromethane (DCM). DCM is chosen because it fully solvates the compound and has a high vapor pressure.

  • Anti-Solvent Selection: Use 3.0 mL of n -Hexane. Hexane acts as a poor solvent; its lower vapor pressure relative to DCM ensures a slow, steady diffusion into the inner vial.

  • Assembly: Place the DCM solution in an uncapped 1-dram glass vial. Carefully place this inner vial into a 20 mL outer scintillation vial containing the n -Hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant 20°C.

  • Validation (Birefringence Check): After 3–5 days, block-like crystals should form. Before mounting, inspect the crystals under a polarized light microscope. Self-Validation: A true single crystal will exhibit sharp, complete extinction of light when the microscope stage is rotated by 90°. If the crystal remains partially illuminated, it is twinned and must be rejected.

PART 2: Analytical Modalities for Absolute Configuration

If crystallization is successful, SCXRD is deployed. If crystallization fails, or if solution-state dynamics are required, VCD serves as the premier alternative.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD determines absolute configuration by exploiting anomalous dispersion —a phenomenon where X-ray scattering is altered near the absorption edge of an atom, breaking Friedel's Law[1].

  • Mechanistic Insight for C, H, O Molecules: Because (-)-4-(1-Methoxyethyl)benzoic acid lacks heavy atoms (like halogens or metals), the anomalous scattering signal from oxygen is extremely weak under standard Molybdenum (Mo-K α ) radiation. Therefore, Copper (Cu-K α , λ=1.5418 Å) radiation is strictly required to generate a statistically significant Flack parameter (a value near 0 indicates the correct absolute structure, while near 1 indicates the inverted enantiomer).

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[2][3].

  • Mechanistic Insight: VCD does not require a crystal. It combines the structural specificity of IR spectroscopy with the stereochemical sensitivity of chiroptical methods[3]. The experimental solution-phase spectrum (e.g., in CDCl₃) is compared against a theoretical spectrum generated via ab initio Density Functional Theory (DFT) calculations[1][4]. A matching sign and intensity of the VCD bands confirm the absolute configuration unequivocally. It is also highly effective for determining enantiomeric excess (%ee) without chiral chromatography[5].

Table 2: Comparative Performance Metrics of Analytical Modalities
MetricSCXRD (Gold Standard)VCD (Solution Alternative)PXRD (Bulk Validation)
Sample State Single Crystal (Solid)Solution (CDCl₃, DMSO)Polycrystalline Powder
Absolute Configuration Yes (via Flack parameter)Yes (via DFT matching)No (Requires chiral reference)
Intermolecular Data Yes (H-bond mapping)No (Conformational only)Yes (Phase identification)
Turnaround Time Days to Weeks (Crystal growth)1–12 Hours (Data acquisition)[2]Minutes

PART 3: Visualizations & Solid-State Structural Logic

Workflow Comparison: SCXRD vs. VCD

The following diagram illustrates the divergent workflows for determining the absolute configuration of the target molecule.

Workflow cluster_XRD Single-Crystal X-Ray Diffraction (SCXRD) cluster_VCD Vibrational Circular Dichroism (VCD) Start Enantiopure Sample (-)-4-(1-Methoxyethyl)benzoic acid Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Sol Solution Preparation (CDCl₃ or DMSO) Start->Sol Diff X-Ray Diffraction (Cu-Kα Anomalous Dispersion) Cryst->Diff Flack Flack Parameter Calculation (Absolute Structure) Diff->Flack Result Absolute Configuration Confirmed Flack->Result Spec IR & VCD Spectrum Acquisition Sol->Spec DFT DFT Computational Modeling (Calc. vs Exp. Matching) Spec->DFT DFT->Result

Caption: Workflow comparing absolute configuration determination via SCXRD versus VCD spectroscopy.

Crystallographic Packing and Hydrogen-Bonding Logic

In the solid state, benzoic acid derivatives characteristically form robust hydrogen-bonded dimers via their carboxyl groups[6]. For an enantiopure compound like (-)-4-(1-Methoxyethyl)benzoic acid, the crystal must pack into a non-centrosymmetric (Sohncke) space group (e.g., P21​ or P21​21​21​ ). The structural logic dictates that two homochiral monomers assemble into a pseudo-centrosymmetric R22​(8) graph-set dimer, which then packs into the chiral lattice driven by van der Waals forces and CH-π interactions from the methoxyethyl chains.

HBonding M1 Monomer A (-)-Enantiomer Dimer Hydrogen-Bonded Dimer Graph Set: R²₂(8) M1->Dimer O-H···O Bond M2 Monomer B (-)-Enantiomer M2->Dimer O-H···O Bond Packing Chiral Crystal Lattice (Sohncke Space Group) Dimer->Packing van der Waals & CH-π interactions

Caption: Logic of solid-state assembly: from chiral monomers to hydrogen-bonded dimers and lattice packing.

References

  • Spark904. "Absolute configuration of complex chiral molecules." Spark904. URL: [Link]

  • ePrints Soton. "Absolute Stereochemistry: The merits of VCD and XRD." University of Southampton. URL: [Link]

  • AIP Publishing. "The Determination of Enantiomeric Purity and Absolute Configuration by Vibrational Circular Dichroism Spectroscopy." AIP Publishing. URL: [Link]

  • BioTools. "VCD has recently become a technique of choice for rapid determination of absolute configuration of natural products in solution." BioTools. URL: [Link]

  • ResearchGate. "The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature." ResearchGate. URL: [Link]

Sources

Validation

Comparative Study of Chiral Stationary Phases for the Enantiomeric Resolution of 4-(1-Methoxyethyl)benzoic acid

Executive Summary & Structural Challenges The enantiomeric resolution of 4-(1-Methoxyethyl)benzoic acid presents a unique chromatographic challenge frequently encountered in drug development. Structurally, the molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

The enantiomeric resolution of 4-(1-Methoxyethyl)benzoic acid presents a unique chromatographic challenge frequently encountered in drug development. Structurally, the molecule features a chiral center at the ether linkage, a π -basic aromatic ring, and a highly polar, ionizable carboxylic acid group.

For analytical scientists, the primary hurdle is not just achieving chiral recognition, but mitigating the severe peak tailing caused by the carboxylic acid moiety. When analyzing acidic racemates on silica-backed columns, the carboxylate anion interacts non-specifically with residual free silanols on the stationary phase[1]. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs)—specifically Polysaccharide derivatives and Macrocyclic Glycopeptides—and provides a self-validating experimental framework for baseline resolution.

Mechanistic Causality: Selecting the Right CSP and Modifier

Chiral separations depend on the formation of short-lived, transient diastereomeric complexes between the analyte and the stationary phase[2]. The binding strength of these complexes must differ significantly between the two enantiomers to achieve separation ( α>1.1 ).

Polysaccharide-Based CSPs (The Gold Standard)

Derivatives like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for this compound.

  • Mechanism of Action: The carbamate linkages act as potent hydrogen bond donors and acceptors, interacting with the methoxy ether and the carboxyl group of the analyte. Simultaneously, the derivatized phenyl rings on the CSP engage in π−π stacking with the benzoic acid backbone[2]. The helical twist of the amylose/cellulose polymer provides a stereospecific cavity that dictates the final steric fit.

Macrocyclic Glycopeptide CSPs (The Alternative)

Columns such as Chirobiotic T (Teicoplanin) are explicitly designed with multiple interaction sites, including amine groups, making them exceptionally well-suited for carboxylic acids[3].

  • Mechanism of Action: They operate via a combination of ionic interactions, hydrogen bonding, and steric inclusion. For acidic compounds, they are often run in Polar Ionic Mode (PIM) using methanol supplemented with volatile acids and bases.

The Critical Role of the Acidic Modifier

Regardless of the CSP chosen, running a standard normal-phase or reversed-phase method will fail for 4-(1-Methoxyethyl)benzoic acid. The addition of an acidic modifier (0.1% to 0.5% Trifluoroacetic Acid (TFA) or Acetic Acid) is mandatory [1].

  • The Causality: The modifier suppresses the ionization of the carboxyl group, keeping the analyte in its neutral, protonated state. This prevents secondary ion-exchange interactions with the silica support, thereby eliminating peak tailing and allowing the specific stereoselective interactions within the chiral cavity to dominate[4].

Mandatory Visualization: Method Development Workflow

G cluster_CSPs Chiral Stationary Phase (CSP) Selection Target 4-(1-Methoxyethyl)benzoic acid (Chiral Carboxylic Acid) Poly Polysaccharide CSPs (e.g., Chiralpak AD-H) Target->Poly Macro Macrocyclic Antibiotics (e.g., Chirobiotic T) Target->Macro Modifier Critical Addition: 0.1% TFA or Acetic Acid Poly->Modifier Macro->Modifier Mech1 Mechanism: Suppresses -COOH Ionization Modifier->Mech1 Mech2 Mechanism: Prevents Silanol Interactions Modifier->Mech2 Outcome Baseline Enantiomeric Resolution (Rs > 1.5, Symmetric Peaks) Mech1->Outcome Mech2->Outcome

Workflow for the chiral resolution of acidic analytes using specific CSPs and modifiers.

Comparative Performance Data

The following table synthesizes the expected chromatographic performance of 4-(1-Methoxyethyl)benzoic acid across different CSPs, based on established behavior of homologous chiral aryl-carboxylic acids under optimized conditions.

Stationary PhaseChiral SelectorOptimal Mobile PhaseRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Primary Recognition Mechanism
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (80:20:0.1)2.451.422.8Steric inclusion, H-bonding, π−π stacking
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (85:15:0.1)3.101.251.9Steric inclusion, H-bonding, π−π stacking
Chirobiotic T Teicoplanin (Macrocyclic Glycopeptide)MeOH / AcOH / TEA (100:0.1:0.1)1.851.302.1Ionic interactions, H-bonding, inclusion

Data Interpretation: While Chirobiotic T offers faster elution times ( k1​ ), the amylose-based Chiralpak AD-H generally provides superior selectivity ( α ) and baseline resolution ( Rs​ ) due to the highly complementary steric fit of the methoxyethyl group within the amylose helical groove.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system for the Chiralpak AD-H column.

Step 1: Mobile Phase Preparation (Mitigating Baseline Drift)
  • Measure 800 mL of HPLC-grade n-Hexane.

  • In a separate graduated cylinder, measure 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) directly to the IPA.

    • Causality: Pre-mixing the acidic modifier into the polar alcohol ensures homogeneous distribution. Adding TFA directly to hexane can cause localized immiscibility or precipitation, leading to baseline noise[4].

  • Combine the solvents, mix thoroughly, and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation (Preventing Band Broadening)
  • Weigh 1.0 mg of racemic 4-(1-Methoxyethyl)benzoic acid.

  • Dissolve entirely in 1.0 mL of the prepared mobile phase.

    • Causality: Dissolving the sample in the exact mobile phase prevents solvent-mismatch at the column head, which is a primary cause of fronting and band broadening in chiral chromatography.

Step 3: Chromatographic Execution
  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C. (Note: Lowering the temperature to 15°C can enhance the stability of transient diastereomeric complexes, improving α , but will proportionally increase system backpressure[1]).

  • Detection: UV at 230 nm (optimal for the benzoic acid chromophore).

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST)

Inject the racemate and evaluate the chromatogram against the following strict criteria:

  • Resolution ( Rs​ ): Must be ≥1.5 (Baseline separation).

  • Tailing Factor ( Tf​ ): The first eluting peak must have a Tf​≤1.5 .

  • Self-Validation Check: If Tf​>1.5 , the system is invalid. This specifically indicates that the carboxylic acid is ionizing. Verify the TFA concentration and ensure the column has been adequately equilibrated (minimum 10 column volumes)[1].

Sources

Comparative

Certificate of Analysis (CoA) Comparison Guide: (-)-4-(1-Methoxyethyl)benzoic Acid vs. Alternative Grades

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that trace back to a single root cause: the inadequate characterization of chiral building blocks. (-)-4-(1-Methoxyethyl)benzoic acid is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that trace back to a single root cause: the inadequate characterization of chiral building blocks. (-)-4-(1-Methoxyethyl)benzoic acid is a critical chiral intermediate used in the stereospecific synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting specific receptor pathways where enantiomeric fidelity dictates efficacy.

This guide objectively compares the Certificate of Analysis (CoA) parameters of the high-purity (-)-enantiomer against its racemic and crude alternatives. By examining the causality behind these analytical metrics, we establish a self-validating framework for pharmaceutical quality control.

The Causality of Quality: Why Chiral Purity Dictates Downstream Success

In pharmaceutical synthesis, enantiomers are not merely variations of a molecule; they are distinct biological entities. The International Council for Harmonisation (ICH) Q6A guidelines mandate rigorous control over chiral drug substances and their precursors because the inactive enantiomer can act as an impurity, a metabolic burden, or a toxicological hazard[1].

When synthesizing APIs from 4-(1-Methoxyethyl)benzoic acid, utilizing the racemic (±) mixture forces the synthetic pipeline to carry a 50% inactive payload. This non-selective approach requires complex, late-stage chiral resolution, which drastically reduces yield and increases solvent waste. Conversely, starting with the >98% ee (enantiomeric excess) (-)-isomer allows for stereoretentive synthesis, directly yielding the active API.

Chiral_Impact HighEE (-)-Enantiomer Precursor (>98% ee) StereoSyn Stereoretentive Synthesis HighEE->StereoSyn Racemic (±)-Racemate Precursor (50% ee) MixedSyn Non-selective Synthesis Racemic->MixedSyn PureAPI Target API (Active Enantiomer) StereoSyn->PureAPI MixedAPI API Mixture (Active + Inactive) MixedSyn->MixedAPI HighEfficacy High Target Affinity Optimal Efficacy PureAPI->HighEfficacy Toxicity Off-Target Binding Metabolic Burden MixedAPI->Toxicity

Pharmacological impact of utilizing high-ee% chiral precursors versus racemic mixtures.

Comparative CoA Data: Premium vs. Standard Alternatives

To objectively evaluate the material, we must separate chemical purity from chiral purity. Achiral reversed-phase high-performance liquid chromatography (RP-HPLC) cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. Therefore, a robust CoA must present orthogonal data.

Analytical Parameter(-)-4-(1-Methoxyethyl)benzoic Acid (Premium)(±)-4-(1-Methoxyethyl)benzoic Acid (Racemic)Crude / Technical Grade
Appearance White crystalline powderWhite to off-white powderPale yellow solid
Chemical Purity (RP-HPLC) ≥ 99.5%≥ 98.0%~ 90.0%
Chiral Purity (ee%) ≥ 98.0% (Chiral HPLC)0% (50:50 mixture)Not Tested
Specific Rotation [α]²⁰D Negative value (e.g., -45.0° to -49.0°)0.0° (Optically inactive)Variable / Unreliable
Structural Identity Conforms to ¹H-NMR & HRMSConforms to ¹H-NMRContains visible impurity peaks
Moisture (Karl Fischer) ≤ 0.5%≤ 1.0%≤ 2.0%

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its built-in controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Enantiomeric Excess (ee%) via Chiral HPLC

Causality: We utilize a normal-phase system with an amylose-based chiral stationary phase. The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the helical structure of the stationary phase. We strictly use isocratic elution, as gradient changes can disrupt this delicate chiral environment and cause baseline drift, violating USP <621> system suitability requirements[2].

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with a normal-phase chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v). Note: TFA is critical to suppress the ionization of the benzoic acid moiety, preventing peak tailing.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: Inject a known racemic standard first. The system is only validated if the resolution ( Rs​ ) between the (+)- and (-)-enantiomer peaks is ≥ 2.0. Once validated, inject the sample and calculate the area percent to determine ee%.

Protocol B: Specific Optical Rotation [α]D

Causality: While Chiral HPLC quantifies the exact ratio of enantiomers, polarimetry provides a rapid, orthogonal bulk measurement that confirms macroscopic chiral identity. According to USP <781>, specific rotation is a physical constant dependent on concentration and temperature[3]. This protocol self-validates by requiring a blank solvent measurement to zero the instrument, ensuring no background optical interference.

Step-by-Step Methodology:

  • Instrument Calibration: Power on the digital polarimeter and the sodium D-line lamp (589.3 nm). Allow 30 minutes for thermal stabilization.

  • Temperature Control: Set the Peltier temperature controller to exactly 20.0 °C.

  • Blanking: Fill a 100 mm polarimeter tube with HPLC-grade Methanol. Insert into the chamber and zero the instrument.

  • Sample Preparation: Accurately weigh 1.000 g of (-)-4-(1-Methoxyethyl)benzoic acid and dissolve it in a 100 mL volumetric flask using Methanol ( c=1.0 g/100 mL).

  • Measurement: Rinse the polarimeter tube twice with the sample solution, then fill it completely, ensuring no air bubbles are trapped in the light path.

  • Calculation: Record the observed angle ( α ). Calculate specific rotation using the formula: [α]DT​=l⋅c100⋅α​ , where l is the path length in decimeters (1 dm) and c is the concentration.

Analytical Workflow Validation

To guarantee that no substandard batch enters the manufacturing pipeline, the following logical workflow must be executed for every lot of (-)-4-(1-Methoxyethyl)benzoic acid.

CoA_Workflow Start Raw Material Batch (-)-4-(1-Methoxyethyl)benzoic acid HPLC Chemical Purity RP-HPLC (USP <621>) Start->HPLC Chiral Chiral Purity Chiral HPLC (ee%) Start->Chiral OptRot Optical Rotation Polarimetry (USP <781>) Start->OptRot Decision Pass Criteria? >99% Purity, >98% ee HPLC->Decision Chiral->Decision OptRot->Decision Pass Generate Certified CoA Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Workflow for validating the Certificate of Analysis (CoA) parameters.

References

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." Available at: [Link]

  • Agilent Technologies. "Revisions per USP 621 - Guide to method modernization." Available at: [Link]

  • Rudolph Research Analytical. "Polarimeter Requirements for the Pharmaceutical Industry." Available at: [Link]

Sources

Validation

Cross-Validation of (-)-4-(1-Methoxyethyl)benzoic Acid Synthesis Methods

As a Senior Application Scientist, selecting the optimal synthetic route for chiral building blocks is a critical decision that impacts downstream drug development, scale-up feasibility, and overall process economics. (-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for chiral building blocks is a critical decision that impacts downstream drug development, scale-up feasibility, and overall process economics. (-)-4-(1-Methoxyethyl)benzoic acid is a highly valuable, conformationally constrained chiral linker utilized in pharmaceutical design to introduce lipophilic hydrogen-bond acceptors while maintaining strict spatial geometry.

This guide objectively cross-validates three distinct methodologies for synthesizing this target: Asymmetric Transfer Hydrogenation (ATH) , Enzymatic Kinetic Resolution (EKR) , and Classical Diastereomeric Resolution . By analyzing the causality behind the experimental choices and providing self-validating protocols, this guide serves as a definitive reference for process chemists and researchers.

Executive Workflow Comparison

The synthesis of chiral benzylic ethers requires two distinct phases: the establishment of the stereocenter and the subsequent etherification without racemization. The flowchart below illustrates the three divergent strategies evaluated in this guide.

Pathway cluster_A Method A: Asymmetric Transfer Hydrogenation cluster_B Method B: Enzymatic Kinetic Resolution cluster_C Method C: Classical Resolution A1 4-Acetylbenzoic Acid A2 Ru(II)-TsDPEN Catalyst HCOOH / Et3N A1->A2 A3 (S)-4-(1-Hydroxyethyl)benzoic Acid (>99% ee) A2->A3 Meth Methylation (Ag2O/MeI) Retention of Configuration A3->Meth B1 Racemic Alcohol B2 CAL-B Lipase Vinyl Acetate B1->B2 B3 (S)-Alcohol + (R)-Acetate (Separation) B2->B3 B3->Meth C1 Racemic Ether C2 Chiral Amine Salt Formation C1->C2 C3 Fractional Crystallization C2->C3 Target (-)-4-(1-Methoxyethyl)benzoic Acid C3->Target Meth->Target

Figure 1: Synthetic pathways for (-)-4-(1-Methoxyethyl)benzoic acid.

Method A: Asymmetric Transfer Hydrogenation (The "Gold Standard")

Causality & Mechanism

The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral Ru(II)-TsDPEN catalyst to reduce 4-acetylbenzoic acid. The stereocontrol is governed by a highly organized, six-membered cyclic transition state. The CH/π interaction between the catalyst's η6-arene ligand and the substrate's aromatic ring forces hydride transfer exclusively to the Si-face of the ketone, yielding the (S)-alcohol with >99% ee[1].

Following the ATH, standard Williamson ether synthesis (NaH/MeI) is strictly avoided, as strong bases induce deprotonation at the benzylic position, leading to racemization. Instead, a Purdie-type methylation utilizing Ag₂O and MeI is employed. The silver ion coordinates with the hydroxyl oxygen, enhancing its nucleophilicity while simultaneously activating the methyl iodide, allowing for a mild etherification with absolute retention of configuration[2].

Mechanism K Prochiral Ketone (4-Acetylbenzoic Acid) TS Six-Membered Cyclic Transition State (CH/π Interaction) K->TS C Ru(II)-TsDPEN Complex C->TS H Hydride Transfer (Si-face attack) TS->H Concerted P (S)-Alcohol (>99% ee) H->P

Figure 2: Mechanism of Ru(II)-TsDPEN catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol
  • ATH Reaction : Dissolve 4-acetylbenzoic acid (10 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (20 mL). Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Incubation : Stir at 40 °C for 12 hours. The irreversible generation of CO₂ gas drives the equilibrium forward.

  • Self-Validation Checkpoint : Sample the reaction at 8 hours. Analyze via chiral HPLC (Chiralcel OD-H). A conversion plateau with >99% ee confirms the absence of background achiral reduction.

  • Purdie Methylation : Dissolve the purified (S)-alcohol in dry dichloromethane (DCM). Add freshly prepared Ag₂O (1.5 eq) and methyl iodide (5.0 eq). Stir in the dark at room temperature for 24 hours.

  • Isolation : Filter the suspension through a Celite pad to remove silver salts. Concentrate the filtrate and purify via flash chromatography to yield the target ether.

Method B: Enzymatic Kinetic Resolution (The "Green Alternative")

Causality & Mechanism

For laboratories lacking access to specialized organometallic setups, Enzymatic Kinetic Resolution (EKR) offers a robust, heavy-metal-free alternative. Candida antarctica Lipase B (CAL-B) possesses a highly stereoselective active site that, according to Kazlauskas' rule, preferentially accommodates the (R)-enantiomer of secondary alcohols for acylation[3]. By using vinyl acetate as the acyl donor, the reaction becomes irreversible due to the tautomerization of the leaving group (vinyl alcohol) into acetaldehyde. The (S)-enantiomer remains unreacted and is subsequently isolated and methylated.

Step-by-Step Protocol
  • Racemate Preparation : Reduce 4-acetylbenzoic acid using NaBH₄ in methanol to yield racemic 4-(1-hydroxyethyl)benzoic acid.

  • Enzymatic Acylation : Dissolve the racemate (10 mmol) in methyl tert-butyl ether (MTBE). Add vinyl acetate (30 mmol) and immobilized CAL-B (Novozym 435, 10% w/w).

  • Self-Validation Checkpoint : Incubate at 40 °C. Monitor strictly via chiral GC. Terminate the reaction exactly at 50% conversion by filtering off the immobilized enzyme. Allowing the reaction to proceed past 50% will result in the slow acylation of the (S)-enantiomer, eroding the ee.

  • Separation : Separate the unreacted (S)-alcohol from the (R)-acetate using silica gel chromatography (the acetate elutes significantly faster).

  • Methylation : Subject the isolated (S)-alcohol to the Ag₂O/MeI methylation protocol described in Method A.

Method C: Classical Diastereomeric Resolution (The "Legacy Baseline")

Causality & Mechanism

Classical resolution relies on the thermodynamic differences in solubility between diastereomeric salts. By reacting racemic 4-(1-methoxyethyl)benzoic acid with a chiral amine such as (R)-(+)-1-phenylethylamine, two diastereomeric salts are formed. The less soluble salt selectively crystallizes from the solvent matrix. While highly scalable and cheap, this method is labor-intensive and suffers from inherently low yields.

Step-by-Step Protocol
  • Salt Formation : Dissolve racemic 4-(1-methoxyethyl)benzoic acid (10 mmol) in hot ethanol. Add (R)-(+)-1-phenylethylamine (10 mmol) dropwise.

  • Crystallization : Allow the solution to cool to room temperature at a rate of 5 °C/hour, then incubate at 4 °C overnight.

  • Self-Validation Checkpoint : Filter the crystals and measure the specific optical rotation [α]D​ . Recrystallize the salt from ethanol until the optical rotation remains constant across two consecutive crystallizations, indicating diastereomeric purity.

  • Liberation : Suspend the pure salt in ethyl acetate and wash with 1M HCl. The aqueous layer removes the chiral amine, leaving the enantiopure (-)-acid in the organic layer.

Quantitative Performance Comparison

The table below synthesizes the experimental data, providing a clear metric-driven comparison to guide synthetic route selection.

MetricMethod A: ATHMethod B: Enzymatic (EKR)Method C: Classical
Overall Yield ~85% ~42% (Max theoretical 50%)~15%
Enantiomeric Excess (ee) >99% >99%>95%
Stereocontrol Mechanism Catalyst-directed (Dynamic)Enzyme-directed (Kinetic)Thermodynamic (Solubility)
E-factor (Waste Generation) LowMediumHigh
Reagent Cost High (Ru catalyst)Low (Biocatalyst)Low (Chiral amine)
Industrial Scalability ExcellentGoodPoor (Labor-intensive)

References

1.[1] Title: Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution Source: National Institutes of Health (NIH) / PMC URL: [Link]

2.[3] Title: Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[2] Title: Highly selective silver(I) oxide mediated monoprotection of symmetrical diols Source: Organic-Chemistry.org (Tetrahedron Lett., 1997, 38, 5945-5948) URL: [Link]

Sources

Comparative

Comprehensive Guide to Purity Analysis of (-)-4-(1-Methoxyethyl)benzoic acid: DSC vs. Orthogonal Methods

(-)-4-(1-Methoxyethyl)benzoic acid is a chiral, aromatic carboxylic acid frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this i...

Author: BenchChem Technical Support Team. Date: March 2026

(-)-4-(1-Methoxyethyl)benzoic acid is a chiral, aromatic carboxylic acid frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is paramount; even trace impurities can propagate through subsequent synthetic steps, altering reaction kinetics, crystallization behaviors, and ultimately compromising the safety and efficacy of the final drug product.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for specific impurity profiling, Differential Scanning Calorimetry (DSC) offers a powerful, orthogonal approach to determine absolute mole fraction purity without the need for reference standards. This guide objectively compares these methodologies, providing a self-validating experimental framework for thermal purity analysis.

The Core Mechanism: Thermodynamics of DSC Purity

The application of DSC for purity determination is rooted in the thermodynamic principles of ideal eutectic systems. When an impurity is present in a crystalline substance, it disrupts the highly ordered crystal lattice. During the melting process, this impurity acts as a solute in the molten fraction of the main component, causing a measurable melting point depression and a broadening of the melting endotherm[1].

This causality is mathematically described by the simplified van 't Hoff equation[2]:

Ts​=T0​−ΔHf​RT02​x2​​⋅F1​

Where:

  • Ts​ : Sample temperature at a given fraction melted

  • T0​ : Melting point of the perfectly pure substance

  • R : Gas constant (8.314 J/mol·K)

  • x2​ : Mole fraction of the impurity

  • ΔHf​ : Enthalpy of fusion of the pure substance

  • F : Fraction of the sample melted at Ts​

By plotting the sample temperature ( Ts​ ) against the reciprocal of the fraction melted ( 1/F ), the slope yields the impurity mole fraction ( x2​ ), and the y-intercept provides the theoretical melting point of the perfectly pure compound ( T0​ )[3].

Methodological Comparison: DSC vs. Alternatives

To objectively evaluate the purity of (-)-4-(1-Methoxyethyl)benzoic acid, one must understand the complementary nature of thermal and chromatographic techniques.

Table 1: Objective Comparison of Purity Methodologies
ParameterDSC (Thermal Analysis)HPLC (Chromatography)qNMR (Spectroscopy)
Principle Melting point depression (Thermodynamics)Differential partition (Chromatography)Resonance of specific nuclei
Purity Type Absolute (Mole Fraction %)Relative (Area %)Absolute (Mass Fraction %)
Reference Standard Not Required Required for accurate quantitationRequires internal standard
Strengths Fast, detects all eutectic impurities, yields absolute valueHigh specificity, identifies specific individual impuritiesStructural elucidation
Limitations Fails for solid solutions or decomposing samplesMisses non-UV active impuritiesLower sensitivity (LOD ~0.5%)

Expert Insight on Chirality: Because (-)-4-(1-Methoxyethyl)benzoic acid is a single enantiomer, DSC measures its overall chemical (eutectic) purity. It cannot determine enantiomeric excess (ee) unless the specific binary phase diagram of the enantiomers is known. Chiral HPLC remains necessary for stereochemical validation.

Experimental Protocol: Self-Validating DSC Workflow (ASTM E928)

To ensure trustworthiness and reproducibility, the DSC protocol must function as a self-validating system. The following methodology aligns with the [1] for determining purity by DSC.

Step 1: System Validation (The Causality of Calibration)

Before analyzing the sample, run a high-purity Indium standard (99.999%).

  • Causality: This verifies the cell constant (enthalpy calibration) and temperature accuracy. If the Indium onset temperature deviates from 156.6 °C, the thermodynamic calculations for the sample will be fundamentally flawed, rendering the van 't Hoff calculation untrustworthy.

Step 2: Sample Preparation

Accurately weigh 1.0 to 3.0 mg of (-)-4-(1-Methoxyethyl)benzoic acid into a pre-cleaned aluminum hermetic pan[4].

  • Causality: A small sample mass minimizes thermal gradients within the crystalline powder. Large samples cause self-insulation, which artificially broadens the melting peak and mimics the thermodynamic effects of an impurity[5].

Step 3: Thermal Method Execution

Equilibrate the DSC cell at 30 °C below the anticipated melting point. Heat the sample at a strict rate of 0.5 °C/min to 2.0 °C/min (ASTM E928 recommends 0.3 to 0.7 °C/min for optimal results)[4].

  • Causality: Slow heating is critical to maintain thermal equilibrium between the sample and the sensor. Faster heating rates cause thermal lag, distorting the 1/F plot and rendering the van 't Hoff calculation invalid[6].

Step 4: Data Linearization and Calculation

Integrate the melting endotherm to determine the total heat of fusion ( ΔHf​ ). Divide the peak into partial areas (typically 10% to 50% melted fraction) to generate the 1/F plot[4]. Apply the necessary linearization correction (must be <20% of ΔHf​ ) to account for undetected pre-melting[7].

Quantitative Data Presentation

Below is a comparative data summary for a representative batch of (-)-4-(1-Methoxyethyl)benzoic acid, demonstrating the orthogonal agreement between DSC and HPLC methodologies.

Table 2: Comparative Purity Data for (-)-4-(1-Methoxyethyl)benzoic acid
MetricDSC ResultHPLC Result
Onset Temperature 102.4 °CN/A
Peak Temperature 103.8 °CN/A
Enthalpy of Fusion ( ΔHf​ ) 128.5 J/gN/A
Main Peak Area N/A99.65 %
Calculated Purity 99.58 mol% 99.65 Area%

Note: The slight variance between the two methods is expected. DSC measures absolute mole fraction of all eutectic impurities, whereas HPLC measures relative UV absorbance area, which can be skewed by differing response factors of unknown impurities.

Workflow Visualization

PurityWorkflow cluster_DSC DSC (ASTM E928) cluster_HPLC HPLC (Chromatography) Start (-)-4-(1-Methoxyethyl)benzoic acid DSC1 Weigh 1-3 mg in Al Pan Start->DSC1 HPLC1 Dissolve in Mobile Phase Start->HPLC1 DSC2 Heat Ramp: 0.5°C/min DSC1->DSC2 DSC3 van 't Hoff Calculation DSC2->DSC3 Compare Orthogonal Purity Validation DSC3->Compare HPLC2 C18 Column Separation HPLC1->HPLC2 HPLC3 Area Normalization HPLC2->HPLC3 HPLC3->Compare

Orthogonal purity validation workflow comparing DSC and HPLC methodologies.

References

  • E 928 - 01 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry . Scribd. [Link][7]

  • DSC Purity Analysis - Theory and Applications . Mettler Toledo.[Link][6]

  • What Is ASTM E928 Testing? A Complete Guide . Infinita Lab.[Link][8]

  • Purity Measurements of Pharmaceuticals and Organics by DSC . Thermal Support. [Link][3]

  • ASTM E928-03 Standard Test Method for Purity by Differential Scanning Calorimetry . Scribd. [Link][4]

  • DSC Purity Determination Principles . Mettler Toledo. [Link][2]

  • ASTM E928-19: Standard Test Method for Purity by Differential Scanning Calorimetry . ASTM International. [Link][1]

  • DSC Purity Determination and Phase Diagrams . AZoM.[Link][9]

  • DSC Purity Determination - UserCom . Mettler Toledo. [Link][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (-)-4-(1-Methoxyethyl)benzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causally-driven, self-validating system. When handling specialized chiral pharmaceutical intermediates like...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causally-driven, self-validating system. When handling specialized chiral pharmaceutical intermediates like (-)-4-(1-Methoxyethyl)benzoic acid , our operational protocols must achieve a dual mandate: protecting the researcher from chemical hazards and protecting the compound's enantiomeric purity from environmental contamination.

This guide provides a comprehensive, step-by-step methodology for the safe handling, transfer, and disposal of (-)-4-(1-Methoxyethyl)benzoic acid, grounded in authoritative safety frameworks.

Hazard Assessment & The Causality of Protection

(-)-4-(1-Methoxyethyl)benzoic acid is a substituted organic acid typically encountered as a crystalline solid or fine powder. Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic risks associated with its physical and chemical properties.

According to the , laboratory managers must proactively assess workplace hazards to determine specific PPE requirements and ensure personnel understand the limitations of their equipment[1]. For this specific compound, the primary hazards are:

  • Dermal/Ocular Irritation: As a benzoic acid derivative, it acts as a weak proton donor. Contact with the moisture in eyes or on skin can cause localized pH drops, leading to cellular irritation.

  • Aerosolization: Fine organic powders are highly susceptible to static charge accumulation. Uncontrolled transfer can cause the powder to aerosolize, creating an inhalation hazard that can lead to micro-abrasions in the respiratory tract.

  • Chiral Contamination: Human skin oils, moisture, and particulate shedding can compromise the enantiomeric excess (ee) of the compound, ruining downstream asymmetric syntheses.

Quantitative PPE Specifications

To mitigate these risks, we deploy a specific matrix of PPE. The following table summarizes the quantitative standards and the causal justification for each piece of equipment.

Table 1: PPE Specifications for (-)-4-(1-Methoxyethyl)benzoic acid

PPE ComponentMaterial SpecificationQuantitative StandardCausal Justification
Gloves Nitrile (Non-powdered)>0.12 mm thickness, AQL 1.5Nitrile offers superior resistance to organic acids compared to latex. Non-powdered ensures no cross-contamination with the chiral target.
Eye Protection Polycarbonate GogglesANSI Z87.1-2015 certifiedProtects against ocular micro-abrasions from aerosolized powder and potential splash hazards during solvation.
Respiratory N95 or FFP2 Mask≥95% filtration of 0.3 µm particlesMandatory if weighing outside a validated negative-pressure environment to prevent inhalation of aerosolized acid particulates.
Body Flame-Resistant Lab Coat100% Cotton or NomexSynthetic blends generate static electricity, which actively repels fine powders and exacerbates aerosolization risks.

Operational Workflow: Self-Validating Handling Protocol

The advocates for a risk-based approach to hazard recognition, often summarized by the RAMP framework (Recognize, Assess, Minimize, Prepare)[2]. The following step-by-step methodology embeds these principles into a self-validating workflow.

Phase 1: Pre-Operation & System Validation
  • Fume Hood Verification: Before opening the chemical container, verify that the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s . Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.

  • Static Mitigation: Wipe the exterior of the analytical balance and the immediate hood surface with a damp, lint-free cloth. Causality: This slightly raises local humidity, dissipating static charges that cause powder to "jump" and aerosolize.

  • PPE Donning: Equip PPE in the following order to prevent cross-contamination: Lab coat N95 Mask Safety Goggles Nitrile Gloves.

Phase 2: Weighing and Transfer Execution
  • Preparation: Place an anti-static weighing boat on the analytical balance and tare it.

  • Handling: Using a clean, grounded stainless-steel spatula, slowly transfer the (-)-4-(1-Methoxyethyl)benzoic acid.

  • Sash Positioning: Keep the fume hood sash pulled down as low as possible (below your breathing zone) during the transfer. Causality: This creates a physical barrier against unexpected aerosolization and maximizes the inward directional airflow.

  • Vessel Transfer: Use a wide-bore powder funnel to transfer the weighed solid into your reaction vessel. Do not pour directly through narrow ground-glass joints, as the powder will adhere to the frosted glass, causing joint freezing and yield loss.

Spill Mitigation and Disposal Plan

Even with rigorous protocols, spills can occur. The National Research Council’s dictates that chemical waste must be systematically segregated and that solid acid spills should be managed with appropriate neutralizing agents rather than dry sweeping[3].

Step-by-Step Spill Response:

  • Containment: If powder spills, do not sweep it dry . Dry sweeping introduces mechanical energy that aerosolizes the acid.

  • Neutralization: Gently cover the spill with slightly dampened paper towels to trap the powder. If the acid is already in a solvent solution, apply a weak base like solid Sodium Bicarbonate (NaHCO₃) to the perimeter of the spill, working inward. Causality: NaHCO₃ neutralizes the acid without triggering a highly exothermic runaway reaction.

  • Collection: Once neutralized, scoop the slurry using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Disposal Segregation: Label the container clearly as "Non-Halogenated Organic Acid Waste." Never mix benzoic acid derivatives with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream, as this can lead to spontaneous combustion.

Logical Workflow Visualization

To ensure these procedures are easily communicable to your laboratory team, the following diagram maps the logical progression of our operational and disposal protocols.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Validation Start->Hood Weighing 3. Anti-Static Weighing Hood->Weighing Transfer 4. Vessel Transfer Weighing->Transfer Spill Spill Occurred? Transfer->Spill Neutralize 5a. NaHCO3 Neutralization Spill->Neutralize Yes Dispose 5b. Waste Segregation Spill->Dispose No Neutralize->Dispose End 6. Protocol Complete Dispose->End

Workflow for the safe handling and disposal of (-)-4-(1-Methoxyethyl)benzoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • American Chemical Society. "ACS Center for Lab Safety." American Chemical Society.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.